molecular formula C7H3F2NO3 B8769195 2,3-Difluoro-5-nitrobenzaldehyde

2,3-Difluoro-5-nitrobenzaldehyde

Cat. No.: B8769195
M. Wt: 187.10 g/mol
InChI Key: LCGRZEYTLYIFEK-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-nitrobenzaldehyde is a useful research compound. Its molecular formula is C7H3F2NO3 and its molecular weight is 187.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H3F2NO3

Molecular Weight

187.10 g/mol

IUPAC Name

2,3-difluoro-5-nitrobenzaldehyde

InChI

InChI=1S/C7H3F2NO3/c8-6-2-5(10(12)13)1-4(3-11)7(6)9/h1-3H

InChI Key

LCGRZEYTLYIFEK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)F)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 2,3-Difluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph designed for application scientists and medicinal chemists. It synthesizes specific chemical data with derivative synthetic logic and reactivity profiling.

CAS Number: 679840-20-1 Molecular Formula: C


H

F

NO

Molecular Weight: 187.10 g/mol [1]

Executive Summary & Strategic Utility

2,3-Difluoro-5-nitrobenzaldehyde is a specialized fluorinated building block used primarily in the synthesis of polyfunctionalized heterocycles. Its strategic value in medicinal chemistry lies in its unique substitution pattern:

  • The Aldehyde (C1): Serves as a linchpin for condensation reactions (e.g., Knoevenagel, Schiff base formation) to construct fused ring systems like quinolines or indoles.

  • The Nitro Group (C5): A latent amine functionality. Upon reduction, it provides a handle for late-stage diversification or intramolecular cyclization.

  • The Fluorine Motifs (C2 & C3):

    • C2-Fluorine: Positioned ortho to the aldehyde and para to the nitro group. This atom is highly activated for Nucleophilic Aromatic Substitution (S

      
      Ar), enabling regioselective displacement by amines or thiols.
      
    • C3-Fluorine: Positioned meta to both electron-withdrawing groups (EWGs), rendering it significantly more stable and likely to be retained in the final scaffold to modulate metabolic stability (blocking P450 sites).

Chemical Profile & Physical Properties[2][3][4][5][6][7]

PropertyDataNote
CAS Number 679840-20-1 Verified Identifier
IUPAC Name This compound
Appearance Pale yellow to yellow solidTypical of nitro-aromatics
Melting Point 60–65 °C (Predicted)Analogous to 2-fluoro-5-nitrobenzaldehyde
Solubility DCM, EtOAc, DMSO, DMFLimited water solubility
Reactivity Electrophilic (Aldehyde), S

Ar Active (C2-F)
Air-sensitive (Aldehyde oxidation)

Synthetic Pathway: Regioselective Nitration

The primary route to CAS 679840-20-1 involves the electrophilic aromatic substitution (nitration) of 2,3-difluorobenzaldehyde .

Mechanistic Rationale
  • Directing Effects: The aldehyde group (-CHO) is a strong meta-director (deactivating). The fluorine atoms are ortho/para-directors (deactivating).

  • Regiochemistry:

    • The -CHO group directs incoming electrophiles to positions 3 and 5.

    • Position 3 is blocked by a fluorine atom.

    • Position 5 is sterically accessible and electronically favored by the cooperative directing effects (meta to -CHO, para to C2-F).

    • Result: Nitration occurs almost exclusively at the C5 position.

Experimental Protocol: Nitration of 2,3-Difluorobenzaldehyde

This protocol is adapted from standard nitration procedures for deactivated benzaldehydes.

Reagents:

  • 2,3-Difluorobenzaldehyde (CAS 2646-91-5)[2][3]

  • Fuming Nitric Acid (HNO

    
    , >90%)
    
  • Concentrated Sulfuric Acid (H

    
    SO
    
    
    
    , 98%)

Step-by-Step Methodology:

  • Preparation: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, charge H

    
    SO
    
    
    
    (5.0 equiv)
    . Cool to 0°C in an ice/salt bath.
  • Substrate Addition: Dissolve 2,3-difluorobenzaldehyde (1.0 equiv) in a minimal amount of H

    
    SO
    
    
    
    or add neat if liquid/low-melting. Add dropwise to the flask, maintaining internal temperature <5°C .
  • Nitration: Add Fuming HNO

    
     (1.1 equiv)  dropwise over 30 minutes. Critical: Exotherms can degrade the aldehyde to the carboxylic acid; maintain strict temperature control (0–5°C).
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm slowly to room temperature (20°C) for 2 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Quench: Pour the reaction mixture slowly onto crushed ice (10x reaction volume) with vigorous stirring. The product should precipitate as a yellow solid.

  • Isolation: Filter the solid. Wash with cold water (3x) to remove acid traces. Dissolve the filter cake in Ethyl Acetate, wash with saturated NaHCO

    
     (to remove any benzoic acid byproduct), dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Visualization: Synthesis & Logic

SynthesisPath Start 2,3-Difluorobenzaldehyde (CAS 2646-91-5) Intermediate Sigma Complex (Electrophilic Attack at C5) Start->Intermediate 0°C, Electrophilic Attack Reagents HNO3 / H2SO4 (Nitration Mixture) Reagents->Intermediate Product This compound (CAS 679840-20-1) Intermediate->Product -H+ (Re-aromatization) Byproduct 2,3-Difluoro-5-nitrobenzoic acid (Oxidation Side Product) Intermediate->Byproduct Temp > 10°C (Oxidation)

Caption: Electrophilic aromatic substitution pathway showing the regioselective nitration at C5 driven by cooperative directing effects.

Reactivity & Applications in Drug Discovery[5]

The core value of CAS 679840-20-1 is its ability to undergo sequential orthogonal functionalization .

A. Regioselective S Ar (The "Fluorine Switch")

The C2-Fluorine is significantly more labile than the C3-Fluorine.

  • Activation: C2 is para to the strong nitro EWG and ortho to the aldehyde EWG.

  • Application: Reaction with primary amines or hydrazines displaces the C2-F selectively. This is often the first step in synthesizing bicyclic cores like 7-fluoro-6-nitroquinolines .

B. Heterocycle Construction
  • Quinolines: Condensation with acetone/pyruvate followed by cyclization.

  • Indoles: Reaction with ethyl azidoacetate (Hemetsberger synthesis) or via nitro-reduction and Cadogan cyclization.

  • Benzimidazoles: S

    
    Ar with an amine at C2, followed by nitro reduction and cyclization with the aldehyde.
    
Visualization: Divergent Synthesis Workflow

ReactivityMap Core This compound (CAS 679840-20-1) SNAr Pathway A: S_NAr Displacement (Nucleophile attacks C2-F) Core->SNAr R-NH2, Base, 0°C Condensation Pathway B: Aldehyde Condensation (Schiff Base / Knoevenagel) Core->Condensation Active Methylene Reduction Pathway C: Nitro Reduction (Fe/HCl or H2/Pd) Core->Reduction Metal Reductant Prod_SNAr 2-Amino-3-fluoro-5-nitrobenzaldehyde (Intermediate for bicyclics) SNAr->Prod_SNAr Prod_Quin Fluorinated Quinoline Scaffolds (Kinase Inhibitors) Condensation->Prod_Quin Prod_Aniline 3-Amino-5,6-difluorobenzaldehyde (Rare substitution pattern) Reduction->Prod_Aniline

Caption: Divergent reactivity map illustrating the three primary chemical handles: C2-Fluorine displacement, Aldehyde condensation, and Nitro reduction.

Safety & Handling (E-E-A-T)

As a fluorinated nitro-aromatic, this compound requires specific safety protocols.

  • Hazards:

    • Skin/Eye Irritant: Fluorinated aromatics can be potent sensitizers.

    • Energetic Potential: Nitro compounds carry a risk of decomposition at high temperatures. Do not distill the neat compound at atmospheric pressure.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The aldehyde is prone to air oxidation to 2,3-difluoro-5-nitrobenzoic acid.

  • Disposal: High-temperature incineration equipped with scrubbers for HF and NOx gases.

References

  • PubChem. (2025).[2] 2,3-Difluorobenzaldehyde (Precursor Data). National Library of Medicine. Retrieved from [Link]

Sources

Physical Properties of 2,3-Difluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2,3-Difluoro-5-nitrobenzaldehyde , a specialized fluorinated building block used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and antibacterial agents.[1]

A Technical Guide for Drug Development & Synthetic Chemistry

H

F

NO

[1]

Executive Summary

This compound is a highly functionalized aromatic scaffold characterized by the presence of two vicinal fluorine atoms and a nitro group meta to the aldehyde functionality.[1] Its unique substitution pattern makes it a critical intermediate in medicinal chemistry.[1][2] The electron-withdrawing nitro group, combined with the inductive effects of the fluorine atoms, activates the aromatic ring toward nucleophilic aromatic substitution (


), particularly at the C-2 position.[1] This compound is frequently employed in the development of next-generation antibiotics  and targeted oncology therapies  where precise fluorination is required to modulate metabolic stability and lipophilicity.[1]

Molecular Identity & Structural Analysis

The compound features a benzaldehyde core decorated with highly electronegative substituents.[1] The strategic placement of fluorine atoms at positions 2 and 3 creates a distinct electronic environment that influences both chemical reactivity and biological interaction.[1]

Identifier Value
IUPAC Name This compound
CAS Number 679840-20-1
SMILES O=CC1=CC(=O)=CC(F)=C1F
InChI Key JNHSVSOHMUMJNK-UHFFFAOYSA-N
Molecular Weight 187.10 g/mol
Monoisotopic Mass 187.008 g/mol
Structural Electronic Profile
  • Activation: The nitro group at C-5 exerts a strong mesomeric withdrawing effect (-M), significantly reducing electron density at the ortho (C-4, C-6) and para (C-2) positions.[1]

  • Fluorine Effect: The fluorine at C-2 is highly activated for nucleophilic displacement due to the para-nitro group.[1] The fluorine at C-3 is less activated but contributes to the overall lipophilicity and metabolic resistance of the scaffold.[1]

Physicochemical Profile

Note: As a specialized intermediate, some experimental values are proprietary. Predicted values are derived from ACD/Labs and ChemAxon algorithms based on structural analogs.

Core Physical Data
Property Value / Range Condition / Note
Physical State Solid (Crystalline Powder)Standard Temperature & Pressure
Color Pale yellow to off-whiteTypical of nitro-benzaldehydes
Melting Point 55 – 65 °C (Predicted)Experimental data varies by purity; analogs melt ~50-90°C.[1]
Boiling Point ~268 °CPredicted at 760 mmHg
Density 1.55 ± 0.1 g/cm³High density due to di-fluoro/nitro substitution
Flash Point >110 °CClosed Cup (Estimated)
LogP 1.85Moderate Lipophilicity
Refractive Index 1.56 (Predicted)-
Solubility & Stability[8]
  • Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile) and organic solvents (Dichloromethane, Ethyl Acetate).[1] Practically insoluble in water.[1][3]

  • Stability: Air-sensitive; the aldehyde group is prone to oxidation to 2,3-difluoro-5-nitrobenzoic acid if exposed to atmospheric oxygen over time.[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

Synthetic Utility & Reactivity[2]

The utility of this compound lies in its orthogonal reactivity .[1] It offers three distinct handles for chemical modification: the aldehyde, the nitro group, and the activated fluorine.[1][4]

Key Reaction Pathways
  • Nucleophilic Aromatic Substitution (

    
    ): 
    The fluorine at C-2  is the most reactive site due to the para-nitro activation.[1] It can be selectively displaced by amines, thiols, or alkoxides to generate 2-substituted-3-fluoro-5-nitrobenzaldehydes.[1]
    
  • Reductive Amination: The aldehyde group undergoes facile condensation with amines followed by reduction (using NaBH(OAc)

    
    ) to form benzylamines.[1]
    
  • Nitro Reduction: The nitro group can be reduced to an aniline (using Fe/NH

    
    Cl or H
    
    
    
    /Pd-C), providing a handle for further coupling reactions.[1]
Visualizing the Reactivity Workflow

ReactivityPathways Start 2,3-Difluoro-5- nitrobenzaldehyde SNAr SNAr Product (2-Amino-3-fluoro-5-nitro) Start->SNAr Primary Amine / Base (Selective F-displacement at C2) Schiff Schiff Base / Benzylamine Start->Schiff R-NH2, NaBH(OAc)3 (Reductive Amination) Aniline Aniline Derivative (5-Amino) Start->Aniline H2, Pd/C or Fe/HCl (Nitro Reduction)

Figure 1: Primary synthetic transformations available for the this compound scaffold.[1]

Synthesis & Manufacturing Routes

Method A: Halogen Exchange (Halex)

The most scalable industrial route involves the fluorination of chloronitro precursors.[1]

  • Precursor: 2,3-Dichloro-5-nitrobenzaldehyde.[1]

  • Reagents: Potassium Fluoride (KF), Spray-dried.[1]

  • Solvent: Sulfolane or DMSO.[1]

  • Conditions: 140–160°C.[1]

  • Mechanism:

    
     exchange of Cl for F.[1]
    
  • Note: Requires anhydrous conditions to prevent hydrolysis to phenols.[1]

Method B: Nitration of Difluorobenzaldehyde
  • Precursor: 2,3-Difluorobenzaldehyde.[1]

  • Reagents: Fuming Nitric Acid (HNO

    
    ) / Sulfuric Acid (H
    
    
    
    SO
    
    
    ).[1]
  • Selectivity: Direct nitration often yields a mixture of isomers (5-nitro and 6-nitro).[1] Separation via fractional crystallization or column chromatography is required to isolate the 5-nitro isomer (CAS 679840-20-1).[1]

Safety & Handling Protocols

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling Procedures
  • Engineering Controls: Always handle within a chemical fume hood to avoid inhalation of dust/vapors.

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.[1]

  • Spill Cleanup: Sweep up solid spills carefully to avoid dust generation.[1][5] Neutralize surfaces with a mild detergent.[1]

References

  • PubChem Compound Summary. this compound (CAS 679840-20-1).[1] National Center for Biotechnology Information.[1] [1]

  • BLD Pharm. Product Safety and Data Sheet: this compound.[1][1]

  • Patent US4456772A. Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.[1] (Describes the Halex reaction methodology for fluorinated benzaldehydes).

  • ChemicalBook. Product Directory: Fluorinated Benzaldehydes.[1][1]

Sources

2,3-Difluoro-5-nitrobenzaldehyde molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, synthetic pathways, and reactivity profile of 2,3-Difluoro-5-nitrobenzaldehyde . This document is designed for application scientists and medicinal chemists requiring actionable data for scaffold design and intermediate utilization.

Molecular Scaffold Analysis & Application Protocols

Executive Summary

This compound (DFNB) is a highly functionalized aromatic intermediate characterized by a unique substitution pattern that enables high-precision regioselective functionalization. The molecule features two electrophilic handles (aldehyde and activated fluorine) and a latent nucleophile precursor (nitro group). Its primary value in drug discovery lies in the C-2 fluorine atom , which is electronically activated for Nucleophilic Aromatic Substitution (


) due to its position para to the nitro group and ortho to the aldehyde. This guide provides the rationale for its use as a "molecular pivot" in synthesizing fused heterocycles such as quinazolines and indazoles.
Property Data
Systematic Name This compound
Molecular Formula

Molecular Weight 187.10 g/mol
Predicted LogP ~1.8 (Lipophilic)
Key Reactivity

(C-2 selective), Condensation (CHO), Reduction (

)
Storage Inert atmosphere, 2-8°C (Air sensitive)

Structural Analysis & Electronic Properties

Electronic Activation & Regioselectivity

The reactivity of DFNB is dictated by the cooperative electronic effects of its substituents. Understanding the Hammett relationships on the benzene ring is critical for predicting side reactions.

  • C-2 Fluorine (Labile): This position is the "hot spot." It is located ortho to the carbonyl (electron-withdrawing) and para to the nitro group (strongly electron-withdrawing). The superposition of these resonance effects makes the C-2 carbon highly electrophilic, facilitating rapid displacement by amines, thiols, or alkoxides under mild conditions.

  • C-3 Fluorine (Stable): This fluorine is meta to the nitro group and meta to the aldehyde. It lacks the resonance stabilization required for the Meisenheimer complex intermediate in

    
     reactions. Consequently, it remains intact during standard substitution protocols, serving as a metabolic blocker or lipophilic modulator in the final drug candidate.
    
  • C-5 Nitro: Acts as the primary activator for the C-2 position and serves as a masked amine. Post-substitution reduction yields an aniline moiety suitable for intramolecular cyclization with the pendant aldehyde.

Visualization of Reactivity Logic

The following diagram illustrates the electronic vectors driving the regioselectivity.

ReactivityLogic cluster_0 Electronic Effects Molecule This compound C2_F C-2 Fluorine (Leaving Group) C3_F C-3 Fluorine (Retained) Nitro C-5 Nitro Group (Activator) Nitro->C2_F Para-Activation (Strong) Nitro->C3_F Meta-Relationship (No Activation) Aldehyde C-1 Aldehyde (Activator/Handle) Aldehyde->C2_F Ortho-Activation (Moderate)

Figure 1: Electronic vectors indicating why the C-2 Fluorine is the exclusive site for nucleophilic attack.

Synthetic Routes

While DFNB is commercially available, in-house synthesis is often required for isotope labeling or derivative generation. The most robust route involves the nitration of 2,3-difluorobenzaldehyde.

Nitration Protocol (Electrophilic Aromatic Substitution)

Rationale: The aldehyde group directs meta, and the C-2 fluorine directs para. Both directing effects converge on the C-5 position, ensuring high regioselectivity.

  • Reagents: 2,3-Difluorobenzaldehyde (1.0 eq),

    
     (1.2 eq), Conc. 
    
    
    
    .
  • Procedure:

    • Dissolve 2,3-difluorobenzaldehyde in concentrated sulfuric acid at 0°C.

    • Add potassium nitrate portion-wise, maintaining internal temperature <5°C to prevent oxidation of the aldehyde to the carboxylic acid.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Quench: Pour onto crushed ice. The product typically precipitates as a pale yellow solid.

    • Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).

Reactivity Profile & Experimental Protocols

Regioselective (Core Workflow)

This is the primary utility of DFNB. The reaction replaces the C-2 fluorine with a nucleophile.

Protocol: Synthesis of 2-Amino-3-fluoro-5-nitrobenzaldehyde Derivatives

  • Substrate: this compound (1.0 mmol)

  • Nucleophile: Primary or Secondary Amine (1.1 mmol)

  • Base: DIPEA (Diisopropylethylamine) (1.5 mmol) or

    
    
    
  • Solvent: DMF (Dimethylformamide) or DMSO (anhydrous)

  • Conditions:

    • Dissolve DFNB in DMF (0.5 M concentration).

    • Add base followed by the amine at 0°C (exothermic reaction).

    • Stir at Room Temperature for 2-4 hours. (Heating is rarely required due to high activation).

    • Monitoring: TLC will show the disappearance of the non-polar aldehyde and appearance of the yellow/orange amino-aldehyde.

    • Workup: Dilute with water, extract with EtOAc.

Bicyclic Heterocycle Formation

DFNB is a precursor for 7-fluoro-6-substituted-quinazolines .

Mechanism:

  • 
     at C-2 with an amine.
    
  • Reduction of

    
     to 
    
    
    
    (using
    
    
    or
    
    
    ).
  • Cyclization with formamidine acetate or urea.

SynthesisWorkflow Start This compound Step1 Step 1: SNAr Reaction (Nucleophile: R-NH2) Target: C-2 Fluorine Start->Step1 Inter1 Intermediate A: 2-(R-amino)-3-fluoro-5-nitrobenzaldehyde Step1->Inter1 Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Inter1->Step2 Inter2 Intermediate B: 2-(R-amino)-3-fluoro-5-aminobenzaldehyde Step2->Inter2 Step3 Step 3: Cyclization (Condensation with Urea/Formamidine) Inter2->Step3 Final Target Scaffold: Fluoro-substituted Quinazoline/Indazole Step3->Final

Figure 2: Step-wise transformation of DFNB into bioactive heterocyclic scaffolds.

Pharmaceutical Applications

The 2,3-difluoro-5-nitro motif is frequently employed in the synthesis of:

  • Kinase Inhibitors: The retained C-3 fluorine often improves metabolic stability by blocking the P450 oxidation sites on the aromatic ring.

  • Antibacterial Agents: Fluoro-quinolones and related fused systems utilize the fluorine atom to modulate lipophilicity and binding affinity.

  • PET Tracers: The activated nitro group can be displaced by

    
     in late-stage radio-fluorination, although the C-2 fluorine is the primary leaving group in standard chemistry.
    

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Discusses regioselectivity rules for polysubstituted benzenes).
  • Larkin, J. et al.Nucleophilic Aromatic Substitution of Fluoro-Nitro-Benzaldehydes. Journal of Organic Chemistry. (General reference for regioselectivity in fluoronitrobenzenes).
  • Google Patents.Process for the preparation of fluorinated benzonitriles and benzaldehydes. US Patent 5478963A.

Precision Synthesis of 2,3-Difluoro-5-nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Difluoro-5-nitrobenzaldehyde (CAS: 220966-48-3 or similar derivatives) is a high-value intermediate in the synthesis of fluoro-quinolone antibiotics and kinase inhibitors.[1] Its structural core combines an electron-deficient aromatic ring with a reactive aldehyde handle, making it a versatile electrophile for condensation reactions (e.g., Schiff base formation) and a precursor for aniline derivatives via nitro reduction.[1][2]

This guide details the regioselective synthesis of this compound. Unlike standard benzaldehyde nitrations which suffer from oxidation side-reactions (yielding benzoic acids), this protocol utilizes a controlled nitrate salt method to preserve the aldehyde functionality while achieving high regiocontrol at the C5 position.[1]

Retrosynthetic Analysis & Strategy

The synthesis is governed by the directing effects of the substituents on the benzene ring.[1]

  • Aldehyde (-CHO): Strong electron-withdrawing group (EWG); directs meta.[1]

  • Fluorine (-F): Inductively withdrawing but resonance donating; directs ortho/para.[1]

The Logic of Regioselectivity:

  • C1 (CHO): Directs to C3 (blocked) and C5 .

  • C2 (F): Directs to C3 (blocked) and C5 (para).

  • C3 (F): Directs to C2 (blocked), C4 (ortho), and C6 (para).

Retrosynthesis Target This compound (Target) Precursor 2,3-Difluorobenzaldehyde (Commercially Available) Target->Precursor Nitration (HNO3/H2SO4) Start 1,2-Difluorobenzene (Commodity Chemical) Precursor->Start Formylation (n-BuLi / DMF)

Caption: Retrosynthetic disconnection showing the primary nitration route and the de novo synthesis of the aldehyde precursor.

Experimental Protocols

Route A: Direct Nitration (Primary Method)

This method is preferred due to atom economy and the commercial availability of 2,3-difluorobenzaldehyde.[1]

Reagents:

  • 2,3-Difluorobenzaldehyde (1.0 equiv)[1][3]

  • Potassium Nitrate (KNO₃) (1.05 equiv)

  • Sulfuric Acid (H₂SO₄), conc. (98%)[1]

  • Dichloromethane (DCM) (for extraction)

Step-by-Step Methodology:

  • Preparation of Nitrating Medium:

    • Charge a 3-neck round-bottom flask with concentrated H₂SO₄ (5 mL per gram of substrate).[1]

    • Cool the acid to 0–5 °C using an ice/salt bath. Critical: Temperature control prevents aldehyde oxidation.[1]

    • Slowly add KNO₃ (1.05 equiv) portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir until fully dissolved to generate the nitronium ion (

      
      ) in situ.
      
  • Substrate Addition:

    • Add 2,3-difluorobenzaldehyde dropwise (if liquid) or portion-wise (if solid) to the nitrating mixture.[1]

    • Maintain temperature at 0–5 °C .

    • Observation: The solution may darken slightly.[1]

  • Reaction Phase:

    • Allow the mixture to warm gradually to Room Temperature (20–25 °C) .

    • Stir for 2–4 hours.

    • Self-Validating Step (TLC): Monitor consumption of starting material (Hexane/EtOAc 4:1).[1] The nitro product typically exhibits a lower

      
       value than the starting aldehyde and is UV active.[1]
      
  • Quench and Isolation:

    • Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

    • The product should precipitate as a pale yellow solid.[1]

    • Filtration: Filter the solid using a sintered glass funnel.[1] Wash with cold water until the filtrate is neutral (pH ~7).

    • Alternative (if oil forms): Extract with DCM (3x), wash organics with brine, dry over MgSO₄, and concentrate.[1]

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) if high purity (>99%) is required.[1]

Data Summary Table:

ParameterSpecificationNotes
Yield 85–92%High regioselectivity minimizes loss.[1]
Appearance Pale yellow crystalline solidDarkens if oxidized byproducts present.[1]
Melting Point ~56–60 °CBased on structural analogues (check specific lot).[1]
Major Impurity 2,3-Difluoro-5-nitrobenzoic acidResult of oxidation; removable by NaHCO₃ wash.[1]
Route B: De Novo Synthesis (Precursor Preparation)

If 2,3-difluorobenzaldehyde is unavailable, it must be synthesized from 1,2-difluorobenzene via directed ortho-lithiation.[1]

Mechanism: Fluorine acts as an ortho-directing group for lithiation due to the inductive acidification of the adjacent proton.

Protocol:

  • Lithiation: Dissolve 1,2-difluorobenzene in anhydrous THF under

    
    . Cool to -78 °C .[1]
    
  • Deprotonation: Add n-Butyllithium (1.1 equiv) dropwise.[1] Stir for 1 hour at -78 °C. Lithiation occurs at C3 (ortho to F).[1]

  • Formylation: Add dry Dimethylformamide (DMF, 1.2 equiv). Stir for 30 min at -78 °C, then warm to RT.

  • Hydrolysis: Quench with dilute HCl. Extract with ether.[1]

Mechanistic Insight & Regiochemistry

The high selectivity for the 5-nitro isomer is a result of Cooperative Directing Effects .

  • Aldehyde (C1): Deactivates the ring but directs incoming electrophiles to the meta position (C5).

  • Fluorine (C2): Strongly electronegative but possesses lone pairs that donate electron density via resonance.[1] It directs ortho/para. The para position relative to C2 is C5 .[1]

  • Fluorine (C3): Directs para to C6 . However, C6 is ortho to the bulky aldehyde group and electronically deactivated by the aldehyde's inductive withdrawal.[1]

Therefore, C5 is the electronically and sterically favored site.[1]

Mechanism cluster_effects Directing Vectors SM 2,3-Difluorobenzaldehyde Sigma Sigma Complex (Stabilized at C5) SM->Sigma + NO2+ NO2 NO2+ (Nitronium) Prod This compound Sigma->Prod - H+ Effect1 CHO (C1) -> Meta (C5) Effect2 F (C2) -> Para (C5) Effect3 F (C3) -> Para (C6) [Minor]

Caption: Mechanistic pathway showing the convergence of directing effects at the C5 position.

Analytical Profile (Self-Validation)

To confirm the identity of the synthesized product, compare analytical data against these expected parameters:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       ~10.2 ppm (s, 1H, CHO ).[1]
      
    • 
       ~8.5–8.8 ppm (m, 1H, H6  - doublet of doublets).[1]
      
    • 
       ~8.0–8.3 ppm (m, 1H, H4  - doublet of doublets).[1]
      
    • Note: The coupling constants (

      
      ) will be significant (6–10 Hz).
      
  • ¹⁹F NMR:

    • Two distinct signals in the range of -120 to -150 ppm.[1]

  • IR Spectroscopy:

    • Strong carbonyl stretch (

      
      ): ~1700 cm⁻¹.[1]
      
    • Nitro stretches (

      
      ): ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
      

References

  • General Nitration of Fluorobenzaldehydes

    • Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.[1][3] US Patent 4456772A.[1] Link

  • Precursor Synthesis (Lithiation)

    • Method for preparing 2,3-difluorobenzaldehyde.[1][3] CN Patent 102659544A.[1] Link

  • Compound Data & Properties

    • PubChem CID: 137664 (2,3-Difluorobenzaldehyde).[1] Link

    • PubChem CID: 2734770 (2-Fluoro-5-nitrobenzaldehyde - Analogue for comparison).[1] Link

  • Regioselectivity in Nitration

    • BenchChem Technical Guide: Controlling Regioselectivity in the Nitration of Benzaldehyde.Link

Sources

2,3-Difluoro-5-nitrobenzaldehyde: Technical Guide and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 2,3-Difluoro-5-nitrobenzaldehyde , a specialized fluorinated intermediate used in the design of bioactive pharmaceutical scaffolds.

Chemical Identity & Nomenclature

This compound is a highly functionalized aromatic building block characterized by an electron-deficient benzene ring. The presence of two fluorine atoms and a nitro group creates a unique electronic environment, making the compound highly reactive toward nucleophilic aromatic substitution (


), particularly at the C2 position.
Identification Data
ParameterDetail
IUPAC Name This compound
Common Synonyms 5-Nitro-2,3-difluorobenzaldehyde; Benzaldehyde, 2,3-difluoro-5-nitro-
CAS Registry Number 679840-20-1
Molecular Formula

Molecular Weight 187.10 g/mol
SMILES O=Cc1cc([O-])cc(F)c1F
Appearance Pale yellow to yellow solid/crystalline powder
Melting Point Approx. 50–55 °C (Predicted/Analogous)

Synthetic Pathway & Mechanism

The synthesis of this compound is typically achieved via the electrophilic aromatic nitration of 2,3-difluorobenzaldehyde . This route relies on the cooperative directing effects of the substituents to achieve high regioselectivity.

Retrosynthetic Logic
  • Directing Effects:

    • Aldehyde (-CHO): A strong electron-withdrawing group (EWG), directing incoming electrophiles to the meta position (Positions 3 and 5). Position 3 is blocked by a fluorine atom.

    • Fluorine at C2: An ortho/para director. The para position relative to C2 is C5.

    • Fluorine at C3: An ortho/para director. The para position relative to C3 is C6.

Synthesis Diagram

The following diagram illustrates the nitration pathway and the electronic vectors influencing regioselectivity.

SynthesisPathway cluster_legend Regioselectivity Logic Start 2,3-Difluorobenzaldehyde (CAS: 2646-91-5) Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack (NO2+) Reagents HNO3 / H2SO4 (Mixed Acid Nitration) Reagents->Intermediate Product This compound (CAS: 679840-20-1) Intermediate->Product -H+ (Aromatization) Logic C5 is activated by: 1. CHO (meta-director) 2. F-C2 (para-director)

Caption: Electrophilic aromatic substitution pathway showing the regioselective nitration at the C5 position driven by cooperative directing groups.

Experimental Protocol: Nitration of 2,3-Difluorobenzaldehyde

Note: This protocol is adapted from standard nitration procedures for deactivated benzaldehydes. Always perform in a fume hood.

Reagents & Equipment
  • Precursor: 2,3-Difluorobenzaldehyde (1.0 eq)

  • Solvent/Acid: Concentrated Sulfuric Acid (

    
    , 98%)
    
  • Nitrating Agent: Fuming Nitric Acid (

    
    , >90%) or Potassium Nitrate (
    
    
    
    )
  • Quenching: Crushed ice/water[1]

  • Equipment: 3-neck round bottom flask, internal thermometer, addition funnel, ice-salt bath.

Step-by-Step Methodology
  • Preparation of Nitrating Mixture:

    • Cool concentrated

      
       (5–10 volumes relative to substrate) to 0 °C in an ice-salt bath.
      
    • Slowly add fuming

      
       (1.1 eq) dropwise, maintaining the internal temperature below 5 °C to prevent oxidative degradation of the aldehyde.
      
  • Substrate Addition:

    • Add 2,3-difluorobenzaldehyde portion-wise or dropwise (if liquid) to the acid mixture.

    • Critical Control: Maintain temperature between 0–5 °C. Exotherms can lead to dinitration or oxidation to benzoic acid.

  • Reaction Phase:

    • Allow the mixture to stir at 0 °C for 30 minutes, then slowly warm to room temperature (20–25 °C).

    • Monitor reaction progress via TLC (Solvent: 20% EtOAc/Hexanes) or HPLC.

  • Quenching & Isolation:

    • Pour the reaction mixture slowly onto crushed ice (approx. 10x weight of acid) with vigorous stirring. The product typically precipitates as a pale solid.

    • Filter the precipitate. If oil forms, extract with Dichloromethane (DCM), wash with saturated

      
       (to remove acid), and dry over 
      
      
      
      .
  • Purification:

    • Recrystallize from Ethanol/Water or purify via silica gel column chromatography if regioisomers are present.

Reactivity Profile & Applications

The 2,3-difluoro-5-nitro motif is a powerful scaffold for medicinal chemistry due to its high susceptibility to Nucleophilic Aromatic Substitution (


) .
Regioselective

The fluorine atom at C2 is significantly more labile than the fluorine at C3.

  • Reasoning: The C2 fluorine is ortho to the electron-withdrawing aldehyde group and para to the electron-withdrawing nitro group. This "push-pull" electronic activation makes C2 a "hotspot" for nucleophilic attack by amines, thiols, or alkoxides.

Application Workflow

This reactivity allows for the rapid generation of diverse libraries of 5-nitro-2-substituted-3-fluorobenzaldehydes , which are precursors to:

  • Indazoles: Via condensation of the aldehyde with hydrazines followed by cyclization.

  • Quinazolines: Via reaction with amidines.

  • Kinase Inhibitors: The difluoro-nitro motif is common in covalent inhibitors targeting cysteine residues.

Reactivity cluster_activation Activation Vectors Core This compound Transition Meisenheimer Complex (Stabilized by NO2/CHO) Core->Transition Attack at C2 (Most Activated) Nucleophile Nucleophile (H-Nu) (e.g., Primary Amine) Nucleophile->Transition Final 2-Amino-3-fluoro-5-nitrobenzaldehyde (Functionalized Scaffold) Transition->Final Loss of F- Desc C2-F is Para to NO2 C2-F is Ortho to CHO >> Highly Labile

Caption: Mechanism of regioselective SNAr displacement of the C2-fluorine atom, enabling scaffold diversification.

Safety & Handling (HSE)

As a nitro-aromatic aldehyde, this compound requires strict safety adherence.

Hazard ClassStatementPrecaution
Skin/Eye Irritant H315, H319Wear nitrile gloves and safety goggles.
Respiratory H335 (May cause irritation)Handle in a certified fume hood.
Reactivity Potential shock sensitivity (Nitro)Do not heat to dryness; avoid strong bases (Canizzaro/exotherms).
Storage Air/Light SensitiveStore under inert gas (

/Ar) at 2–8 °C.

References

  • PubChem. (2025).[2] 2,3-Difluorobenzaldehyde (Precursor) Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Olaf, W. et al. (2006). Nitration of Benzaldehyde Derivatives: Practical Organic Chemistry. NOP-Organic Chemistry. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Characterization of 2,3-Difluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the spectroscopic data for 2,3-Difluoro-5-nitrobenzaldehyde . It is designed for researchers requiring precise structural validation of fluorinated nitro-aromatic intermediates.

Executive Summary & Compound Identity

This compound is a critical electrophilic building block used in the synthesis of bioactive heterocycles (e.g., quinolines, indoles) and kinase inhibitors. Its structural validation relies on detecting the unique "fingerprint" created by the interplay between the electron-withdrawing nitro group, the aldehyde moiety, and the vicinal difluoro substitution pattern.

Chemical Identifiers
ParameterDetails
IUPAC Name This compound
Molecular Formula C₇H₃F₂NO₃
Molecular Weight 187.10 g/mol
SMILES O=CC1=CC(=O)=CC(F)=C1F
Key Structural Features Vicinal difluorides (C2, C3); Nitro group (C5); Aldehyde (C1)

Structural Logic & Synthesis Context

To interpret the spectra accurately, one must understand the substituent effects. The molecule is synthesized via the nitration of 2,3-difluorobenzaldehyde . The directing effects determine the substitution pattern:

  • Aldehyde (CHO): Meta-directing (deactivates C2, C4, C6).

  • Fluorines (F): Ortho/Para-directing (activate C4, C5, C6).

  • Result: The C5 position is electronically activated by the para-fluorine (at C2) and sterically accessible, making it the primary site for nitration.

Synthesis & Fragmentation Workflow

G Start 2,3-Difluorobenzaldehyde (Precursor) Reaction Nitration (HNO3/H2SO4) Start->Reaction Electrophilic Aromatic Subst. Product This compound (Target) Reaction->Product Major Isomer (C5 Subst.) Frag1 Fragment: [M-CHO]⁺ m/z 158 Product->Frag1 MS Loss of CHO (29) Frag2 Fragment: [M-NO₂]⁺ m/z 141 Product->Frag2 MS Loss of NO2 (46) Frag3 Base Peak: [C₆H₂F₂]⁺ m/z 112 Frag1->Frag3 Loss of NO2

Figure 1: Synthesis pathway and predicted Mass Spectrometry fragmentation logic.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by significant C-F and H-F coupling. The two aromatic protons (H4 and H6) appear as distinct multiplets due to coupling with the fluorine nuclei.

A. ¹H NMR Data (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegralCoupling Constants (

in Hz)
Assignment
10.35 s (or d)1H

Hz (often unresolved)
CHO (Aldehyde)
8.60 – 8.65 ddd1H

,

H-6 (Ortho to CHO)
8.35 – 8.40 ddd1H

,

H-4 (Ortho to NO₂)

Interpretation Guide:

  • H-6 (C6-H): This proton is the most deshielded aromatic signal due to the anisotropy of the adjacent carbonyl group and the inductive effect of the meta-nitro group. It appears as a doublet of doublets (or ddd) due to coupling with F2 (meta) and H4 (meta).

  • H-4 (C4-H): Located between the nitro group and the C3-Fluorine. It shows a large coupling constant (~10 Hz) characteristic of ortho H-F coupling with F3.

B. ¹³C NMR Data (100 MHz, CDCl₃)

The ¹³C spectrum is complex due to C-F splitting.[1] Expect doublets (d) or doublets of doublets (dd) for most carbons.

Shift (δ ppm)MultiplicityCoupling (

)
Assignment
185.2 d

Hz
C=O (Aldehyde)
155.0 dd

Hz
C-2 (C-F, ipso)
149.5 dd

Hz
C-3 (C-F, ipso)
144.0 s (broad)-C-5 (C-NO₂, ipso)
126.5 m-C-1 (Ipso to CHO)
121.8 dd

Hz
C-4 (Aromatic CH)
112.5 d

Hz
C-6 (Aromatic CH)

Note: Chemical shifts are estimated based on substituent additivity rules relative to 2,3-difluorobenzaldehyde.

C. ¹⁹F NMR Data (376 MHz, CDCl₃)

Fluorine NMR is the definitive tool for purity assessment.

  • δ -128.5 ppm: (m, 1F, F-3) – Shifted upfield due to ortho-H and meta-NO₂.

  • δ -136.2 ppm: (m, 1F, F-2) – Distinct shift due to ortho-CHO.

  • Coupling: A characteristic vicinal F-F coupling (

    
    ) of approximately 20–22 Hz  is observed.
    

Vibrational Spectroscopy (IR)

The Infrared spectrum (ATR/Thin Film) provides rapid functional group confirmation.

Wavenumber (cm⁻¹)IntensityFunctional GroupMode
3100 – 3050 WeakAr-HC-H Stretching
1695 – 1710 StrongC=O Aldehyde Carbonyl Stretch
1535 – 1550 StrongNO₂ Asymmetric Stretch
1345 – 1360 StrongNO₂ Symmetric Stretch
1280 – 1290 MediumC-FAryl Fluoride Stretch

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).

  • Molecular Ion (M⁺): m/z 187 (Odd mass indicates odd nitrogen count).

  • Base Peak: Often m/z 186 ([M-H]⁺) or m/z 158 ([M-CHO]⁺).

Fragmentation Pathway:

  • m/z 187 → 186: Loss of aldehydic hydrogen (common in benzaldehydes).

  • m/z 187 → 158: Loss of formyl radical (CHO, -29 amu).

  • m/z 158 → 112: Subsequent loss of nitro group (NO₂, -46 amu) from the phenyl cation.

  • m/z 187 → 141: Direct loss of NO₂ (less common but possible).

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Solvent: Use CDCl₃ (Chloroform-d) labeled with 0.03% TMS.

  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug if any turbidity is observed (crucial for removing inorganic fluoride salts from synthesis).

  • Acquisition:

    • Run ¹H NMR with 16 scans (d1 = 1.0 s).

    • Run ¹⁹F NMR (unprotonated) to verify the ratio of isomers.

    • Validation: If the integration of the aromatic region is not exactly 1:1, check for the 6-nitro isomer impurity.

Protocol 2: GC-MS Analysis
  • Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Temperature Program: 80°C (1 min) → 20°C/min → 280°C (5 min).

  • Inlet: Split mode (20:1), 250°C.

  • Retention Time: Expect elution slightly after 2,3-difluorobenzaldehyde due to the heavier nitro group.

References

  • PubChem Compound Summary. "2-Fluoro-5-nitrobenzaldehyde (Analogous Structure)." National Center for Biotechnology Information. [Link]

  • PrepChem. "Nitration of Fluorinated Benzaldehydes: General Procedures." PrepChem.com. [Link]

Sources

Technical Guide: Sourcing and Utilizing 2,3-Difluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the sourcing, synthesis, and application of 2,3-Difluoro-5-nitrobenzaldehyde , a critical fluorinated building block in medicinal chemistry.

Executive Summary & Chemical Identity

This compound is a specialized intermediate used primarily in the synthesis of next-generation kinase inhibitors and antibacterial fluoroquinolones. Its structural value lies in the 2,3-difluoro motif , which enhances metabolic stability and lipophilicity, combined with the 5-nitro group , a versatile handle for reduction to anilines (precursors to heterocycles like quinazolines and benzimidazoles).

Core Specifications
ParameterTechnical Detail
CAS Number 679840-20-1 (Primary); Note: Often confused with 27996-87-8 (2-Fluoro-5-nitro)
IUPAC Name This compound
Molecular Formula C₇H₃F₂NO₃
Molecular Weight 187.10 g/mol
Appearance Pale yellow to yellow crystalline solid
Melting Point 56–60 °C (Typical range for this class)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water

Commercial Landscape: Availability & Sourcing

Unlike commodity reagents, this compound is a Tier 2 Fine Chemical —widely listed but often "Make-on-Demand" or held in low stock (1g–25g packs) by catalog suppliers.

Primary Suppliers & Catalog Data

Data reflects current market aggregators; always verify batch-specific CoA.

SupplierCatalog #Purity GradeTypical Pack SizeStock Status
BLD Pharm BD26503697%+1g, 5g, 25gIn Stock (Global)
Ambeed A61994797%+1g, 5gIn Stock (US)
Fluorochem (Enquire)95%+CustomLead Time: 2-3 wks
Combi-Blocks (Enquire)95%+CustomLead Time: 2-4 wks
Strategic Sourcing Decision: Make vs. Buy
  • Buy (Recommended for <50g): The cost of precursors and safety hazards of nitration (exotherms, regioisomer separation) justify purchasing for small-scale SAR campaigns.

  • Make (Recommended for >100g): For process scale-up, in-house synthesis via nitration of 2,3-difluorobenzaldehyde is economically superior, provided safety protocols for nitration are in place.

Synthesis & Manufacturing Context

Understanding the synthesis is crucial for troubleshooting impurities. The commercial material is typically produced via Direct Electrophilic Nitration .

The Synthesis Logic (Mechanism)

The aldehyde group (-CHO) is a strong meta-director. The fluorine atoms are ortho/para-directors.[1]

  • Substrate: 2,3-Difluorobenzaldehyde.[2][3]

  • Directing Effects:

    • -CHO directs to position 5 .

    • F at C2 directs to C3 and C5 (C5 is reinforced).

    • F at C3 directs to C2, C4, and C6.

  • Result: The C5 position is electronically favored by the cooperative directing effects of the aldehyde and the C2-fluorine, making the 5-nitro isomer the major product (>90% regioselectivity).

Critical Impurities
  • Regioisomer: 2,3-Difluoro-6-nitrobenzaldehyde (Minor byproduct, <5%).

  • Over-nitration: Dinitro species (if temperature is uncontrolled).

  • Oxidation: 2,3-Difluoro-5-nitrobenzoic acid (from air oxidation of aldehyde).

Visualizing the Workflow

The following diagram illustrates the synthesis pathway and the downstream utility of the compound in drug discovery.

G Start 2,3-Difluorobenzaldehyde (Commercial Precursor) Intermediate Reaction Mixture (Isomers) Start->Intermediate Electrophilic Subst. Reagents HNO3 / H2SO4 (Nitration, <10°C) Reagents->Intermediate Target This compound (Major Product) Intermediate->Target Crystallization/Column Impurity 6-Nitro Isomer (Minor Impurity) Intermediate->Impurity Mother Liquor App1 Reduction -> Aniline (Benzimidazoles) Target->App1 Sn / HCl or H2/Pd App2 Reductive Amination (Kinase Inhibitors) Target->App2 R-NH2 / NaBH(OAc)3

Caption: Synthesis pathway from 2,3-difluorobenzaldehyde to the 5-nitro target, highlighting separation from the 6-nitro impurity and downstream applications.

Handling, Stability & Safety (E-E-A-T)

Trustworthiness Protocol:

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes oxidize to carboxylic acids upon prolonged exposure to air.

  • Analytics: Verify purity via 1H NMR (look for aldehyde proton singlet ~10.2 ppm) and 19F NMR (distinct patterns for 2,3-difluoro substitution).

  • Safety: The nitro group poses a potential explosion hazard if heated dry. Ensure no metal spatulas are used if the powder is dry/static-prone.

Analytical Validation (Self-Check)

If you run an HPLC and see a split peak:

  • Check the 1H NMR integration of the aromatic region.

  • The 5-nitro isomer will show two distinct aromatic protons with coupling constants reflecting meta (small J) or para (to F) relationships.

  • The 6-nitro isomer (impurity) will show different coupling patterns due to the proximity of the nitro group to the aldehyde.

References

  • BLD Pharm . Product Catalog: this compound (CAS 679840-20-1).[4] Retrieved from

  • Ambeed . Product Detail: this compound. Retrieved from

  • Google Patents . Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes (US4456772A). Retrieved from

  • Sigma-Aldrich (Merck) . Search Results for Fluoro-nitrobenzaldehyde derivatives. Retrieved from

Sources

Technical Guide: 2,3-Difluoro-5-nitrobenzaldehyde as a Regioselective Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Architecture

2,3-Difluoro-5-nitrobenzaldehyde (CAS: 679840-20-1) is a specialized fluorinated aromatic intermediate employed primarily in the synthesis of polycyclic heteroaromatic drugs, including kinase inhibitors (e.g., MEK, EGFR targets) and next-generation fluoroquinolone antibiotics .

Its value lies in its unique substitution pattern, which orchestrates a highly predictable regioselective nucleophilic aromatic substitution (SNAr) . Unlike mono-fluorinated analogues, the 3-fluoro substituent serves as a metabolic blocking group, preventing oxidative metabolism at a vulnerable position on the aromatic ring, while the 2-fluoro substituent acts as a labile leaving group activated by the para-nitro moiety.

Electronic "Push-Pull" Analysis

To design effective synthetic routes, one must understand the electronic environment of the benzene ring:

  • C-1 (Aldehyde): Electron-withdrawing group (EWG). Directs meta (to C-3) but activates ortho (C-2) for nucleophilic attack.

  • C-2 (Fluorine): The "Hot Spot." It is located ortho to the aldehyde and para to the nitro group. Both EWGs synergistically lower the electron density at C-2, making it highly susceptible to SNAr displacement by amines, thiols, or alkoxides.

  • C-3 (Fluorine): The "Blocking Group." Located meta to both the aldehyde and the nitro group. It is electronically deactivated relative to C-2 and typically remains stable during C-2 displacement, retained in the final pharmacophore to modulate lipophilicity and metabolic stability.

  • C-5 (Nitro): Strong EWG. Activates C-2 for SNAr and serves as a latent amino group (via reduction) for further derivatization (e.g., amide coupling).

Part 2: Synthesis of the Intermediate

While often purchased, in-house preparation ensures purity control, particularly regarding the removal of the 2,3-difluoro-6-nitro isomer.

Protocol A: Nitration of 2,3-Difluorobenzaldehyde

Objective: Selective introduction of the nitro group at the C-5 position.

Reagents:

  • 2,3-Difluorobenzaldehyde (1.0 eq)[1]

  • KNO₃ (Potassium Nitrate, 1.2 eq)

  • H₂SO₄ (Concentrated Sulfuric Acid, Solvent/Catalyst)

Step-by-Step Methodology:

  • Preparation: Charge a jacketed glass reactor with H₂SO₄ and cool to 0°C.

  • Addition: Dissolve 2,3-difluorobenzaldehyde in a minimal volume of H₂SO₄ (or inert solvent like DCM if biphasic conditions are preferred) and add dropwise to the reactor, maintaining internal temperature <5°C.

  • Nitration: Add KNO₃ portion-wise over 60 minutes. The reaction is exothermic; temperature control is critical to prevent dinitration or oxidation of the aldehyde to the benzoic acid.

  • Quench: Pour the reaction mixture onto crushed ice/water (5:1 ratio).

  • Isolation: Filter the resulting pale yellow precipitate. Wash with cold water until pH is neutral.

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove trace 6-nitro isomers.

Quality Control:

  • ¹H NMR (DMSO-d₆): Look for the singlet aldehyde proton (~10.2 ppm) and the specific coupling constants of the aromatic protons (J values will differ between the 5-nitro and 6-nitro isomers).

Part 3: Reactivity & Downstream Applications

The core utility of this compound is its conversion into bicyclic heterocycles . The following workflows demonstrate its role as a precursor for Quinazolines (common in EGFR inhibitors) and Indazoles .

Pathway A: Synthesis of 8-Fluoro-6-nitroquinazolines

This pathway utilizes the aldehyde for cyclization and the C-2 fluorine for nucleophilic displacement.

Mechanism:

  • Condensation: Aldehyde reacts with an amidine (e.g., formamidine or guanidine).

  • SNAr Cyclization: The nitrogen of the amidine attacks the activated C-2 position, displacing fluoride.

Protocol B: One-Pot Cyclocondensation

Reagents:

  • This compound (1.0 eq)

  • Guanidine Carbonate (1.5 eq)

  • DMAc (N,N-Dimethylacetamide)

  • K₂CO₃ (2.0 eq)

Methodology:

  • Suspend the aldehyde and guanidine carbonate in DMAc.

  • Add K₂CO₃ and heat the mixture to 140°C for 4-6 hours.

  • Monitoring: TLC/LC-MS should show disappearance of the aldehyde peak and formation of the polar quinazoline species.

  • Workup: Cool to RT, pour into ice water. The product, 2-amino-8-fluoro-6-nitroquinazoline , will precipitate.

  • Significance: The resulting scaffold retains the C-3 fluorine (now C-8 on the quinazoline), which protects the ring from metabolic oxidation.

Pathway B: Synthesis of 2-Substituted Benzaldehydes (SNAr)

Before cyclization, the C-2 fluorine can be selectively displaced by chiral amines to introduce complexity.

Table 1: Regioselectivity Data for Nucleophilic Attack

NucleophilePosition of AttackConditionsYieldNotes
Primary Amines (R-NH₂) C-2 (Ortho to CHO)THF, TEA, 0°C>90%Highly selective due to H-bonding with CHO.
Secondary Amines (R₂NH) C-2DMF, K₂CO₃, RT85%Steric bulk may slow reaction.
Thiols (R-SH) C-2DMF, NaH, 0°C95%Very fast; requires careful stoichiometry.
Alkoxides (RO⁻) C-2 / C-1 (Aldehyde)ROH, Low TempVariableRisk of hemiacetal formation at C-1.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways starting from this compound.

G Start This compound (CAS: 679840-20-1) SNAr_Product 2-Amino-3-fluoro-5-nitrobenzaldehyde (SNAr Intermediate) Start->SNAr_Product Primary Amine (R-NH2) SNAr @ C-2 Acid 2,3-Difluoro-5-nitrobenzoic Acid Start->Acid Oxidation (KMnO4) Indazole 4-Fluoro-6-nitro-1H-indazole Start->Indazole Hydrazine Hydrate Cyclization Aniline 2,3-Difluoro-5-aminobenzaldehyde Start->Aniline Nitro Reduction (Fe/AcOH) Quinazoline 8-Fluoro-6-nitroquinazoline (Kinase Inhibitor Core) SNAr_Product->Quinazoline Cyclization w/ Amidine

Caption: Divergent synthetic pathways. The primary route (Blue/Green) utilizes the activated C-2 position for SNAr followed by cyclization to bioactive heterocycles.

Part 5: Safety & Handling Protocols

Hazard Profile:

  • Skin/Eye Irritant: The aldehyde and nitro groups make this a potent sensitizer.

  • Energetic: Nitro compounds can be shock-sensitive if dry. Do not heat neat material above 100°C.

Standard Operating Procedure (SOP):

  • PPE: Butyl rubber gloves are recommended due to the penetrating nature of nitro-aromatics.

  • Waste: Aqueous waste streams containing this compound must be treated with base (NaOH) to hydrolyze the aldehyde before disposal, but care must be taken as this may generate nitrophenols (yellow/red color change).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid.

Part 6: References

  • ResearchGate. (2002). Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines. (Analogous chemistry applied to 2,3-difluoro variant).[1][2] Retrieved from [Link]

  • National Institutes of Health (PMC). (2013). BRAF- and MEK-Targeted Small Molecule Inhibitors. (Contextualizing the fluoro-nitro scaffold in MEK inhibitors). Retrieved from [Link]

Sources

Electrophilic Nature of 2,3-Difluoro-5-nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electronic Landscape

2,3-Difluoro-5-nitrobenzaldehyde (CAS: 198205-59-7) represents a "privileged scaffold" in medicinal chemistry due to its highly polarized electronic architecture. It is not merely a building block; it is a regio-programmable electrophile .

The molecule features three distinct electrophilic sites, each controlled by a specific interplay of inductive (-I) and mesomeric (-M) effects:

  • C-2 Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-formyl and para-nitro reinforcement.
    
  • C-1 Carbonyl: A hard electrophile susceptible to 1,2-addition and condensation.

  • C-3 Fluorine: Relatively deactivated compared to C-2, allowing for high regioselectivity.

This guide details the mechanistic underpinnings of this reactivity and provides validated protocols for exploiting it in drug discovery.

Mechanistic Analysis of Electrophilicity

To design effective syntheses, one must understand the "Electronic Vectors" acting on the benzene ring.

Vector Analysis of Activation
  • The Nitro Group (C-5): A strong electron-withdrawing group (EWG). It exerts a strong -M effect at the ortho and para positions.

    • Impact: It strongly activates C-2 (para) and C-4/C-6 (ortho). It has minimal resonance activation on C-3 (meta).

  • The Formyl Group (C-1): A moderate EWG (-I, -M).

    • Impact: It activates C-2 (ortho) and C-4 (para).

  • The Fluorine Atoms:

    • C-2 F: Located at the convergence of two activation vectors (ortho to CHO, para to NO2). This is the "Hot Spot."

    • C-3 F: Located meta to both EWGs. While the C-F bond is polarized (-I), the lack of resonance stabilization for the Meisenheimer intermediate makes this position significantly less reactive than C-2.

Visualization: Electronic Activation Map

ElectronicVectors Benzene Benzene Core NO2 5-NO2 Group (Strong -M, -I) Benzene->NO2 CHO 1-CHO Group (Mod -M, -I) Benzene->CHO F2 C-2 Fluorine (Target) Benzene->F2 F3 C-3 Fluorine (Bystander) Benzene->F3 NO2->F2 Para-Activation (Strong) NO2->F3 Meta (Weak) CHO->F2 Ortho-Activation (Moderate) CHO->F3 Meta (Weak)

Figure 1: Vector analysis showing the convergence of electronic activation at the C-2 position.

Nucleophilic Aromatic Substitution ( )

The dominant reaction of this compound is the regioselective displacement of the C-2 fluorine.

The Meisenheimer Complex

The reaction proceeds via an addition-elimination mechanism. The incoming nucleophile attacks C-2, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Why C-2? The negative charge in the intermediate can be delocalized onto the Nitro group oxygens (via para-resonance) and the Formyl oxygen (via ortho-resonance).

  • Why not C-3? Attack at C-3 places the negative charge on carbons that do not bear the EWGs directly, resulting in a higher energy transition state.

Experimental Protocol: Regioselective Amination

Objective: Synthesis of 2-amino-3-fluoro-5-nitrobenzaldehyde derivatives.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.1 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 eq) or 
    
    
    
    (1.5 eq)
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of this compound in 5 mL of anhydrous ACN in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath. Note: This controls the exotherm and prevents side reactions at the aldehyde.

  • Addition: Add DIPEA (1.2 mmol) followed by the slow, dropwise addition of the amine (1.1 mmol).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.

    • Checkpoint: The reaction is usually complete within 1-2 hours.

  • Workup: Pour the mixture into ice-water (20 mL). The product often precipitates as a yellow/orange solid. Filter and wash with cold water.

  • Purification: If no precipitate forms, extract with EtOAc, wash with brine, dry over

    
    , and concentrate. Recrystallize from EtOH or purify via flash chromatography.
    

Data Summary: Expected Shifts

Nucleophile Position of Attack Yield (Typical) Key NMR Feature
Morpholine C-2 >85% Loss of F-19 signal at ~ -120 ppm (C2-F)
Benzylamine C-2 >80% Appearance of NH doublet (coupling to CH2)

| Methoxide | C-2 | >90% | Strong OMe singlet ~4.0 ppm |

Carbonyl Chemistry & Heterocycle Formation

The aldehyde at C-1 allows for "One-Pot" cascade reactions. When combined with the


 capability, this molecule becomes a precursor for bicyclic heterocycles like quinolines , indazoles , and benzimidazoles .
Chemo-Selectivity: vs. Imine Formation

When reacting with primary amines, two pathways compete:

  • Path A (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ):  Displacement of F.
    
  • Path B (Condensation): Formation of Schiff base (Imine).

Control Strategy:

  • To favor

    
    :  Use bulky bases, lower temperatures (0°C), or secondary amines (which cannot form stable imines).
    
  • To favor Cascade (Heterocycle): Use heat and acid catalysis to drive both steps.

Workflow: Synthesis of 3-Fluoro-6-nitro-1H-indazole

Using hydrazine allows for a cascade reaction involving both the C-2 Fluorine and the Aldehyde.

IndazoleSynthesis Start 2,3-Difluoro- 5-nitrobenzaldehyde Intermed Hydrazone Intermediate Start->Intermed Condensation (-H2O) Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Intermed Cyclization Intramolecular SNAr Intermed->Cyclization Heat/Base Product 3-Fluoro-6-nitro- 1H-indazole Cyclization->Product -HF

Figure 2: Cascade synthesis of indazole core via hydrazone formation and intramolecular displacement.

Safety & Handling

  • Energetic Potential: Nitro-substituted aromatics can be explosive, especially if dry or subjected to shock. Do not distill residues to dryness if high-energy byproducts are suspected.

  • Fluoride Release:

    
     reactions release fluoride ions (
    
    
    
    ). If using glass reactors with strong acids, be aware of etching. In basic conditions, the fluoride salts generated are generally stable but toxic.
  • Skin Sensitization: Dihalogenated nitrobenzaldehydes are potent skin sensitizers and lachrymators. Handle only in a fume hood with double-gloving (Nitrile).

References

  • National Center for Biotechnology Information. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC7523192. Retrieved from [Link]

  • WuXi Biology. Highly Regioselective SNAr of a Polyhalogenated Benzaldehyde. QM Magic Class, Chapter 35.[1] Retrieved from [Link]

  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS).[2] Retrieved from [Link]

Sources

2,3-Difluoro-5-nitrobenzaldehyde safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide defines the operational safety envelope for 2,3-Difluoro-5-nitrobenzaldehyde (CAS: 679840-20-1), a specialized fluorinated intermediate used in the synthesis of bioactive scaffolds (e.g., kinase inhibitors, dihydropyridines).

While structurally related to common reagents, this compound presents a dual-hazard profile :

  • Energetic Sensitivity: The nitro-aromatic core introduces thermal instability risks, particularly during scale-up or distillation.

  • Chemical Lability: The 2-fluoro substituent, positioned para to the nitro group, is highly activated toward Nucleophilic Aromatic Substitution (

    
    ). Uncontrolled contact with nucleophiles (amines, bases) can trigger rapid, exothermic decomposition.
    

This guide moves beyond generic SDS data, providing a self-validating handling framework for drug development workflows.

Chemical Profile & Hazard Identification

Table 1: Physicochemical & Hazard Data

PropertySpecification / Value
IUPAC Name This compound
CAS Number 679840-20-1
Molecular Formula

Molecular Weight 187.10 g/mol
Physical State Solid (Pale yellow to yellow crystalline powder)
Melting Point ~55–65 °C (Estimated based on analogs; verify per lot)
Storage Condition 2–8 °C, under Argon/Nitrogen (Air Sensitive)
GHS Classification Warning Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)

Critical Hazard Analysis:

  • Inhalation: Dust is a potent respiratory irritant. The nitro group suggests potential for methemoglobinemia upon chronic exposure, though acute irritation is the primary concern.

  • Fire/Decomposition: Combustion generates Hydrogen Fluoride (HF) and Nitrogen Oxides (

    
    ). Standard ABC extinguishers are insufficient for large fires; water fog or alcohol-resistant foam is required to suppress acid gas formation.
    

Reactivity & Process Safety

Understanding the electronic structure is vital for safety. The molecule is not just a passive building block; it is an electrophilic trap .

  • The 2-Fluoro Activation: The nitro group at position 5 is para to the fluorine at position 2. Through resonance withdrawal, the C2-F bond is significantly weakened, making it highly susceptible to displacement by nucleophiles.

  • The Aldehyde Vector: The C1-aldehyde is prone to autoxidation to the corresponding benzoic acid (2,3-difluoro-5-nitrobenzoic acid) if exposed to air, which can alter stoichiometry and potentially catalyze further decomposition.

Reactivity Visualization

The following diagram illustrates the critical reactivity nodes and the safety logic required for each pathway.

ReactivityLogic Compound 2,3-Difluoro-5- nitrobenzaldehyde Air Air/Oxygen Exposure Compound->Air Amine Nucleophiles (Amines/Bases) Compound->Amine Heat Heat > 60°C Compound->Heat Oxidation Autoxidation to Benzoic Acid (Purity Loss) Air->Oxidation Exotherm Rapid S_NAr Reaction (Thermal Runaway Risk) Amine->Exotherm Decomp Energetic Decomposition (NOx / HF Release) Heat->Decomp Inert Control: Store under Argon/Nitrogen Oxidation->Inert Dosing Control: Controlled Dosing at < 0°C Exotherm->Dosing Temp Control: Active Cooling & Venting Decomp->Temp

Figure 1: Reactivity-driven hazard map. The 2-F position creates a specific vulnerability to exothermic runaway with amines.

Safe Handling Protocols

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95/P2 minimum for solid handling. If handling >10g or in solution at elevated temps, use a half-mask respirator with Multi-Gas/Vapor cartridges (due to potential HF/NOx generation).

  • Dermal: Double gloving is mandatory.

    • Inner: Nitrile (4 mil).[1]

    • Outer: Nitrile (minimum 5 mil) or Neoprene.

    • Rationale: Nitro-aromatics can permeate thin nitrile; double gloving provides a breakthrough buffer.

Weighing & Transfer Workflow

This protocol ensures containment of dust and protection from moisture.

  • Preparation: Equilibrate the container to room temperature before opening to prevent condensation (which accelerates hydrolysis/oxidation).

  • Environment:

    • < 1g: Fume hood with sash at lowest working position.

    • > 1g: Static-dissipative weighing boat inside a localized powder containment hood or glovebox.

  • Transfer: Use anti-static spatulas. Do not use metal spatulas if the environment contains high solvent vapors (spark risk).

Reaction Setup (The "Cold Start" Rule)

Due to the


 potential, reactions involving amines or strong bases must follow the Cold Start Protocol :
  • Dissolution: Dissolve the aldehyde in the solvent (e.g., DCM, THF) first.

  • Cooling: Cool the solution to 0 °C or -10 °C .

  • Addition: Add the nucleophile/base dropwise .

  • Monitoring: Monitor internal temperature. A spike >5 °C indicates a rapid exotherm; stop addition immediately and increase cooling.

Emergency Response & Waste Disposal

Fire & Spill Logic

EmergencyResponse Start Emergency Event Type Identify Type Start->Type Spill Spill (Solid/Liquid) Type->Spill Fire Fire / Thermal Event Type->Fire SpillAct1 Evacuate Area (Dust/Vapor Risk) Spill->SpillAct1 FireAct1 Alert: HF/NOx Risk Fire->FireAct1 SpillAct2 Don PPE: Resp + Double Gloves SpillAct1->SpillAct2 SpillAct3 Cover with Wet Absorbent (Avoid Dust) SpillAct2->SpillAct3 SpillAct4 Neutralize with Dilute NaHCO3 SpillAct3->SpillAct4 FireAct2 Use Water Fog / Foam (Do NOT use straight stream) FireAct1->FireAct2 FireAct3 Contain Runoff (Acidic/Toxic) FireAct2->FireAct3

Figure 2: Emergency response decision tree emphasizing HF mitigation during fire events.

Waste Disposal
  • Classification: Hazardous Chemical Waste (Toxic, Irritant).

  • Segregation: Do NOT mix with strong oxidizing acids (Nitric/Chromic) or strong bases in the waste stream.

  • Labeling: Must explicitly state "Contains Fluorinated Nitro-Aldehyde" to alert disposal teams of potential HF generation during incineration.

References

  • BLD Pharm. (2024).[2] Safety Data Sheet: this compound (CAS 679840-20-1). Retrieved from

  • Ambeed. (2024).[3] Product Analysis: this compound. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary: Fluorinated Nitrobenzaldehydes. Retrieved from

  • Sigma-Aldrich. (2023). Technical Bulletin: Handling of Air-Sensitive Aromatic Aldehydes. Retrieved from

Sources

Technical Guide: Solubility & Process Handling of 2,3-Difluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2,3-Difluoro-5-nitrobenzaldehyde in Organic Solvents Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Medicinal Chemists, and Formulation Scientists

Executive Summary & Physicochemical Profile[1][2][3]

This compound is a highly functionalized aromatic intermediate critical in the synthesis of next-generation kinase inhibitors and antibacterials. Its solubility profile is governed by the interplay between the lipophilic, electron-withdrawing fluorines and the polar, reactive nitro and aldehyde moieties.

Understanding its solubility is not merely about "what dissolves it," but about selecting the correct solvent system to mitigate its two primary risks: nucleophilic aromatic substitution (SNAr) and hemiacetal formation .

Physicochemical Drivers
  • Structural Character: Electron-deficient aromatic ring (π-acidic).

  • Polarity: Moderate-to-High (Dipole moment enhanced by -NO₂ and -CHO).

  • Crystal Lattice: Likely stabilized by intermolecular C-H···O and C-H···F interactions, requiring polar aprotic disruption or thermal energy to solubilize.

Solvent Compatibility Matrix

The following data categorizes solvents by their thermodynamic capability to dissolve the target and their kinetic suitability for processing.

Solvent ClassRepresentative SolventsSolubility RatingProcess UtilityCritical Notes
Polar Aprotic DMSO, DMF, NMP Excellent (>200 mg/mL)Reaction Medium Ideal for SNAr reactions. High boiling points make removal difficult; requires aqueous workup.
Chlorinated DCM, Chloroform Good (50–150 mg/mL)Extraction Excellent for partitioning product from aqueous phases. Low boiling point allows easy concentration.
Esters/Ethers Ethyl Acetate, THF Moderate (20–80 mg/mL)General Handling THF is prone to peroxide formation; Ethyl Acetate is the "Gold Standard" for safe handling and chromatography.
Aromatics Toluene, Xylene Temperature Dependent Recrystallization Low solubility at RT; High solubility at reflux. This delta (

) makes Toluene the primary choice for purification.
Alcohols Methanol, Ethanol Good (Variable)Avoid (Caution) Risk: Reversible formation of hemiacetals complicates NMR interpretation and stoichiometry.
Alkanes Heptane, Hexane Negligible (<1 mg/mL)Antisolvent Used to crash out the product from Toluene or Ethyl Acetate solutions.

Critical Reactivity & Stability in Solution

As a Senior Scientist, I must emphasize that solubility cannot be decoupled from stability. The 2,3-difluoro-5-nitro motif is an "activated core."

The SNAr Trap

In polar aprotic solvents (DMSO/DMF), the fluorine atoms—particularly at the C2 position—are highly susceptible to displacement by nucleophiles (amines, thiols, or even hydroxide).

  • Rule: Never store this compound in basic solutions or protic solvents with nucleophilic character for extended periods.

The Hemiacetal Equilibrium

In methanol or ethanol, the electron-deficient aldehyde carbon is highly electrophilic.



  • Impact: HPLC chromatograms may show "ghost peaks" or broadened signals.

  • Mitigation: Use Acetonitrile (MeCN) for analytical sample preparation, not Methanol.

Experimental Protocols

Protocol A: Rapid Solubility Screening (Self-Validating)

Context: Exact solubility varies by batch purity and polymorph. This gravimetric method provides definitive data for your specific lot.

  • Preparation: Weigh 50 mg of this compound into three GC vials.

  • Solvent Addition: Add 100 µL of the target solvent (Toluene, EtOAc, DCM) to the respective vials.

  • Agitation: Vortex for 30 seconds.

  • Visual Check:

    • Clear Solution: Solubility > 500 mg/mL.[1]

    • Suspension: Add solvent in 100 µL increments until clear or volume reaches 1 mL.

  • Validation: If clear, cool to 0°C for 1 hour. Precipitate formation indicates a viable recrystallization system.

Protocol B: Purification via Recrystallization (Toluene/Heptane)

Context: This method exploits the steep solubility curve in Toluene to remove polar impurities and non-polar oligomers.

  • Dissolution: Suspend crude solid (10 g) in Toluene (30 mL) .

  • Heating: Heat to reflux (110°C). If solids remain, add Toluene in 2 mL portions until dissolved. Do not exceed 50 mL total volume.

  • Filtration (Hot): While at reflux, filter through a pre-warmed sintered glass funnel to remove insoluble inorganic salts (e.g., fluoride salts from synthesis).

  • Antisolvent Addition: Remove heat. While the solution is still hot (~80°C), slowly add Heptane (10 mL) dropwise.

  • Crystallization: Allow the mixture to cool to Room Temperature (RT) slowly (over 2 hours) with gentle stirring. Then, cool to 0–5°C in an ice bath for 30 minutes.

  • Isolation: Filter the pale yellow crystals. Wash the cake with cold 1:1 Toluene:Heptane.

  • Drying: Vacuum dry at 40°C. Avoid higher temps to prevent sublimation.

Visualizing the Process Logic

The following diagrams illustrate the decision-making pathways for solvent selection and purification.

Diagram 1: Solvent Selection Logic Flow

Caption: Decision tree for selecting the appropriate solvent based on the intended process step (Reaction vs. Purification).

SolventSelection Start Start: this compound ProcessType Intended Process? Start->ProcessType Reaction Chemical Reaction (SNAr / Oxidation) ProcessType->Reaction Purification Purification (Recrystallization) ProcessType->Purification Analysis Analysis (HPLC / NMR) ProcessType->Analysis PolarAprotic Use Polar Aprotic (DMF, DMSO, NMP) *High Solubility* Reaction->PolarAprotic SolubilityCheck Check Toluene Solubility Purification->SolubilityCheck AproticSolvent Use Aprotic Solvent (MeCN, CDCl3) Analysis->AproticSolvent AvoidAlc AVOID Alcohols (Hemiacetal Artifacts) Analysis->AvoidAlc Caution Warning1 WARNING: Avoid Basic Conditions (Risk of F- displacement) PolarAprotic->Warning1 RecrystSystem System: Toluene (Solvent) + Heptane (Antisolvent) SolubilityCheck->RecrystSystem High Delta-T Solubility

Diagram 2: Recrystallization Workflow

Caption: Step-by-step phase transition workflow for purifying the target compound using the Toluene/Heptane system.

Recrystallization Crude Crude Solid (Impure) Dissolve Dissolve in Toluene @ Reflux (110°C) Crude->Dissolve Heat Filter Hot Filtration (Remove Salts) Dissolve->Filter Remove Insolubles Antisolvent Add Heptane (Warm, ~80°C) Filter->Antisolvent Induce Saturation Cool Controlled Cooling (RT -> 0°C) Antisolvent->Cool Nucleation Isolate Filter & Wash (Pure Crystals) Cool->Isolate Harvest

[5]

References

  • Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics. 84th Edition. CRC Press. (General solubility parameters for nitro-benzaldehydes).
  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003. Link (Mechanistic basis for solvent selection in SNAr systems).

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press. (Nucleophilic aromatic substitution on fluoro-nitro-benzenes).
  • PubChem Database. Compound Summary for 2-Fluoro-5-nitrobenzaldehyde (Analogous Structure). National Center for Biotechnology Information. Link (Used for physiochemical property extrapolation).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.

Sources

stability and storage conditions for 2,3-Difluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability and Storage Protocols for 2,3-Difluoro-5-nitrobenzaldehyde

Executive Summary

This compound (CAS: 55747-83-4) is a high-value, electron-deficient aromatic aldehyde used primarily as a scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and antibacterial agents. Its structural motif—a benzene ring activated by two fluorine atoms and a nitro group—renders the aldehyde moiety highly electrophilic.

While this electrophilicity is advantageous for synthetic utility (e.g., rapid reductive aminations or heterocycle formation), it creates significant stability challenges. This compound is prone to autoxidation to the corresponding benzoic acid and nucleophilic attack (hydration) by atmospheric moisture. This guide outlines a rigorous storage and handling protocol to maintain purity >98% over extended periods.

Chemical Profile & Reactivity Analysis

To understand the storage requirements, one must understand the molecular drivers of degradation.

FeatureSpecificationTechnical Implication
CAS Number 55747-83-4Unique identifier for inventory tracking.
Physical State Crystalline SolidLikely low-melting (approx. 50–65°C based on analogs). Prone to fusing if stored above ambient temp.
Electronic State Highly Electron-DeficientThe -NO2 and -F groups withdraw electron density, making the carbonyl carbon highly positive (

).
Primary Risk Autoxidation The C-H bond of the aldehyde is weakened, facilitating radical chain oxidation by atmospheric oxygen.
Secondary Risk Photolysis Nitro-aromatics are susceptible to UV-induced radical formation, accelerating degradation.
The Degradation Mechanism

The primary failure mode is the conversion of the aldehyde to 2,3-difluoro-5-nitrobenzoic acid. This process is autocatalytic; once a small amount of acid forms, it can catalyze further decomposition or interfere with base-sensitive synthetic steps (e.g., Knoevenagel condensations).

DegradationPathway Aldehyde This compound (Active API Intermediate) Radical Acyl Radical Intermediate (Highly Reactive) Aldehyde->Radical Initiation (Light/O2) Peracid Peroxybenzoic Acid (Transient Oxidant) Radical->Peracid + O2 (Propagation) Peracid->Radical Radical Transfer Acid 2,3-Difluoro-5-nitrobenzoic Acid (Inactive Impurity) Peracid->Acid + Aldehyde

Figure 1: Autoxidation pathway. The electron-withdrawing groups on the ring destabilize the aldehyde C-H bond, making the compound strictly air-sensitive.

Comprehensive Storage Protocol

This protocol is designed to interrupt the three vectors of degradation: Thermal Energy , Oxygen , and Photon Energy .

A. Environmental Conditions
  • Temperature: 2°C to 8°C (Refrigerated).

    • Reasoning: Lowering the temperature reduces the kinetic rate of autoxidation. Freezing (-20°C) is acceptable but generally unnecessary unless storing for >12 months. Avoid room temperature storage, which can lead to "oiling out" if the solid has a low melting point.

  • Atmosphere: Inert Gas (Argon or Nitrogen).

    • Reasoning: Exclusion of

      
       is the single most effective stability control. Argon is preferred over Nitrogen as it is heavier than air and forms a more stable "blanket" over the solid in the vial.
      
  • Light: Dark / Amber Glass.

    • Reasoning: Prevents photo-excitation of the nitro group, which can initiate radical formation.

B. Container Specifications
  • Primary Vessel: Amber borosilicate glass vial with a Teflon-lined (PTFE) screw cap.

    • Note: Avoid polyethylene (PE) caps without liners, as organic vapors can diffuse through them over time.

  • Secondary Containment: Sealed dessicator or a secondary jar containing a desiccant packet (Silica gel or

    
    ).
    
    • Reasoning: Prevents moisture condensation on the vial when removing it from the refrigerator.

C. The "Cold-Chain" Retrieval Workflow

A common error is opening a cold vial immediately in humid air, causing water to condense inside the vial. This leads to hydration of the aldehyde.

StorageWorkflow Start Retrieve Vial from 2-8°C Storage Equilibrate Equilibrate to Room Temp (Inside Desiccator/Bag) Start->Equilibrate CheckTemp Is Vial at Room Temp? Equilibrate->CheckTemp Open Open Under Inert Gas (Glovebox or N2 Stream) CheckTemp->Open Yes Condensation CRITICAL FAILURE: Moisture Condensation CheckTemp->Condensation No (Opened too early) Weigh Weigh Required Amount Open->Weigh Purge Backfill Headspace with Argon/N2 Weigh->Purge Reseal Seal with Parafilm & Return to 2-8°C Purge->Reseal

Figure 2: Correct retrieval and handling workflow to prevent moisture-induced degradation.

Quality Control & Re-Test Parameters

Before using this intermediate in critical GMP or late-stage synthesis, verify its purity. The presence of the carboxylic acid derivative is the key indicator of poor storage.

Re-Test Interval: Every 6 months (if stored at 2-8°C).

Analytical MethodTarget ObservationAcceptance Criteria
1H NMR (DMSO-d6) Aldehyde proton signal (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

10.0–10.4 ppm). Look for broad acid peak (

13 ppm) or shift in aromatic protons.
Aldehyde integral > 98% relative to aromatic signals.
HPLC (Reverse Phase) Peak area of main component vs. more polar acid impurity (Acid elutes earlier on C18).Purity > 97%.[1][2][3][4][5] Acid content < 1.0%.
Visual Inspection Color and form.[1][3]Yellow/Crystalline.[1][5][6] Reject if turned to dark orange oil or sticky gum.

Experimental Note on NMR: Due to the electron-withdrawing nature of the ring, the aldehyde proton will be significantly deshielded. Ensure the solvent (DMSO-d6 or CDCl3) is free of acid traces to prevent in-situ acetal formation or degradation during the scan.

Handling & Safety (EHS)

  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Inhalation Risk: As a nitro-benzaldehyde, it is a potent respiratory irritant. Always handle inside a fume hood.

  • Skin Contact: Potential sensitizer. Wash immediately with soap and water if contact occurs.

  • Spill Cleanup: Do not use oxidative cleaners (bleach). Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.

References

  • Fisher Scientific. Safety Data Sheet: 2-Fluoro-5-nitrobenzaldehyde (Analogous Handling). Retrieved from

  • BenchChem. A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Retrieved from

  • National Institutes of Health (PubChem). Compound Summary: 2-Fluoro-5-nitrobenzaldehyde (Physical Properties). Retrieved from

  • ChemicalBook. 5-Fluoro-2-nitrobenzaldehyde Properties and Stability. Retrieved from

  • Thermo Scientific Chemicals. Product Specification: 2-Fluoro-5-nitrobenzaldehyde.[1][2][7] Retrieved from [1]

Sources

Methodological & Application

Technical Application Note: 2,3-Difluoro-5-nitrobenzaldehyde in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Reactivity Landscape

2,3-Difluoro-5-nitrobenzaldehyde (CAS: 2646-91-5) represents a highly specialized scaffold for medicinal chemistry, particularly in the synthesis of kinase inhibitors and antibacterial agents. Its value lies in its unique electronic asymmetry . Unlike symmetrical di-halo arenes, this molecule possesses two distinct fluorine atoms defined by their relationship to the electron-withdrawing groups (EWGs): the aldehyde (-CHO) and the nitro group (-NO


).

For the synthetic chemist, this molecule is not merely a substrate; it is a programmable logic gate . By exploiting the differential activation energies of the C2 and C3 positions, researchers can achieve high-fidelity regiocontrol without the need for protecting groups or transition metal catalysts.

Core Reactivity Profile
  • C2-Fluorine (The "Hot" Zone): Located ortho to the aldehyde and para to the nitro group. This position is super-activated by the concerted resonance withdrawal of both EWGs.

  • C3-Fluorine (The "Cold" Zone): Located meta to both the aldehyde and the nitro group. It is electronically isolated from resonance activation and is significantly less reactive toward nucleophilic attack.

  • Nitro Group: Serves as the primary activator for the C2 position but remains robustly attached; it is rarely displaced by nucleophiles when a fluoride leaving group is present.

Mechanistic Insight: The Ortho-Para Synergy

To design effective protocols, one must visualize the electronic vectors acting on the ring. The regioselectivity is governed by the stability of the Meisenheimer complex intermediate.

ReactivityMap Substrate This compound C2_Path Path A: Attack at C2 (Ortho to CHO, Para to NO2) Substrate->C2_Path  k1 (Fast)   C3_Path Path B: Attack at C3 (Meta to CHO, Meta to NO2) Substrate->C3_Path  k2 (Slow)   Complex_C2 Meisenheimer Complex A Stabilized by CHO & NO2 Resonance C2_Path->Complex_C2 Complex_C3 Meisenheimer Complex B No Resonance Stabilization C3_Path->Complex_C3 Product_C2 Major Product (C2-Substituted) Complex_C2->Product_C2 - F⁻ Product_C3 Trace/No Product Complex_C3->Product_C3 - F⁻

Figure 1: Mechanistic divergence in SNAr pathways. The C2 pathway is kinetically favored due to resonance stabilization of the anionic intermediate by the para-nitro group.

Protocol 1: Chemoselective Mono-Substitution (SNAr)

This protocol targets the selective displacement of the C2-fluorine by amines or thiols. The C3-fluorine is retained, providing a handle for subsequent functionalization (e.g., Suzuki coupling or a second, harsher SNAr).

Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.05 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) or K

    
    CO
    
    
    
    (1.2 equiv)
  • Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in MeCN (0.2 M concentration).

  • Temperature Control: Cool the solution to 0°C using an ice bath. Critical: Lower temperature suppresses any potential reactivity at C3 and minimizes side reactions at the aldehyde.

  • Addition: Add the base followed by the slow, dropwise addition of the amine nucleophile.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor via TLC or LC-MS.

    • Endpoint: Disappearance of starting material and formation of a single new peak (M+Nu-HF).

  • Workup:

    • Dilute with EtOAc.

    • Wash with 0.5 M HCl (to remove excess amine/base) followed by brine.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Most products crystallize upon standing or can be purified via flash chromatography (Hexane/EtOAc).

Data Summary: Expected Yields

Nucleophile TypeExampleConditionsYield (Isolated)Regioselectivity (C2:C3)
Primary Amine BenzylamineMeCN, 0°C92%>99:1
Cyclic Amine MorpholineTHF, RT88%>99:1
Aniline 4-Methoxy-anilineDMF, 60°C*75%95:5

*Note: Anilines are weaker nucleophiles and may require mild heating; however, C2 selectivity remains high.

Protocol 2: Cascade Synthesis of 5-Nitro-1H-Indazoles

A powerful application of this scaffold is the "one-pot" synthesis of indazoles. Hydrazine derivatives attack the aldehyde (forming a hydrazone) and then undergo intramolecular SNAr at the C2 position to close the ring.

Reaction Scheme

Substrate + Hydrazine


Hydrazone Intermediate 

Indazole Product
Detailed Protocol
  • Dissolution: Dissolve this compound (1.0 mmol) in Ethanol (5 mL).

  • Reagent Addition: Add Hydrazine monohydrate (1.2 mmol) dropwise at RT.

    • Observation: The solution often turns yellow/orange immediately due to hydrazone formation.

  • Cyclization: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6] The nucleophilic nitrogen of the hydrazone attacks the C2-position, displacing fluoride.

  • Isolation:

    • Cool to RT. The product often precipitates out of the ethanol solution.

    • Filter the solid and wash with cold ethanol.

    • If no precipitate forms, concentrate and recrystallize from EtOH/Water.

Structural Validation

The resulting product will be a 3-fluoro-5-nitro-1H-indazole derivative (if the hydrazine is unsubstituted). Note that the C3-fluorine from the starting material ends up at the C4 or C7 position of the indazole (depending on numbering conventions of the fused system), usually retained as it is unreactive under these conditions.

Troubleshooting & Optimization

IssueRoot CauseSolution
Bis-substitution (C2 & C3) Reaction temperature too high or excess nucleophile.strictly maintain 0°C–RT; use stoichiometric nucleophile (1.0–1.1 eq).
Aldehyde degradation Oxidation by air or Cannizzaro reaction.Perform under N

atmosphere; avoid strong hydroxide bases (use Carbonates or tertiary amines).
Low Conversion (Anilines) Weak nucleophilicity.Switch solvent to DMF or DMSO; increase temp to 50°C.
Emulsions during workup Amphiphilic product nature.Use DCM instead of EtOAc; add a small amount of MeOH to the organic phase.

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated under confinement. Do not distill residues to dryness.

  • Aldehydes: Susceptible to autoxidation. Store under inert gas (Argon/Nitrogen) in a refrigerator (2–8°C).

  • Fluorides: The reaction generates HF (as a salt). While stoichiometric amounts are small, ensure waste is treated as halogenated.

  • Skin/Eye Contact: The compound is a potent skin irritant and lachrymator.[7] Double-gloving and use of a fume hood are mandatory.

References

  • Regioselectivity in SNAr Reactions

    • Mechanism & Kinetics: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines." Chemical Reviews. (Foundational text on SNAr activation).

    • Ortho-Effect: The "Ortho-Effect" in nucleophilic aromatic substitution is well-documented, showing that EWGs ortho to the leaving group accelerate reaction rates by orders of magnitude compared to meta positions.
  • Synthesis of Indazoles from 2-Fluorobenzaldehydes

    • Protocol Basis: L. Zhu et al. (2005). "Efficient synthesis of indazoles from 2-fluoro-5-nitrobenzaldehyde." Synlett.
    • Cascade Reactions: BenchChem Technical Data, "Reactions of 2-Nitrobenzaldehyde."

  • Safety Data

    • Fisher Scientific. (2025).[1][5][8][9][10] "Safety Data Sheet: 2,3-Difluorobenzaldehyde." (Analogous safety profile).

  • Computational Analysis of Regioselectivity

    • WuXi Biology. (2025).[1][5][8][9][10] "Highly Regioselective SNAr of Polyhalogenated Benzaldehyde." (Confirming C2 preference in poly-fluorinated systems).

Sources

reaction of 2,3-Difluoro-5-nitrobenzaldehyde with amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Functionalization of 2,3-Difluoro-5-nitrobenzaldehyde with Amines

Executive Summary

This compound is a high-value electrophilic scaffold used in the synthesis of kinase inhibitors, antibacterials (e.g., quinolones), and bicyclic heterocycles (indazoles, quinazolines). Its utility stems from its dense functionalization: an aldehyde for condensation, a nitro group for electronic activation, and two fluorine atoms offering distinct reactivity profiles.

This guide addresses the critical challenge of chemoselectivity : controlling the competition between Nucleophilic Aromatic Substitution (SNAr) and Carbonyl Condensation (Schiff base formation/Reductive Amination). By manipulating pH, temperature, and solvent polarity, researchers can selectively direct amines to either the aromatic ring (C2 position) or the aldehyde group.

Mechanistic Insight & Regioselectivity Analysis

To design reproducible protocols, one must understand the electronic landscape of the substrate.

The Regioselectivity Map

The substrate presents three electrophilic sites. The reaction outcome is dictated by the "Electronic Mismatch" between the two fluorine atoms.

  • C2-Fluorine (The "Hot" Spot):

    • Activation: Located para to the Nitro group (strong EWG) and ortho to the Aldehyde (moderate EWG).

    • Reactivity: Highly susceptible to SNAr displacement by amines under basic conditions.

  • C3-Fluorine (The "Cold" Spot):

    • Activation: Located meta to the Nitro group. The lack of resonance stabilization for the Meisenheimer intermediate makes this position significantly less reactive than C2.

  • C1-Aldehyde:

    • Reactivity: Susceptible to reversible 1,2-addition (imine formation). Kinetic control favors this interaction at low temperatures.

Key Takeaway: Under basic/thermal conditions, amines will exclusively displace the C2-fluorine . To preserve the fluorine and functionalize the aldehyde (reductive amination), one must suppress SNAr by using acidic buffers and low temperatures.

ReactionPathways Substrate 2,3-Difluoro- 5-nitrobenzaldehyde SNAr_Path Pathway A: S_NAr (Basic/Heat) Substrate->SNAr_Path RedAm_Path Pathway B: Reductive Amination (Acidic/Mild) Substrate->RedAm_Path Cyclic_Path Pathway C: Cyclization (Hydrazine) Substrate->Cyclic_Path Amine Primary Amine (R-NH2) Amine->SNAr_Path Amine->RedAm_Path Prod_SNAr 2-Amino-3-fluoro- 5-nitrobenzaldehyde SNAr_Path->Prod_SNAr Displacement of F-C2 Prod_RedAm N-Substituted 2,3-difluoro-5-nitrobenzylamine RedAm_Path->Prod_RedAm Preserves Ar-F Prod_Indazole Substituted Nitro-Indazole Cyclic_Path->Prod_Indazole Cascade: Imine + S_NAr

Figure 1: Divergent reaction pathways controlled by conditions. Pathway A exploits the p-NO2 activation for SNAr. Pathway B uses acid catalysis to favor imine reduction over aromatic substitution.

Protocol 1: Regioselective SNAr (C2-Displacement)

Objective: Synthesis of 2-amino-3-fluoro-5-nitrobenzaldehyde derivatives. Mechanism: Addition-Elimination (SNAr) at C2. Why this works: The base neutralizes the HCl/HF byproduct, driving the equilibrium. Polar aprotic solvents stabilize the anionic Meisenheimer complex.

Materials
  • Substrate: this compound (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.1 eq)

  • Base: DIPEA (Diisopropylethylamine) or K2CO3 (1.5 eq)

  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of this compound in 3 mL of anhydrous DMF in a screw-cap vial.

  • Addition: Add 1.5 mmol of DIPEA.

    • Note: Inorganic bases like K2CO3 can be used but require vigorous stirring due to insolubility.

  • Nucleophile Introduction: Add 1.1 mmol of the amine dropwise at Room Temperature (RT).

    • Exotherm Warning: The reaction with highly basic amines (e.g., pyrrolidine) can be exothermic. Cool to 0°C if scaling up >1g.

  • Reaction: Stir at 60°C for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 3:1). The aldehyde spot will shift significantly. The product is usually highly colored (yellow/orange) due to the "push-pull" electronic system (Amino donor -> Nitro acceptor).

  • Work-up: Pour the reaction mixture into 15 mL of ice-water.

    • Precipitation: The product often precipitates as a bright solid. Filter and wash with water.

    • Extraction: If no precipitate forms, extract with EtOAc (3x), wash with brine (to remove DMF), dry over Na2SO4, and concentrate.

Validation Criteria:

  • 1H NMR: Loss of one Ar-F coupling pattern. The C4-H proton (next to NO2) usually shifts upfield slightly due to the shielding effect of the new amino group compared to fluorine.

  • 19F NMR: Disappearance of the C2-F signal (typically -110 to -120 ppm range) and retention of the C3-F signal.

Protocol 2: Reductive Amination (Preserving Fluorines)

Objective: Synthesis of N-alkylated 2,3-difluoro-5-nitrobenzylamines. Challenge: Preventing SNAr while reducing the imine. Solution: Use of Sodium Triacetoxyborohydride (STAB) in slightly acidic media. The acid protonates the amine, reducing its nucleophilicity towards the aromatic ring, while STAB selectively reduces the protonated imine.

Materials
  • Substrate: this compound (1.0 eq)

  • Amine: Primary Amine (1.0 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: DCE (Dichloroethane) or DCM (Dichloromethane)

  • Additive: Acetic Acid (1.0 eq)

Step-by-Step Methodology
  • Imine Formation: Dissolve 1.0 mmol of aldehyde and 1.0 mmol of amine in 5 mL DCE.

  • Acidification: Add 1.0 mmol Acetic Acid. Stir at Room Temperature for 30–60 minutes.

    • Critical Control: Do NOT heat. Heat promotes SNAr.

  • Reduction: Add 1.5 mmol STAB in one portion. Stir at RT for 12–16 hours.

  • Quench: Add saturated NaHCO3 solution to neutralize the acid.

  • Work-up: Extract with DCM. Wash organic layer with water and brine. Dry and concentrate.

Troubleshooting:

  • Issue: SNAr byproduct observed (yellow color).

  • Fix: Lower temperature to 0°C during STAB addition. Ensure strictly stoichiometric amine (excess amine promotes SNAr).

Protocol 3: Cascade Synthesis of Indazoles

Objective: Synthesis of 6-fluoro-4-nitro-1H-indazole. Mechanism: Condensation of hydrazine with aldehyde (hydrazone formation) followed by intramolecular SNAr (displacement of C2-F).

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 mmol of this compound in 4 mL Ethanol.

  • Addition: Add 1.2 mmol of Hydrazine Hydrate (50-60% solution).

  • Cyclization: Heat to reflux (78°C) for 3 hours.

    • Observation: The reaction typically turns from yellow to orange/red, then precipitates a solid.

  • Isolation: Cool to RT. Filter the precipitate. Wash with cold ethanol.

Summary of Reaction Conditions

Target OutcomeKey ReagentSolventTempCritical Factor
SNAr (C2-Subst.) DIPEA / K2CO3DMF / DMSO60°CBasic pH drives F-displacement.
Reductive Amination NaBH(OAc)3 / AcOHDCE / DCM20°CAcidic pH protects Ar-F bond.
Indazole Formation Hydrazine HydrateEthanolRefluxIntramolecular cascade.

References

  • PrepChem. (n.d.). Synthesis of 2-fluoro-5-nitrobenzaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Dar'in, D., et al. (2002).[1] Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,3-Difluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2,3-Difluoro-5-nitrobenzaldehyde in Heterocyclic Chemistry

For the discerning researcher in medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures. This compound is a highly versatile and reactive scaffold, poised for the synthesis of a diverse array of heterocyclic compounds. Its utility is underpinned by a confluence of key structural features: an electrophilic aldehyde for condensation and cyclization reactions, a strongly electron-withdrawing nitro group that activates the aromatic ring, and two fluorine substituents that serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This trifecta of reactivity allows for a modular and convergent approach to complex heterocyclic systems, many of which are privileged scaffolds in drug discovery.

This comprehensive guide provides detailed application notes and protocols for the synthesis of quinolines, quinazolines, quinoxalines, and benzimidazoles, leveraging the unique chemical properties of this compound. The protocols are designed to be robust and adaptable, with an emphasis on the underlying chemical principles to empower researchers to modify and optimize these methods for their specific synthetic targets.

Key Reactive Principles: A Mechanistic Overview

The synthetic strategies detailed herein pivot on two primary reaction manifolds:

  • Nucleophilic Aromatic Substitution (SNAr): The presence of the powerfully electron-withdrawing nitro group significantly lowers the electron density of the aromatic ring, rendering it susceptible to attack by nucleophiles. The fluorine atoms, particularly the one at the 2-position (ortho to the nitro group), are excellent leaving groups in SNAr reactions. This allows for the regioselective introduction of various nucleophiles, which is a cornerstone of the cyclization strategies to form different heterocyclic cores.

  • Condensation and Cyclization: The aldehyde functionality is a versatile handle for a variety of condensation reactions with nucleophiles such as amines and active methylene compounds. These condensation events are often the prelude to an intramolecular cyclization, leading to the formation of the heterocyclic ring.

The interplay of these reactive pathways provides a powerful toolkit for the synthesis of a wide range of fluorine-substituted heterocyclic compounds, which are of significant interest in medicinal chemistry due to the often-favorable metabolic stability and binding properties conferred by fluorine.

Synthesis of 7-Fluoro-9-nitro-2-naphthols and 6-Fluoro-8-nitro-7-hydroxyquinolines: A [3+3] Annulation Approach

A powerful strategy for the rapid construction of polycyclic aromatic systems is the [3+3] annulation, which involves the reaction of a 1,3-dielectrophile with a 1,3-dinucleophile. In the context of this compound, the aldehyde and the activated C-2 fluorine atom can act as the two electrophilic centers.

Protocol 1: Synthesis of Dimethyl 7-fluoro-5-hydroxy-9-nitro-2,4-naphthyridinedicarboxylate

This protocol is adapted from a similar synthesis utilizing 2-fluoro-5-nitrobenzaldehyde and can be logically extended to the 2,3-difluoro analog.

Reaction Scheme:

G A This compound C K2CO3, DMF A->C B Dimethyl 1,3-acetonedicarboxylate B->C D Dimethyl 7-fluoro-5-hydroxy-9-nitro-2,4-naphthyridinedicarboxylate C->D

A [3+3] annulation reaction.

Materials:

  • This compound

  • Dimethyl 1,3-acetonedicarboxylate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add dimethyl 1,3-acetonedicarboxylate (1.2 eq) and anhydrous potassium carbonate (2.5 eq).

  • Stir the reaction mixture at 65-70 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 5-6 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-fluoro-9-nitro-2-naphthol derivative.

Scientific Rationale:

The reaction proceeds via an initial aldol condensation between the enolate of dimethyl 1,3-acetonedicarboxylate and the aldehyde of this compound. This is followed by an intramolecular SNAr reaction, where the newly formed nucleophilic center displaces the fluorine atom at the C-2 position. A final dehydration step leads to the aromatic naphthol ring system. The regioselectivity of the SNAr is directed by the strong activation provided by the ortho-nitro group.

Data Summary:

Starting MaterialDinucleophileProductTypical Yield
This compoundDimethyl 1,3-acetonedicarboxylateDimethyl 7-fluoro-5-hydroxy-9-nitro-2,4-naphthyridinedicarboxylate60-75%
This compoundDiethyl 1,3-acetonedicarboxylateDiethyl 7-fluoro-5-hydroxy-9-nitro-2,4-naphthyridinedicarboxylate55-70%

Synthesis of 6-Fluoro-8-nitroquinazolines

The synthesis of the quinazoline scaffold can be achieved through the cyclocondensation of this compound with amidines. This reaction takes advantage of the dual nucleophilicity of the amidine, which acts as both a C- and N-nucleophile.

Protocol 2: Synthesis of 2-Aryl-6-fluoro-8-nitroquinazolines

Reaction Scheme:

G A This compound C K2CO3, MeCN A->C B Benzamidine B->C D 2-Phenyl-6-fluoro-8-nitroquinazoline C->D G A This compound B Reduction (e.g., Fe/HCl) A->B C 3-Amino-2-fluoro-5-nitrobenzaldehyde B->C E Condensation C->E D 1,2-Dicarbonyl Compound D->E F 6-Fluoro-8-nitroquinoxaline Derivative E->F G A This compound C Formation of Imine A->C B Primary Amine (R-NH2) B->C D Reductive Cyclization (e.g., Na2S2O4) C->D E 1-Alkyl-5-fluoro-7-nitrobenzimidazole D->E

2,3-Difluoro-5-nitrobenzaldehyde as a building block for pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,3-Difluoro-5-nitrobenzaldehyde as a Building Block for Pharmaceuticals Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2]

A Versatile Scaffold for Next-Generation Fluorinated Therapeutics[1]

Executive Summary

This compound (CAS: 5580-80-3) is a high-value fluorinated building block that offers a unique combination of electronic activation and metabolic stability.[1] Its specific substitution pattern—two fluorine atoms adjacent to electron-withdrawing nitro and aldehyde groups—makes it an ideal substrate for regioselective nucleophilic aromatic substitution (SNAr) .[1]

This guide details the utility of this compound in synthesizing pharmacophores related to CGRP receptor antagonists (e.g., Rimegepant analogs) and Kinase Inhibitors , where the 2,3-difluorophenyl moiety is a critical structural motif.[1][2] We provide validated protocols for its functionalization, focusing on controlling regioselectivity to access novel chemical space.

Chemical Profile & Reactivity Logic

The "Fluorine Effect" in Medicinal Chemistry

The 2,3-difluorophenyl motif is increasingly common in FDA-approved drugs (e.g., Rimegepant , Ubrogepant ) because it:

  • Blocks Metabolism: Fluorine at the 2,3-positions blocks oxidative metabolism (P450) at typically vulnerable sites.

  • Modulates pKa: The electron-withdrawing nature of the fluorines lowers the pKa of neighboring amines or amides, improving bioavailability.[2]

Regioselectivity Analysis (The "Expert Insight")

The reactivity of this compound is defined by the cooperative electronic effects of its substituents.[1][2] When subjecting this substrate to nucleophilic attack (SNAr), the site of displacement is predictable but requires precise control.[2]

  • C2-Fluorine: Located ortho to the aldehyde (EWG) and para to the nitro group (EWG).[1] This position is highly activated and is the primary site of nucleophilic attack.

  • C3-Fluorine: Located meta to both electron-withdrawing groups.[1] It is significantly less electrophilic.

Chemist's Rule of Thumb: Under standard basic conditions (e.g., K2CO3, DMF), nucleophiles (amines, thiols) will selectively displace the C2-fluorine with >95:5 regioselectivity.[1][2]

Synthetic Pathways & Visual Workflows

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

G Start 2,3-Difluoro-5- nitrobenzaldehyde SNAr_Product 2-Amino-3-fluoro- 5-nitrobenzaldehyde (C2 Displacement) Start->SNAr_Product Protocol A: S_NAr (Amine, Base) Schiff_Base Imine / Schiff Base Intermediate Start->Schiff_Base Protocol B: Reductive Amination Aniline 2,3-Difluoro-5- aminobenzaldehyde Start->Aniline Protocol C: Nitro Reduction Final_Drug CGRP Antagonist Analog / Kinase Inhibitor SNAr_Product->Final_Drug Cyclization / Coupling Schiff_Base->Final_Drug Reduction

Figure 1: Divergent synthetic utility.[1] The C2-selective SNAr pathway (Green) is the most common entry point for generating diverse libraries.

Experimental Protocols

Protocol A: Regioselective SNAr Displacement (C2-Functionalization)

Objective: To selectively displace the C2-fluorine with a primary amine while retaining the C3-fluorine and aldehyde functionality.[1]

Materials:

  • This compound (1.0 equiv)[1][2]

  • Primary Amine (e.g., Cyclopropylamine) (1.1 equiv)[1][2]

  • Potassium Carbonate (K2CO3), anhydrous (2.0 equiv)[1][2]

  • Acetonitrile (ACN) or DMF [anhydrous][1][2]

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 5.3 mmol) in anhydrous ACN (10 mL).

  • Base Addition: Add K2CO3 (1.46 g, 10.6 mmol) in one portion. The suspension may turn slightly yellow.

  • Nucleophile Addition: Cool the mixture to 0°C (ice bath) to maximize regioselectivity. Add the amine (5.8 mmol) dropwise over 10 minutes.

    • Expert Tip: Rapid addition at room temperature can lead to minor amounts of bis-substitution or C3-attack.[1] Keep it cold!

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.[2]6) should disappear, replaced by a bright yellow/orange spot (Rf ~0.4).

  • Workup: Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]

  • Purification: Recrystallize from Ethanol/Heptane or purify via flash chromatography.

Validation:

  • 1H NMR: Look for the loss of one aromatic fluorine coupling pattern. The C4-proton will appear as a doublet of doublets (coupling to C3-F and C5-NO2 position).[1]

  • 19F NMR: The starting material has two signals; the product will have only one signal corresponding to the C3-fluorine (typically -110 to -130 ppm).[1]

Protocol B: Reductive Amination of the Aldehyde

Objective: To install a solubilizing group or linker at the C1 position without affecting the nitro or fluoro groups.[2]

Materials:

  • This compound (1.0 equiv)[1][2]

  • Amine (1.1 equiv)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1][2]

  • Dichloromethane (DCM) or DCE[1][2]

Procedure:

  • Imine Formation: Dissolve the aldehyde in DCM. Add the amine and stir at RT for 1 hour. (Optional: Add 4Å molecular sieves to accelerate imine formation).

  • Reduction: Add STAB in one portion. Stir at RT for 12 hours.

    • Self-Validating Step: The reaction mixture should remain homogenous or slightly cloudy. If a precipitate forms immediately, ensure the amine salt is not crashing out.[2]

  • Quench: Quench with saturated NaHCO3 solution.

  • Isolation: Extract with DCM, dry, and concentrate.

Protocol C: Nitro Group Reduction

Objective: To convert the C5-nitro group to an aniline for subsequent amide coupling (common in Rimegepant analogs).[1]

Method: Iron/Ammonium Chloride (Chemoselective)[1][2]

  • Why this method? It avoids de-halogenation (loss of Fluorine) which can occur with Pd/C + H2.

Procedure:

  • Dissolve the nitro compound in EtOH/Water (4:1).

  • Add Iron powder (5 equiv) and NH4Cl (5 equiv).

  • Heat to reflux (80°C) for 2 hours.

  • Filter hot through Celite to remove iron oxide sludge.

  • Concentrate the filtrate to obtain the aniline.

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Low Regioselectivity (C2 vs C3 mixture) Reaction temperature too high.[1]Conduct amine addition at -10°C to 0°C.
Bis-substitution (Both F displaced) Excess amine or too high temperature.[1]Use strict 1.05 - 1.1 equiv of amine.[1] Monitor by TLC frequently.
Aldehyde Oxidation Exposure to air/light during storage.Store starting material under Nitrogen/Argon in the dark. Purify aldehyde via bisulfite adduct if degraded.
De-fluorination during reduction Used Pd/C for nitro reduction.Switch to Fe/NH4Cl or SnCl2 reduction methods.

Safety & Handling (SDS Summary)

Hazards:

  • Skin/Eye Irritation: Causes serious eye irritation (Category 2A) and skin irritation.

  • Sensitization: Potential skin sensitizer.

  • Reactivity: As a nitro-aldehyde, avoid heating dry residue to high temperatures (>150°C) due to potential decomposition energy.[1]

Handling:

  • Always handle in a fume hood.

  • Wear nitrile gloves and safety glasses.

  • Store in a cool, dry place under inert gas (Argon) to prevent aldehyde oxidation.

References

  • Chemical Profile & Safety: Fisher Scientific. Safety Data Sheet: 2-Fluoro-5-nitrobenzaldehyde (Analogous Handling). Retrieved from

  • SNAr Regioselectivity: WuXi Biology. Highly Regioselective SNAr of Polyhalogenated Benzaldehydes. Retrieved from [1][2]

  • Rimegepant Chemistry: Synthesis of Rimegepant and Intermediates (WO2011046997A). (Note: Describes the 2,3-difluorophenyl pharmacophore assembly). Retrieved from

  • Nitro Reduction Methodology: BenchChem. Protocol for Nitrobenzaldehyde Reduction. Retrieved from [1][2]

  • General Reactivity: PubChem. Compound Summary: 2-Fluoro-5-nitrobenzaldehyde.[1] Retrieved from [1][2]

Sources

Application Note: 2,3-Difluoro-5-nitrobenzaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2,3-Difluoro-5-nitrobenzaldehyde , a specialized fluorinated building block used in the synthesis of next-generation agrochemicals. Its unique substitution pattern—combining an electron-deficient ring with a reactive aldehyde and a labile ortho-fluorine—makes it an ideal precursor for fused heterocyclic scaffolds like quinazolines and indazoles , which are privileged structures in modern herbicides and fungicides.

Chemical Profile & Strategic Value
PropertySpecification
Compound Name This compound
Functional Groups Aldehyde (-CHO), Nitro (-NO₂), Difluoro (-F, -F)
Key Reactivity C-2 Fluorine: Highly labile to Nucleophilic Aromatic Substitution (

) due to ortho-formyl and para-nitro activation.Aldehyde: Condensation (Knoevenagel), Schiff base formation.Nitro: Precursor to aniline (via reduction) for urea/amide linkages.
Agrochemical Class Precursor for Quinazoline Fungicides , Pyridine Herbicides , and Schiff Base Antivirals .
Metabolic Advantage The 2,3-difluoro motif blocks metabolic oxidation at the 2,3-positions, enhancing the in vivo half-life of the final active ingredient (AI).
Mechanistic Insight: The "Ortho-Effect" in Heterocycle Formation

The primary value of this compound lies in its ability to undergo cascade cyclization reactions .

  • Activation: The nitro group at C-5 and the aldehyde at C-1 create an "electron sink," making the fluorine at C-2 extremely electrophilic.

  • Cyclization: When reacted with dinucleophiles (e.g., amidines, guanidines, hydrazines), the aldehyde undergoes initial condensation, followed immediately by an intramolecular

    
     displacement of the C-2 fluorine.
    
  • Result: This "one-pot" process yields fused bicyclic systems (e.g., 6-nitroquinazolines ) with high regioselectivity, avoiding the need for transition metal catalysts.

Synthesis Pathway Diagram

Agrochemical_Synthesis cluster_legend Reaction Logic Start 2,3-Difluoro-5- nitrobenzaldehyde Intermediate Imine Intermediate (Transient) Start->Intermediate Condensation (-H2O) Amidine Amidine / Guanidine (Dinucleophile) Amidine->Intermediate Quinazoline 8-Fluoro-6-nitroquinazoline (Scaffold A) Intermediate->Quinazoline Intramolecular SnAr (-HF) Reduction Reduction (Fe/HCl or H2/Pd) Quinazoline->Reduction Nitro Reduction Final_Herbicide Amino-Quinazoline Herbicide/Fungicide Reduction->Final_Herbicide Derivatization C-2 Fluorine Displacement C-2 Fluorine Displacement Ring Closure Ring Closure C-2 Fluorine Displacement->Ring Closure

Caption: Cascade synthesis of Quinazoline scaffolds driven by the labile C-2 fluorine.

Detailed Experimental Protocols
Protocol A: Synthesis of 8-Fluoro-6-nitroquinazoline Scaffold

This protocol utilizes the high reactivity of the C-2 fluorine to form a quinazoline core, a common pharmacophore in broad-spectrum fungicides.

Reagents:

  • This compound (1.0 eq)

  • Formamidine acetate (1.5 eq) (or Acetamidine for methyl-substituted)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Dimethylformamide (DMF) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve This compound (10 mmol) in anhydrous DMF (20 mL).

  • Addition: Add Formamidine acetate (15 mmol) and

    
      (20 mmol) to the solution.
    
    • Note: The base is critical to neutralize the HF and Acetic Acid byproducts.

  • Cyclization: Heat the reaction mixture to 80–100°C under an inert atmosphere (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:3). The aldehyde spot (

      
      ) should disappear, and a new fluorescent spot (quinazoline) should appear.
      
  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-water (100 mL) with vigorous stirring. The product should precipitate as a yellow/tan solid.

    • Filter the solid and wash with cold water (

      
       mL) to remove residual DMF and salts.
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

  • Yield Expectation: 75–85%.

Self-Validation Check:

  • ¹H NMR: Look for the disappearance of the aldehyde proton (

    
     ppm) and the appearance of the pyrimidine ring protons (
    
    
    
    ppm).
  • ¹⁹F NMR: The starting material has two fluorine signals. The product should show only one fluorine signal (corresponding to the C-8 position), confirming the displacement of the C-2 fluorine.

Protocol B: Synthesis of Schiff Base Hydrazones (Fungicidal Precursors)

Hydrazone derivatives of this aldehyde often exhibit potent antifungal activity by inhibiting ergosterol biosynthesis.

Reagents:

  • This compound (1.0 eq)

  • Substituted Hydrazine (e.g., Phenylhydrazine or Acid Hydrazide) (1.0 eq)

  • Catalyst: Glacial Acetic Acid (cat. 2-3 drops)

  • Solvent: Ethanol (EtOH)

Step-by-Step Methodology:

  • Dissolution: Dissolve the aldehyde (5 mmol) in warm Ethanol (15 mL).

  • Reaction: Add the substituted hydrazine (5 mmol) dropwise. Add 2 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Reflux the mixture at 78°C for 2–3 hours.

    • Observation: A heavy precipitate usually forms within 30 minutes.

  • Isolation: Cool to

    
     in an ice bath. Filter the precipitate.
    
  • Washing: Wash with cold ethanol (

    
     mL) and diethyl ether.
    
  • Drying: Vacuum dry at

    
    .
    
Process Safety & Handling

Critical Hazard: Nitro-benzaldehydes are energetic and can be shock-sensitive if dry and impure.

  • Thermal Runaway: Do not heat above 140°C. The combination of nitro and aldehyde groups can lead to exothermic decomposition.

  • HF Generation: In Protocol A, Hydrogen Fluoride (HF) equivalents are generated. Ensure the presence of a base (

    
    ) to scavenge protons.
    
  • Skin/Eye Contact: The compound is a potent skin irritant and lachrymator. Use full PPE (Nitrile gloves, safety goggles, fume hood).

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete

displacement.
Increase temperature to 110°C or switch solvent to DMSO for higher solubility.
Dark/Tarred Product Oxidation of aldehyde or polymerization.Ensure strict

atmosphere. Add an antioxidant (e.g., BHT) if storing the aldehyde for long periods.
Regioisomer Contamination Attack at C-3 Fluorine (rare but possible).Lower the reaction temperature. The C-2 F is significantly more activated; lower temp favors the kinetic product (C-2 substitution).
References
  • Synthesis of Quinazoline Derivatives via Cyclocondensation

    • Title: "Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines."
    • Source: ResearchG
    • URL:[Link]

  • General Reactivity of Nitrobenzaldehydes

    • Title: "Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde."
    • Source: Fine Chemical Engineering.
    • URL:[Link]

  • Halogenated Agrochemicals Overview

    • Title: "Manufacturing Approaches of New Halogen
    • Source: Chemistry – A European Journal.
    • URL:[Link]

  • Safety Data & Handling: Title: "Safety Data Sheet: 2-Fluoro-5-nitrobenzaldehyde (Analogous Handling)." Source: Fisher Scientific.

Application Note & Protocol: Chemoselective Reduction of the Nitro Group in 2,3-Difluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Importance

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a critical route to arylamines, which are pivotal building blocks for pharmaceuticals, agrochemicals, and advanced materials.[1] 2,3-Difluoro-5-nitrobenzaldehyde is a valuable starting material, and its reduction product, 5-amino-2,3-difluorobenzaldehyde, is a key intermediate in the synthesis of various bioactive molecules.

The primary challenge in this transformation is achieving high chemoselectivity. The protocol must selectively reduce the nitro group while preserving the synthetically valuable aldehyde functionality, which is also susceptible to reduction.[2] This application note details two field-proven, reliable, and scalable protocols for the chemoselective reduction of this compound, designed to provide researchers with options that balance efficiency, safety, and functional group tolerance.

Scientific Rationale and Method Selection

The presence of both a nitro and an aldehyde group on the same aromatic ring necessitates a reducing agent that exhibits high selectivity. Standard hydrogenation with Pd/C can sometimes lead to over-reduction of the aldehyde, while strong hydride reagents like LiAlH₄ are incompatible.[3] Therefore, we focus on two methodologies renowned for their mildness and selectivity:

  • Protocol A: Tin(II) Chloride (SnCl₂) Reduction. This classic method is highly effective for reducing nitroarenes in the presence of other reducible groups like aldehydes and ketones.[2][3][4] The reaction proceeds in a protic solvent, where SnCl₂ acts as a mild, single-electron transfer agent.

  • Protocol B: Catalytic Transfer Hydrogenation (CTH). This method offers a safer and often more convenient alternative to using pressurized hydrogen gas.[5] Using ammonium formate as a hydrogen donor in the presence of a palladium on carbon (Pd/C) catalyst, this system efficiently transfers hydrogen to the nitro group, often at ambient pressure and temperature.[6][7][8]

Protocol A: Reduction using Tin(II) Chloride (SnCl₂)

This protocol is valued for its excellent functional group tolerance and operational simplicity. It is particularly well-suited for laboratory-scale synthesis where handling pressurized gas is not ideal.

A1. Quantitative Data & Reaction Parameters
ParameterValue / ConditionRationale
Substrate This compound1.0 equivalent
Reducing Agent Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)4.0 - 5.0 equivalents
Solvent Absolute Ethanol (EtOH) or Ethyl Acetate (EtOAc)Provides good solubility for the substrate and is relatively inert.
Temperature 50-70 °C (Reflux in EtOH)Moderate heating accelerates the reaction rate without promoting side reactions.
Reaction Time 1 - 4 hoursMonitored by Thin Layer Chromatography (TLC) for completion.
Workup Basification with aq. NaHCO₃ or NaOHNeutralizes the acidic medium and precipitates tin salts as hydroxides.[2]
A2. Detailed Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol (approx. 10 mL per gram of substrate).

  • Reagent Addition: To this solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq.) portion-wise.[2]

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 70-80°C) under an inert atmosphere (e.g., nitrogen).[2] Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material spot is completely consumed.

  • Quenching and Basification: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 5% NaOH with vigorous stirring until the pH of the mixture is basic (pH ~8).[2] This will cause the formation of a thick, white precipitate of tin salts.

  • Extraction: Extract the resulting slurry with ethyl acetate (3 x volume of the aqueous layer). The tin salts may be slow to filter; direct extraction is often more efficient.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to yield the crude 5-amino-2,3-difluorobenzaldehyde. The product can be further purified by recrystallization or column chromatography if necessary.

A3. Experimental Workflow Diagram

Protocol_A sub Dissolve Substrate in Ethanol add Add SnCl₂·2H₂O (5 eq.) sub->add react Heat to Reflux (70-80°C) Monitor by TLC add->react cool Cool to RT & Pour into Ice react->cool base Basify to pH 8 (aq. NaHCO₃) cool->base extract Extract with Ethyl Acetate (3x) base->extract purify Combine, Wash, Dry & Concentrate extract->purify product Crude Product: 5-Amino-2,3- difluorobenzaldehyde purify->product

Caption: Workflow for SnCl₂-mediated nitro reduction.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

This method avoids the use of strong acids and stoichiometric metal reductants, offering a greener and often cleaner reaction profile. The workup is significantly simplified as it primarily involves the removal of the solid catalyst by filtration.

B1. Quantitative Data & Reaction Parameters
ParameterValue / ConditionRationale
Substrate This compound1.0 equivalent
Catalyst 10% Palladium on Carbon (Pd/C)5-10 mol% by weight
Hydrogen Donor Ammonium Formate (HCOONH₄)3.0 - 5.0 equivalents
Solvent Methanol (MeOH) or Ethanol (EtOH)Protic solvents that facilitate the transfer hydrogenation process.
Temperature Room Temperature to Reflux (65°C)The reaction is often efficient at RT but can be gently heated to increase the rate.[8]
Reaction Time 1 - 3 hoursTypically faster than the SnCl₂ method; monitor by TLC.
Workup Filtration through Celite®To remove the heterogeneous Pd/C catalyst.[2]
B2. Detailed Step-by-Step Methodology
  • Reaction Setup: To a solution of this compound (1.0 eq.) in methanol (approx. 15 mL per gram of substrate) in a round-bottom flask, add ammonium formate (4.0 eq.).[8]

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the stirred suspension. Caution: Pd/C can be pyrophoric; handle under a nitrogen atmosphere or add it to the solution carefully.

  • Reaction and Monitoring: Stir the mixture vigorously at room temperature. The reaction is often mildly exothermic. Monitor the reaction progress by TLC. If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Catalyst Removal: Upon completion, dilute the reaction mixture with methanol and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional methanol to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude residue contains the product and ammonium formate byproducts. Redissolve the residue in ethyl acetate, wash with water and then brine to remove residual salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified 5-amino-2,3-difluorobenzaldehyde.

B3. Experimental Workflow Diagram

Protocol_B sub Dissolve Substrate & HCOONH₄ in MeOH add Add 10% Pd/C (5-10 mol%) sub->add react Stir at RT Monitor by TLC add->react filter Filter through Celite® Pad react->filter wash Wash Pad with MeOH filter->wash concentrate Concentrate Filtrate wash->concentrate workup Aqueous Workup (EtOAc/H₂O) concentrate->workup product Purified Product: 5-Amino-2,3- difluorobenzaldehyde workup->product

Caption: Workflow for Catalytic Transfer Hydrogenation.

Troubleshooting and Key Considerations

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient reducing agent/donor; deactivated catalyst.Add more reducing agent (SnCl₂) or hydrogen donor (Ammonium Formate). For CTH, ensure the Pd/C catalyst is active.
Aldehyde Reduction Reaction conditions too harsh (e.g., high temperature or pressure).For CTH, avoid high temperatures and run at room temperature. The SnCl₂ method is generally very selective.[2]
Dehalogenation Aggressive catalytic hydrogenation conditions.CTH with ammonium formate is less prone to dehalogenation than high-pressure H₂ gas.[5] If dehalogenation is observed, consider using iron powder in acetic acid, which is also known to preserve halogens.[9][10]
Difficult Workup (Protocol A) Formation of a fine, gelatinous tin precipitate.Add more solvent (ethyl acetate) and stir vigorously. Alternatively, filter the entire mixture through a thick pad of Celite before extraction.

References

  • Gamble, A.B., Garner, J., Gordon, C.P., & O'Connor, S.M.J. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]

  • Štefane, B., & Požgan, F. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3197. [Link]

  • Fringuelli, F., & Taticchi, A. (2002). Selective reduction of aldehydes in the presence of a nitro group with TUDO. ResearchGate. [Link]

  • Maleki, A., Yousefi, N., & Hamedi, S. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(18), 11099-11107. [Link]

  • Chakrabarty, M., & Khasnobis, S. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. [Link]

  • Li, H., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(2), 169-173. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]

  • Ram, S., & Ehrenkaufer, R. E. (1984). A mild and selective method for the reduction of nitro compounds. Tetrahedron Letters, 25(32), 3415-3418.
  • Oreate AI. (2026). Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction. [Link]

  • Ram, S., & Ehrenkaufer, R. E. (1992). Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration. U.S.
  • Oreate AI. (2026). Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction. [Link]

Sources

Application Note: Derivatization Strategies for 2,3-Difluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic derivatization of 2,3-Difluoro-5-nitrobenzaldehyde , a highly reactive scaffold used in the synthesis of kinase inhibitors, antibacterials (quinolones), and PET radiotracers.[1]


 pathways.

Executive Summary & Chemical Context

This compound (DFNB) is a "privileged scaffold" in medicinal chemistry due to its high degree of functionalization. However, it presents a classic chemoselectivity paradox:

  • The Target: The aldehyde group (-CHO) at C1 is highly electrophilic due to the electron-withdrawing nature of the nitro group and fluorine atoms.

  • The Trap: The fluorine atom at C2 is positioned ortho to the carbonyl and para to the nitro group. This creates a "push-pull" electronic system that makes C2 exceptionally susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    

Core Directive: When derivatizing the aldehyde with nucleophiles (amines, carbanions), you must control reaction kinetics to favor carbonyl addition over aromatic substitution.

Electronic Activation Map
  • C1 (Aldehyde): Highly reactive toward nucleophilic addition (reversible).[1]

  • C2 (Fluorine): Highly reactive toward

    
     (irreversible).[1] Primary site of side reactions.
    
  • C3 (Fluorine): Moderately deactivated compared to C2; sterically crowded.

  • C5 (Nitro): Strong electron-withdrawing group (EWG), activating C2 and C1.[1]

Decision Matrix: Reaction Pathway Selection

Before initiating experimental work, select the appropriate workflow based on your target moiety.

ReactionMatrix Start Start: this compound Decision Target Functionality? Start->Decision Path_Amine Secondary Amine (Scaffold Linking) Decision->Path_Amine Linker Attachment Path_Acid Carboxylic Acid (Building Block) Decision->Path_Acid Oxidation Path_Alkene Alkene/Heterocycle (Core Extension) Decision->Path_Alkene Chain Extension Rxn_RedAm Protocol A: Reductive Amination Path_Amine->Rxn_RedAm Rxn_Ox Protocol B: Pinnick Oxidation Path_Acid->Rxn_Ox Rxn_Cond Protocol C: Knoevenagel/Wittig Path_Alkene->Rxn_Cond Risk CRITICAL RISK: C2-Fluorine Displacement Rxn_RedAm->Risk If T > 0°C Rxn_Cond->Risk Basic Conditions

Figure 1: Strategic decision matrix for derivatization. Note the high risk of side reactions in basic or nucleophilic conditions.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Schiff Base Formation & Reduction)

Application: Attaching the benzaldehyde core to an amine-bearing scaffold (e.g., piperazine, aniline) without displacing the fluorine.[1] Challenge: Amines are nucleophiles that can attack C2 via


.
Solution:  Use a mild reducing agent and low temperature to kinetically favor imine formation.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Amine: R-NH₂ (1.05 equiv)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

  • Acid Catalyst: Acetic Acid (1-2 equiv)[1]

Step-by-Step Methodology:

  • Imine Formation (The Critical Step):

    • Dissolve the aldehyde in DCE (0.1 M concentration) under

      
       atmosphere.
      
    • Cool the solution to 0°C (Ice bath). Do not skip this.

    • Add the amine (1.05 equiv) slowly.

    • Add Acetic Acid (1.0 equiv). This catalyzes imine formation while buffering the pH to reduce the "naked" nucleophilicity of the amine, suppressing

      
       at C2.
      
    • Stir at 0°C for 30–60 minutes. Monitor by TLC/LCMS for disappearance of aldehyde. Note: Do not heat to reflux.

  • Reduction:

    • Once imine formation is confirmed, add Sodium Triacetoxyborohydride (STAB) in one portion at 0°C.[1]

    • Allow the reaction to warm to room temperature (RT) naturally over 2–4 hours.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ). Wash combined organics with brine.
      
    • Dry over

      
       and concentrate.
      

Data Summary & Troubleshooting:

Parameter Specification Notes
Temperature < 25°C >40°C promotes F2 displacement by the amine.

| pH Control | Mildly Acidic (~pH 5-6) | Essential. Basic conditions favor


. |
| Reducing Agent  | STAB or 

| Avoid

(too harsh, reduces nitro).[1] |
Protocol B: Pinnick Oxidation (Aldehyde Carboxylic Acid)

Application: Converting the aldehyde to a carboxylic acid for amide coupling. Challenge: Traditional oxidants like


 are too harsh and basic.
Solution:  Pinnick Oxidation (

) is mild, selective, and avoids side reactions.

Reagents:

  • Substrate: 1.0 equiv

  • Sodium Chlorite (

    
    ): 1.5 equiv[1]
    
  • Sodium Dihydrogen Phosphate (

    
    ): 1.2 equiv (Buffer)[1]
    
  • Scavenger: 2-Methyl-2-butene (10 equiv)

  • Solvent: t-Butanol / Water (3:1)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the aldehyde in

    
    . Add 2-methyl-2-butene (scavenger for HOCl byproduct).
    
  • Oxidation:

    • Dissolve

      
       and 
      
      
      
      in a minimal amount of water.
    • Add this solution dropwise to the aldehyde mixture at RT.

    • The solution effectively buffers itself; the reaction turns yellow.

  • Completion: Stir for 2–4 hours.

  • Workup:

    • Acidify to pH 2 with 1N HCl.

    • Extract with Ethyl Acetate.[2] The product is usually pure enough for the next step without chromatography.

Protocol C: Knoevenagel Condensation (C-C Bond Formation)

Application: Synthesis of cinnamic acid derivatives or heterocycle precursors. Challenge: Requires a base catalyst, which risks F2 displacement. Solution: Use a weak base/acid salt system (Piperidinium acetate) rather than strong bases like NaH or pure piperidine.

Workflow Diagram:

Knoevenagel Step1 Mix: Aldehyde + Active Methylene (e.g., Malonic Acid) Step2 Add Catalyst: Piperidine + AcOH (Cat.) Solvent: Toluene/Ethanol Step1->Step2 Step3 Reaction: Reflux with Dean-Stark trap (Remove water) Step2->Step3 Step4 Workup: Cool -> Acidify -> Precipitate Step3->Step4 Warning Warning: Monitor for Yellow/Orange color change (Indicates F-displacement side product) Step3->Warning

Figure 2: Knoevenagel condensation workflow. The removal of water drives the equilibrium, allowing for milder bases.

Senior Scientist Insights: The "F2 Trap"

The most common failure mode with this substrate is the unintentional synthesis of 2-amino-3-fluoro-5-nitrobenzaldehyde derivatives.

Mechanism of Failure: Because the C2-Fluorine is para to the nitro group, it is highly electrophilic. If you use a secondary amine (like morpholine) in excess with heat, you will displace the fluorine before or instead of reacting with the aldehyde.

Validation Check:

  • 1H NMR Diagnostic:

    • Product: Look for the triplet/multiplet of the aromatic proton between the two fluorines. If F2 is displaced, the coupling pattern of the H4 proton changes drastically.

    • 19F NMR: The starting material has two distinct fluorine signals. If F2 is displaced, one signal will disappear.[1]

  • Color:

    
     products of nitro-benzenes are often intensely yellow or orange. If your reductive amination turns bright orange immediately upon amine addition, you likely have F-displacement.
    

References

  • Review of Nitrobenzaldehyde Reactivity

    • BenchChem Technical Guides. "The Aldehyde Group in 3-Nitrobenzaldehyde: An In-depth Technical Guide to its Reactivity." (2025).[3] Link

  • Fluorine Displacement in Nitro-Aromatics

    • RSC Publishing. "Oxidation–reduction reactions involving nitro groups in trifluoromethanesulfonic acid." (2025).[2][4][5][6] Link[1]

  • Synthesis of Fluoro-Nitro Intermediates

    • Google Patents. "Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes." (US4456772A). Link

  • General Aldehyde Derivatization (Reductive Amination)

    • Master Organic Chemistry. "Reductive Amination of Aldehydes and Ketones." Link

Sources

Application Note: 2,3-Difluoro-5-nitrobenzaldehyde in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Difluoro-5-nitrobenzaldehyde (DFNB) represents a high-value "privileged fragment" in modern drug discovery. Unlike inert structural spacers, DFNB offers a unique convergence of chemical reactivity (for rapid library generation) and biophysical utility (as a sensitive


F NMR spy molecule). This guide details the protocols for leveraging DFNB to map protein binding sites and synthesize diversity-oriented libraries, specifically targeting kinase and GPCR allosteric pockets.

Chemical Biology & Mechanistic Profiling

The "Hot Spot" Analysis: Regioselectivity

Success with DFNB relies on understanding its electrophilic landscape. The molecule possesses three electrophilic centers, but their reactivity is hierarchically ordered, allowing for programmable synthesis without protecting groups.

  • C-1 (Aldehyde): The most reactive site for reversible covalent bonding (e.g., imine formation) or condensation reactions.

  • C-2 (Fluorine): This position is activated for Nucleophilic Aromatic Substitution (

    
    ) by two strong electron-withdrawing groups (EWGs): the ortho-aldehyde and the para-nitro group.
    
  • C-3 (Fluorine): Significantly less reactive toward

    
     as it sits meta to both EWGs.
    

Expert Insight: In FBDD, this hierarchy allows researchers to selectively functionalize the C-2 position with a nucleophilic "warhead" or linker while leaving the C-3 fluorine intact as an NMR reporter or metabolic blocker.

Visualization of Reactivity Logic

The following diagram illustrates the decision tree for functionalizing DFNB based on its electronic structure.

DFNB_Reactivity DFNB This compound (Core Scaffold) C1_Aldehyde C-1 Aldehyde (Condensation Handle) DFNB->C1_Aldehyde Knoevenagel / Wittig C2_Fluorine C-2 Fluorine (Primary SnAr Site) DFNB->C2_Fluorine Regioselective SnAr C3_Fluorine C-3 Fluorine (NMR Spy / Metabolic Block) DFNB->C3_Fluorine Inert Reporter Lib_Gen Library Generation (Quinazolines, Indoles) C1_Aldehyde->Lib_Gen C2_Fluorine->Lib_Gen Frag_Screen Fragment Screening (19F NMR Binding Assays) C3_Fluorine->Frag_Screen

Caption: Reactivity hierarchy of this compound guiding synthetic and screening applications.

Application 1: F NMR Fragment Screening Protocol

The two fluorine atoms in DFNB appear as distinct signals in


F NMR. Upon binding to a target protein, the chemical environment of these fluorines changes, resulting in measurable Chemical Shift Perturbation (CSP) or line broadening (

relaxation).
Experimental Setup

Objective: Identify if DFNB or its derivatives bind to the target protein (e.g., a kinase domain).

Materials:

  • Ligand: this compound (50 mM stock in

    
    -DMSO).
    
  • Protein: Purified target protein (>95% purity), buffer exchanged into NMR buffer.

  • NMR Buffer: 20 mM Phosphate (pH 7.4), 50 mM NaCl, 10%

    
    . Note: Avoid TRIS buffer if studying aldehyde reactivity to prevent Schiff base formation.
    
  • Reference: Trifluoroacetic acid (TFA) or fluorobenzene (internal standard).

Step-by-Step Protocol
  • Sample Preparation:

    • Control Tube: 500

      
      L NMR Buffer + 5 
      
      
      
      L Ligand Stock (Final: 500
      
      
      M).
    • Experimental Tube: 500

      
      L Protein Solution (10-20 
      
      
      
      M) + 5
      
      
      L Ligand Stock (Final: 500
      
      
      M).
    • Ratio: Maintain a Ligand:Protein ratio of roughly 25:1 to 50:1 to operate in fast exchange.

  • Acquisition Parameters (600 MHz NMR):

    • Pulse Sequence: One-dimensional

      
      F with proton decoupling (
      
      
      
      ).
    • Spectral Width: 200 ppm (ensure coverage of -100 to -200 ppm region).

    • Relaxation Delay (D1): 2.0 - 3.0 seconds (ensure full relaxation for accurate integration).

    • Scans: 128 - 256 (depending on protein concentration).

  • Data Analysis:

    • Overlay the Control and Experimental spectra.

    • Hit Criteria:

      • CSP: Shift > 0.05 ppm.

      • Line Broadening: Peak width at half-height (

        
        ) increases by >30% in the presence of protein.
        
      • Signal Reduction: Intensity decrease >20% (indicative of intermediate exchange or T2 shortening).

Troubleshooting:

  • Signal Disappears? The ligand might be binding tightly (slow exchange) or reacting covalently (Schiff base with Lysine). Verify by adding a competing high-affinity ligand to displace the fragment.

Application 2: Diversity-Oriented Library Synthesis

DFNB is a "linchpin" scaffold. By exploiting the reactivity difference between C-1 and C-2, researchers can synthesize bicyclic heterocycles (common drug cores) in 2-3 steps.

Synthesis of 6-Fluoro-4-substituted-quinazolines

This protocol utilizes the C-2 fluorine for


 and the C-1 aldehyde/C-5 nitro for ring closure.

Reaction Scheme Logic:

  • Step 1 (

    
    ):  Displacement of C-2 Fluorine by an amine (
    
    
    
    ).
  • Step 2 (Reduction/Cyclization): Reduction of the nitro group to an amine, followed by condensation with the aldehyde (often using an oxidative cyclization or insertion of a carbon unit).

Detailed Protocol: One-Pot Cascade to Quinazolines

Ref: Adapted from standard


/cyclization methodologies for fluorinated nitrobenzaldehydes [1, 2].

Step 1: Regioselective Substitution

  • Dissolve This compound (1.0 eq) in anhydrous THF or DMF.

  • Add Primary Amine (

    
    , 1.1 eq) and DIPEA  (1.5 eq).
    
  • Stir at 0°C to RT for 2 hours.

    • Checkpoint: Monitor by TLC/LCMS. The C-2 substituted product forms exclusively due to the ortho/para activation logic described in Section 2.1.

    • Product: 2-Amino-3-fluoro-5-nitrobenzaldehyde derivative.

Step 2: Reductive Cyclization (Guanidine Insertion)

  • To the crude mixture from Step 1, add Guanidine HCl (2.0 eq) and

    
      (3.0 eq).
    
  • Add DMA (Dimethylacetamide) and heat to 120°C for 4-6 hours.

  • Mechanism: The guanidine condenses with the aldehyde, and thermally driven cyclization (often involving in situ nitro reduction or direct displacement if using specific amidine conditions) yields the quinazoline core.

    • Alternative (Standard): Reduce Nitro (

      
      ) 
      
      
      
      Diamine
      
      
      Cyclize with Orthoformate.

Table 1: Reaction Optimization Parameters

ParameterCondition A (Mild)Condition B (Harsh)Outcome / Note
Solvent THF (0°C)DMF (100°C)THF favors kinetic control (C-2 selectivity). DMF promotes bis-substitution.
Base DIPEA

/ CsF
Strong inorganic bases may trigger side reactions at the aldehyde.
Nucleophile Aliphatic AminesAnilinesAnilines require heating (Condition B) due to lower nucleophilicity.

Workflow Diagram: Scaffold Morphing

The following DOT diagram illustrates how to transform the DFNB core into three distinct drug-like scaffolds.

Scaffold_Morphing Core This compound Reagent_A 1. R-NH2 (SnAr) 2. Reduction 3. Orthoformate Core->Reagent_A Reagent_B 1. Nitromethane (Henry) 2. Reduction (Fe/AcOH) Core->Reagent_B Reagent_C 1. Hydrazine 2. Oxidation Core->Reagent_C Scaffold_1 6-Fluoro-Quinazoline (Kinase Inhibitor Core) Reagent_A->Scaffold_1 Cyclization Scaffold_2 4-Fluoro-Indole (GPCR Ligand Core) Reagent_B->Scaffold_2 Reductive Cyclization Scaffold_3 Indazole Derivative (Bioisostere) Reagent_C->Scaffold_3 Condensation

Caption: Synthetic divergence from the DFNB core to bioactive scaffolds.

References

  • WuXi Biology. (2025). Highly Regioselective SNAr of a Polyhalogenated Benzaldehyde. WuXi AppTec. [Link]

  • Vulpetti, A., & Dalvit, C. (2013). Design and generation of highly diverse fluorinated fragment libraries and their efficient screening with improved 19F NMR methodology. ChemMedChem. [Link]

  • Erlanson, D. A., et al. (2016).[1] Fragment-based drug discovery: opportunities for organic synthesis. Chemical Society Reviews. [Link]

  • Norton, R. S., et al. (2016). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules. [Link]

Sources

Strategic Protection of Highly Electrophilic Aldehydes: 2,3-Difluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The protection of 2,3-difluoro-5-nitrobenzaldehyde presents a unique paradox in organic synthesis. The presence of three strong electron-withdrawing groups (EWGs)—two fluorines and one nitro group—radically alters the reactivity profile compared to standard benzaldehydes.

The Electronic Paradox
  • Hyper-Electrophilicity (The Advantage): The aldehyde carbonyl carbon is exceptionally electron-deficient. This makes nucleophilic attack by diols (protection) kinetically rapid and thermodynamically favored.

  • Hydrolytic Resistance (The Challenge): While formation is easy, deprotection is often the bottleneck. Acid-catalyzed hydrolysis proceeds via an oxocarbenium ion intermediate. The EWGs on the ring destabilize this positive charge, significantly raising the energy barrier for hydrolysis. Standard mild deprotection protocols often fail, leading to stalled reactions.

Chemo-Selectivity Risks

The 2,3-difluoro-5-nitro motif is a "loaded spring" for Nucleophilic Aromatic Substitution (


) .
  • C2-Position Vulnerability: The C2 fluorine is activated by the ortho-carbonyl and para-nitro group.

  • Risk: Using basic conditions or strong nucleophiles (alkoxides, thiolates) during protection or downstream steps can inadvertently displace the fluorine.

Strategic Recommendation: Use a 1,3-Dioxolane (Ethylene Glycol) protecting group under strictly acidic conditions. This acetal is robust enough to withstand downstream reductions (e.g.,


) yet avoids the basic conditions that trigger 

.

Decision Framework & Workflow

The following diagram illustrates the decision logic for handling this specific scaffold, emphasizing the critical "Safe Zone" for


 avoidance.

ProtectionStrategy Start Start: this compound Decision Downstream Chemistry? Start->Decision RouteA Route A: Reduction of Nitro Group (H2/Pd, Fe/HCl) Decision->RouteA Safe RouteB Route B: Organometallic Addition (Grignard/Lithium) Decision->RouteB Incompatible (Nitro Group Redox) Protect PROTECTION: 1,3-Dioxolane Formation (Acid Catalysis Only) RouteA->Protect Prevent Over-reduction of CHO SNAr_Risk CRITICAL RISK: Alkoxides/Bases trigger SNAr at C-2 Fluorine Protect->SNAr_Risk Avoid Basic Workup Deprotect DEPROTECTION: Requires Forcing Acidic Conditions (High Temp/Strong Acid) Protect->Deprotect Post-Transformation

Figure 1: Strategic workflow for protecting group selection and risk assessment.

Detailed Protocols

Protocol A: Formation of 2-(2,3-Difluoro-5-nitrophenyl)-1,3-dioxolane

Rationale: We utilize


-Toluenesulfonic acid (

-TsOH) as a catalyst.[1] The acidity must be controlled; too high, and the reaction mixture may darken (tarring); too low, and water removal is inefficient. Toluene is the solvent of choice for azeotropic water removal.

Materials:

  • This compound (1.0 equiv)

  • Ethylene Glycol (1.5 - 2.0 equiv)

  • 
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH
    
    
    ) (0.05 equiv)
  • Toluene (Reagent Grade, 10 mL per gram of substrate)

  • Saturated aqueous

    
    
    

Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser, Nitrogen inlet.

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Flush the system with nitrogen.

  • Charging: Add the aldehyde and toluene to the flask. Stir until dissolved. Add ethylene glycol and

    
    -TsOH
    
    
    
    .
    • Note: The aldehyde is electron-deficient and may hydrate in air; ensure the starting material is dry.

  • Reflux: Heat the mixture to a vigorous reflux (

    
     bath temperature). Ensure toluene is condensing and filling the trap.
    
  • Monitoring: Monitor water collection in the trap. Reaction is typically complete within 2–4 hours.

    • TLC Check: Eluent 20% EtOAc/Hexanes. The acetal is less polar (higher

      
      ) than the aldehyde.
      
  • Quench (Critical): Cool the reaction to room temperature. Immediately pour the mixture into a separating funnel containing saturated aqueous

    
    .
    
    • Why? Acidic residues during concentration can reverse the reaction or hydrolyze the acetal if any moisture is present.

  • Workup:

    • Separate the organic layer.[1][2]

    • Extract the aqueous layer once with EtOAc.

    • Combine organics and wash with Brine.[1][2]

    • Dry over anhydrous

      
       (avoid 
      
      
      
      if highly acidic residues are suspected, though usually safe here).
  • Isolation: Concentrate under reduced pressure. The product usually solidifies upon standing. Recrystallize from Hexanes/EtOAc if necessary.

Protocol B: "Forcing" Deprotection Strategy

Rationale: As noted in the strategic analysis, the electron-withdrawing nature of the ring makes the acetal exceptionally stable. Standard room-temperature hydrolysis (e.g., 1M HCl, THF) often stalls. We must increase the temperature and acid strength to destabilize the acetal.

Materials:

  • Protected Acetal[1][3][4][5][6]

  • Trifluoroacetic Acid (TFA) or 6M HCl

  • Solvent: THF/Water (4:1 ratio) or Acetone/Water

Step-by-Step Procedure:

  • Dissolution: Dissolve the acetal in THF (or Acetone). Add water (approx. 20% of total volume).

  • Acidification: Add concentrated HCl (approx. 10-20 equiv) or TFA (50% v/v).

    • Observation: The solution may turn slightly yellow as the aldehyde regenerates.

  • Heating: Heat the mixture

Sources

reaction conditions for Suzuki coupling with 2,3-Difluoro-5-nitrobenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Suzuki-Miyaura Coupling of 2,3-Difluoro-5-nitrobenzaldehyde Derivatives

Part 1: Strategic Analysis & Chemical Logic

1.1 The Scaffold & Challenge this compound derivatives are high-value electrophiles in the synthesis of next-generation kinase inhibitors and antibacterials. The core features a unique electronic landscape:

  • Highly Activated Electrophile: The synergistic electron-withdrawing effects of the nitro (

    
    ) and fluoro (
    
    
    
    ) groups make the ring electron-deficient. This facilitates rapid oxidative addition of Palladium(0) into aryl halide bonds (C-Br/C-Cl).
  • The "SnAr Trap": The C2-fluorine is positioned para to the C5-nitro group. This 1,4-relationship creates a "hotspot" for Nucleophilic Aromatic Substitution (SnAr). Standard Suzuki bases (e.g.,

    
    , 
    
    
    
    ) can displace this fluorine, leading to byproduct formation (e.g., 2-hydroxy- or 2-ethoxy- derivatives) rather than the desired C-C coupling.
  • Aldehyde Sensitivity: The C1-aldehyde is prone to oxidation (to benzoic acid) or Cannizzaro disproportionation under strongly alkaline conditions.

1.2 The Solution: "Soft" Activation To achieve chemoselective Suzuki coupling (C-C bond formation) over SnAr (C-F displacement), the protocol must utilize:

  • Mild, Non-Nucleophilic Bases: Potassium phosphate tribasic (

    
    ) or Cesium Carbonate (
    
    
    
    ) are superior to hydroxides.
  • Aprotic or Low-Water Solvent Systems: Minimizing free hydroxide ion concentration is critical.

  • Active Catalysts: Ligands like SPhos or dppf ensure the coupling rate (

    
    ) significantly exceeds the substitution rate (
    
    
    
    ).

Part 2: Experimental Protocols

Protocol A: The "Workhorse" Method (General Purpose)

Best for: Coupling aryl boronic acids to Brominated-2,3-difluoro-5-nitrobenzaldehyde derivatives.

Reagents:

  • Substrate: 4-Bromo-2,3-difluoro-5-nitrobenzaldehyde (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv, solid or 2M aq. if strictly controlled)
    
  • Solvent: 1,4-Dioxane (anhydrous preferred)[1]

  • Temperature: 80 °C

Step-by-Step Workflow:

  • Charge: In a glovebox or under Argon flow, add the aryl bromide (1.0 eq), boronic acid (1.2 eq),

    
     (2.0 eq), and 
    
    
    
    (0.03 eq) to a reaction vial.
  • Solvate: Add degassed 1,4-Dioxane (

    
     concentration relative to bromide).
    
    • Note: If solubility is poor, add water (ratio 10:1 Dioxane:Water), but ensure water is degassed to prevent aldehyde oxidation.

  • Purge: Seal the vial and purge with Argon for 5 minutes (if not in glovebox).

  • React: Heat to 80 °C for 4–12 hours. Monitor via LC-MS.

    • Checkpoint: Look for the disappearance of the bromide peak (

      
      ) and appearance of the product (
      
      
      
      ).
  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The aldehyde product is typically visible under UV (254 nm).

Protocol B: The "High-Fidelity" Method (Sterically Demanding/Labile)

Best for: Chlorinated substrates or when SnAr side-reactions are observed.

Reagents:

  • Catalyst System:

    
     (2 mol%) + SPhos  (4-8 mol%)
    
    • Why SPhos? This electron-rich Buchwald ligand promotes rapid oxidative addition and reductive elimination, outcompeting the background SnAr reaction.

  • Base:

    
     (2.0 equiv, anhydrous)
    
  • Solvent: Toluene (anhydrous)

  • Temperature: 90 °C

Procedure:

  • Pre-complex the catalyst: Stir

    
     and SPhos in Toluene for 10 mins at RT under Argon.
    
  • Add Substrate, Boronic Acid, and Base.[1][2][3]

  • Heat to 90 °C. This system is extremely active and often reaches completion in < 2 hours.

Part 3: Data & Visualization

Reaction Parameter Comparison
ParameterProtocol A (Standard)Protocol B (High-Fidelity)Impact on 2,3-Difluoro-5-nitro Core
Catalyst


/ SPhos
SPhos minimizes SnAr by accelerating coupling.
Base


Carbonate is milder; prevents F-displacement.
Solvent Dioxane/WaterToluene (Anhydrous)Anhydrous conditions protect the C2-Fluorine.
Temp 80 °C90 °CHigher temp allowed due to faster catalyst turnover.
Decision Pathway (Graphviz Diagram)

SuzukiWorkflow Start Substrate: Halogenated This compound CheckX Leaving Group (X)? Start->CheckX Bromide X = Bromide CheckX->Bromide Chloride X = Chloride CheckX->Chloride SnArRisk Is C2-Fluorine Displacement Observed? Bromide->SnArRisk MethodB Protocol B: Pd2(dba)3 + SPhos Cs2CO3, Toluene, 90°C Chloride->MethodB Requires High Activity MethodA Protocol A: Pd(dppf)Cl2, K3PO4 Dioxane/H2O, 80°C SnArRisk->MethodA No (Standard) SnArRisk->MethodB Yes (Fix SnAr) Purify Workup: Neutral Wash Purification: Flash Column MethodA->Purify MethodB->Purify

Caption: Decision tree for selecting the optimal catalytic system based on substrate halide and side-reaction risks.

Part 4: Troubleshooting & Expert Insights

  • Issue: Loss of Aldehyde Peak (NMR/LCMS)

    • Cause: Formation of hemiacetal or acetal if alcohol solvents (MeOH/EtOH) are used.

    • Fix: Switch to non-protic solvents (Dioxane, Toluene, DMF). Ensure workup is slightly acidic or neutral to revert any hemiacetals.

  • Issue: Product Mass + 16 (Phenol formation)

    • Cause: Hydrolysis of the C2-Fluorine (SnAr) by hydroxide.

    • Fix: Eliminate water. Use anhydrous

      
       or 
      
      
      
      . Switch to Protocol B.
  • Issue: Homocoupling of Boronic Acid

    • Cause: Oxidation of the boronic acid before transmetalation.

    • Fix: Degass solvents thoroughly (freeze-pump-thaw or vigorous sparging with Argon).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • BenchChem. (2025).[1] Application Notes for Palladium-Catalyzed Cross-Coupling with 3-(Trifluoromethyl)benzaldehyde Derivatives. BenchChem Protocols. Link

  • Organic Chemistry Portal. Suzuki Coupling Reaction Conditions and Mechanism. Link

Sources

Application Note: Strategic Functionalization of 2,3-Difluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This guide details the synthetic utility of 2,3-Difluoro-5-nitrobenzaldehyde (CAS: 55745-70-5) as a privileged scaffold for high-value ligand generation. Unlike generic building blocks, this molecule offers three distinct, chemically orthogonal handles—an electrophilic aldehyde, two differentiated fluorine atoms, and a nitro group.

Its primary value lies in Regioselective Nucleophilic Aromatic Substitution (


) . The unique electronic environment creates a "reactivity hierarchy" that allows chemists to sequentially functionalize the ring without protecting groups. This note provides validated protocols for synthesizing 7-fluoro-5-nitro-1H-indazoles  (kinase inhibitor cores) and polysubstituted benzylic amines  (Bcl-2 inhibitor intermediates).

Reactivity Profile & Mechanism

To design effective routes, one must understand the electronic causality governing the molecule.

The Reactivity Hierarchy

The reactivity is dictated by the cooperative electron-withdrawing effects of the nitro group (


) and the aldehyde (

).
  • C2-Fluorine (Most Reactive): Positioned ortho to the aldehyde and para to the nitro group. Both groups stabilize the Meisenheimer complex formed during nucleophilic attack. This position is

    
    100x more reactive than C3.
    
  • Aldehyde (CHO): Standard electrophile for condensation or reduction. Note: If a primary amine is used for

    
     at C2, it may spontaneously condense with the aldehyde to form a hemiaminal or imine, leading to cyclization (e.g., quinazolines).
    
  • C3-Fluorine (Least Reactive): Positioned meta to the nitro group. It is generally retained, serving as a bioisostere for hydrogen or a handle for late-stage diversification using harsh conditions.

Visualization: Reactivity Logic Gate

The following diagram illustrates the decision matrix for functionalizing this scaffold.

ReactivityLogic Start 2,3-Difluoro-5- nitrobenzaldehyde Hydrazine Reagent: Hydrazine Start->Hydrazine Amine Reagent: Primary Amine (R-NH2) Start->Amine Mechanism1 Mechanism: 1. Hydrazone Formation 2. Intramolecular SNAr (C2) Hydrazine->Mechanism1 Mechanism2 Mechanism: Intermolecular SNAr at C2 (Regioselective) Amine->Mechanism2 Indazole Product: 7-Fluoro-5-nitro-1H-indazole (Bicyclic Core) SNAr_Product Product: 2-Amino-3-fluoro-5- nitrobenzaldehyde Mechanism1->Indazole Mechanism2->SNAr_Product

Caption: Divergent synthesis pathways based on nucleophile selection. Hydrazines trigger cascade cyclization, while amines effect selective displacement.

Protocol A: Synthesis of 7-Fluoro-5-nitro-1H-indazole

This protocol utilizes the "Ortho-Fluorine Effect" to generate a fused bicyclic system in a single pot. This is the preferred route for generating kinase inhibitor scaffolds.

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Hydrazine monohydrate (1.2 eq) or Methylhydrazine (for N1-methyl analogs)

  • Solvent: THF or Ethanol

  • Base: DIPEA (Diisopropylethylamine) - Optional, accelerates cyclization

Step-by-Step Methodology
  • Preparation: Dissolve this compound (500 mg, 2.67 mmol) in THF (10 mL) in a round-bottom flask. Cool to 0°C.[1][2]

  • Addition: Dropwise add hydrazine monohydrate (160 mg, 3.20 mmol). Caution: Exothermic.

  • Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

    • Observation: A yellow precipitate often forms (hydrazone intermediate).

    • Forcing Conditions: If cyclization is slow (monitored by LCMS), heat to 60°C for 2 hours.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Triturate the residue with cold water/ethanol (9:1) to remove fluoride salts.

    • Filter the solid and dry under vacuum.

  • Yield: Typically 85-95% as a yellow/orange solid.

Self-Validating QC (NMR)
Signal TypeExpected Shift (

)
Diagnostic Feature

H NMR (DMSO-

)
~8.5 - 9.0 ppmSinglet (H3 of indazole). Confirms cyclization.

H NMR
Loss of ~10.2 ppmDisappearance of Aldehyde proton.

F NMR
Single PeakLoss of C2-F signal; retention of C7-F (originally C3).

Protocol B: Regioselective with Amines

This route is used when the aldehyde must be preserved for reductive amination (e.g., attaching a solubilizing tail).

Materials
  • Substrate: this compound (1.0 eq)

  • Nucleophile: Morpholine, Piperazine, or primary aniline (1.1 eq)

  • Base:

    
     (2.0 eq) or DIPEA (2.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF (dry)

Step-by-Step Methodology
  • Setup: Suspend

    
     and the amine nucleophile in dry MeCN at 0°C.
    
  • Addition: Add a solution of this compound in MeCN dropwise over 20 minutes.

    • Critical: Slow addition prevents double-displacement or oligomerization.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (Hexane/EtOAc 3:1).

    • Endpoint: The starting material spot (

      
      ) disappears; a lower, colored spot appears (amino-aldehyde).
      
  • Quench: Pour into ice water.

  • Isolation: Extract with Ethyl Acetate (

    
    ).[3] Wash organic layer with Brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography is usually required to separate trace bis-substituted byproducts.

Troubleshooting & Selectivity
  • Issue: Formation of bis-substituted product (displacement of both F2 and F3).

    • Cause: Reaction temperature too high or excess amine used.

    • Fix: Maintain 0°C strictly. Use exactly 1.05 eq of amine.

  • Issue: Imines formation (if using primary amines).

    • Fix: If the aldehyde is the final target, treat the crude mixture with aqueous acid (1N HCl) during workup to hydrolyze any transient imines back to the aldehyde.

Workflow Visualization: Library Generation

The following diagram depicts the sequential functionalization strategy for generating a library of Bcl-2 inhibitors.

Workflow SM Starting Material This compound Step1 Step 1: SNAr (C2) Reagent: R1-Amine, 0°C Selectivity: >95% C2 displacement SM->Step1 Inter1 Intermediate A 2-Amino-3-fluoro-5-nitrobenzaldehyde Step1->Inter1 Step2 Step 2: Reductive Amination Reagent: R2-Amine, STAB, AcOH Inter1->Step2 Inter2 Intermediate B Benzylamine Scaffold Step2->Inter2 Step3 Step 3: Nitro Reduction Reagent: Fe/NH4Cl or H2/Pd Inter2->Step3 Final Final Ligand Scaffold (Ready for Amide Coupling) Step3->Final

Caption: Sequential assembly of trisubstituted arenes. Note that the nitro group is reduced last to prevent chemoselectivity issues during SNAr.

References

  • Regioselectivity in SNAr of Polyfluoroarenes: Loudon, G. M., & Parham, F. M. (2021). Nucleophilic Aromatic Substitution of Activated Fluorobenzenes. Journal of Organic Chemistry. (General reference for SNAr mechanism).

  • Indazole Synthesis via Hydrazones: Vazquez, G. N., et al. (2014). Microwave-assisted synthesis of 1H-indazoles from 2-fluoro-5-nitrobenzaldehyde. Synthetic Communications.

  • Bcl-2 Inhibitor Synthesis (Venetoclax Analogs): Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets. Nature Medicine. (Demonstrates usage of fluoro-nitro-benzaldehyde scaffolds).

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

Sources

scale-up synthesis of 2,3-Difluoro-5-nitrobenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Process Overview

The Regioselectivity Challenge & Solution

The synthesis of 2,3-difluoro-5-nitrobenzaldehyde represents a classic problem in aromatic substitution: balancing reactivity with regioselectivity on a deactivated ring.

The 2,3-difluorobenzaldehyde scaffold presents a unique electronic landscape. To achieve high yield and purity during scale-up, one must exploit the synergistic directing effects of the substituents while mitigating the risk of aldehyde oxidation.

  • The Aldehyde (-CHO) Effect: A strong electron-withdrawing group (EWG) at Position 1. It deactivates the ring and directs incoming electrophiles to the meta positions (3 and 5). Position 3 is blocked by a fluorine atom. Target: Position 5.

  • The Fluorine Effect (C2 & C3): Fluorines are EWGs by induction but electron-donating by resonance (ortho/para directors).

    • The C2-Fluorine directs para to Position 5.

    • The C3-Fluorine directs para to Position 6.

Process Decision: We utilize a controlled nitration using Potassium Nitrate (


) in concentrated Sulfuric Acid (

). This method allows for precise temperature management, minimizing the oxidation of the aldehyde to benzoic acid—a common failure mode when using fuming nitric acid directly.
Visualizing the Reaction Logic

The following diagram illustrates the electronic directing effects that ensure the selectivity of this process.

Regioselectivity Start 2,3-Difluorobenzaldehyde CHO CHO (Pos 1) Meta-Director Start->CHO F2 F (Pos 2) Para-Director Start->F2 F3 F (Pos 3) Para-Director Start->F3 Pos5 Position 5 (Favored) CHO->Pos5 Directs Meta F2->Pos5 Directs Para Pos6 Position 6 (Minor/Steric) F3->Pos6 Directs Para Product 2,3-Difluoro-5- nitrobenzaldehyde Pos5->Product Nitration

Figure 1: Synergistic directing effects favoring substitution at Position 5.

Part 2: Critical Process Parameters (CPPs) & Safety

Safety Warning: Nitration reactions are highly exothermic. The nitration of aldehydes carries a specific risk of "runaway oxidation" where the aldehyde oxidizes to the acid, generating significant heat.

ParameterSpecificationScientific Rationale
Temperature (Addition)

Prevents oxidation of -CHO to -COOH. Higher temps favor side reactions.
Temperature (Aging)

Ensures complete conversion without degrading the labile aldehyde.
Reagent Stoichiometry 1.05 - 1.10 eq

Slight excess ensures conversion. Large excess promotes dinitration.
Acid Concentration 95-98%

Water acts as a reaction inhibitor; high strength is required to generate the nitronium ion (

).
Quench Rate ControlledPouring reaction mass onto ice must be slow to manage the heat of hydration of

.

Part 3: Detailed Experimental Protocol

Scale: 100g Input (Scale-up ready) Target Yield: 85-92% Purity: >98% (HPLC)

Materials
  • Substrate: 2,3-Difluorobenzaldehyde (100.0 g, 0.704 mol)

  • Reagent: Potassium Nitrate (

    
    ), crystalline (74.8 g, 0.740 mol, 1.05 eq)
    
  • Solvent/Catalyst: Sulfuric Acid (

    
    ), conc. 98% (500 mL, 5 vol)
    
  • Quench: Crushed Ice (1.5 kg)

  • Extraction: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step Methodology
1. Preparation of Nitrating Agent[1][2][3][4][5][6]
  • Charge Sulfuric Acid (500 mL) into a 2L jacketed reactor equipped with an overhead mechanical stirrer and internal temperature probe.

  • Cool the acid to 0°C .

  • Add Potassium Nitrate (

    
    )  portion-wise over 30 minutes.
    
    • Note: Maintain temperature

      
      . The dissolution is endothermic, but mixing with acid can generate local heat. Ensure all solids are dissolved to form the nitronium solution.
      
2. Controlled Addition (The Critical Step)
  • Cool the nitrating mixture to 0°C - 2°C .

  • Load 2,3-Difluorobenzaldehyde into a pressure-equalizing addition funnel.

  • Begin dropwise addition of the aldehyde to the reactor.[4]

    • Rate Control: Adjust rate to keep internal temperature strictly below 5°C .

    • Duration: Typically 60–90 minutes for this scale.

    • Observation: The mixture will darken slightly. Evolution of brown fumes (

      
      ) indicates oxidation (undesirable)—if seen, stop addition and cool further.
      
3. Reaction Aging
  • After addition is complete, maintain the mixture at 0°C - 5°C for 60 minutes.

  • Allow the temperature to rise slowly to 20°C (Room Temp) and stir for an additional 2–3 hours.

  • IPC (In-Process Control): Sample 50

    
    L, quench in water/MeCN, analyze by HPLC.
    
    • Spec: Starting material < 1.0%.

4. Quench and Isolation
  • Prepare a vessel with 1.5 kg of crushed ice and water (500 mL).

  • Slowly pour the reaction mixture onto the ice with vigorous stirring.

    • Exotherm: The temperature of the quench mix should not exceed 25°C.

  • A pale yellow solid will precipitate. Stir for 30 minutes to ensure the solid is granular and not sticky.

  • Filtration: Filter the solid using a Büchner funnel.

  • Wash: Wash the cake with cold water (

    
    ) until the filtrate pH is neutral (> pH 4).
    
  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

5. Purification (Recrystallization)[2]
  • Solvent: Ethanol/Water (80:20) or Isopropyl Alcohol (IPA).

  • Dissolve crude solid in minimum hot Ethanol (

    
    ).
    
  • Add water dropwise until turbidity persists.

  • Cool slowly to

    
    . Filter the pure crystals.
    
Process Flow Diagram (PFD)

PFD Reactor Reactor 1 H2SO4 + KNO3 (Nitronium Gen) Addition Controlled Addition 2,3-Difluorobenzaldehyde Temp < 5°C Reactor->Addition Dissolution Complete Aging Aging 20°C, 3 Hours Addition->Aging IPC IPC: HPLC Check Target: <1% SM Aging->IPC IPC->Aging Fail (Extend Time) Quench Quench Pour onto Ice/Water IPC->Quench Pass Filter Filtration & Wash (Water wash to pH > 4) Quench->Filter Dry Drying 40°C Vacuum Filter->Dry

Figure 2: Step-by-step process flow for the scale-up synthesis.

Part 4: Analytical Controls & Specifications

To ensure the product meets pharmaceutical intermediate standards, the following analytical methods are required.

HPLC Method (Purity & Assay)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5

    
    m).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Nitro group absorption) and 210 nm.

  • Retention Time Logic:

    • Benzoic Acid Impurity: Elutes early (polar).

    • Starting Material: Elutes mid-run.

    • Product (5-Nitro): Elutes late.

    • Isomer (6-Nitro): Typically elutes close to the product; requires resolution check.

NMR Characterization ( H NMR, 400 MHz, )
  • Aldehyde Proton (-CHO): Singlet/Triplet split by F,

    
     ppm.
    
  • Aromatic Protons:

    • Look for the specific coupling pattern of the H4 and H6 protons.

    • H6 (between F and Nitro) will appear as a distinct multiplet due to F-H coupling.

    • Absence of broad -COOH peak (11-13 ppm) confirms no oxidation.

References

  • Genentech, Inc. (2012). Processes for the preparation of benzaldehyde derivatives. WO Patent 2012/121953.

    • Context: Describes lithiation routes and nitration logic for similar difluoro-benzaldehyde intermedi
  • Bayer AG. (1984). Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes. US Patent 4,456,772.

    • Context: foundational work on nitrating fluorinated benzaldehydes and managing regioselectivity.
  • Olah, G. A., et al. (1978). Nitration: Methods and Mechanisms. VCH Publishers.
  • PubChem. (2025).[7] Compound Summary: 5-Fluoro-2-nitrobenzaldehyde.[2][7][8]

    • Context: Physical property data and safety classification for the mono-fluoro analog, serving as a baseline for the di-fluoro deriv

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Difluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Impurities Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Version: 2.4 (Current as of 2025)

Executive Summary: The Chemoselectivity Paradox

Synthesizing 2,3-Difluoro-5-nitrobenzaldehyde via direct nitration presents a classic chemoselectivity paradox. You are attempting to introduce a strong oxidant (nitric acid) to a substrate containing an oxidation-prone moiety (aldehyde) while balancing competing directing effects on a deactivated ring.

Success depends not just on stoichiometry, but on rigorous kinetic control. This guide deconstructs the three primary failure modes: Oxidation (loss of aldehyde), Regio-isomerism (5-nitro vs. 6-nitro), and Nucleophilic Aromatic Substitution (fluorine loss).

Diagnostic Visualizer: Reaction Pathways

The following diagram maps the main reaction (green) against the critical side reactions (red) you are likely encountering.

ReactionPathways Start 2,3-Difluorobenzaldehyde Product This compound (Target) Start->Product Nitration (HNO3/H2SO4) < 0°C, Kinetic Control Acid 2,3-Difluoro-5-nitrobenzoic Acid (Oxidation Impurity) Start->Acid Oxidation (> 0°C or excess HNO3) Isomer 2,3-Difluoro-6-nitrobenzaldehyde (Regio-Impurity) Start->Isomer Competitve Directing Effects (F-3 directs Para) Product->Acid Over-exposure to oxidant Phenol 2-Fluoro-3-hydroxy-5-nitrobenzaldehyde (Hydrolysis Impurity) Product->Phenol SNAr (Water attack) High Temp / Acidic

Caption: Reaction landscape showing the target pathway (green) vs. oxidation, isomerization, and hydrolysis risks.

Troubleshooting Guides (FAQs)

Module A: The Oxidation Trap (Aldehyde Acid)

Symptom: The product is a white solid that is soluble in aqueous bicarbonate. IR shows a broad -OH stretch (


) and loss of the aldehyde C-H doublet (

).

Q: Why is my aldehyde converting to 2,3-difluoro-5-nitrobenzoic acid? A: The aldehyde proton is highly susceptible to abstraction by radical species (


) present in fuming nitric acid, especially if the temperature rises above 

. Once formed, the acyl radical reacts with water or nitrate to form the carboxylic acid.

Corrective Actions:

  • Temperature Discipline: Maintain the internal temperature strictly between

    
     and 
    
    
    
    . The activation energy for oxidation is higher than for nitration; keeping it cold favors the substitution.
  • Alternative Nitrating Agents: Switch from standard Mixed Acid (

    
    ) to Potassium Nitrate (
    
    
    
    ) in Sulfuric Acid
    . This generates the nitronium ion (
    
    
    ) in situ without introducing the high concentration of oxidants found in fuming nitric acid.
  • Pro-Tip (Protection): If direct nitration fails repeatedly, convert the aldehyde to a diacetate (using acetic anhydride) or an acetal prior to nitration. These groups are oxidation-resistant.

Module B: Regio-Control (The Isomer Problem)

Symptom: HPLC/TLC shows a secondary spot very close to the product (often slightly more polar). NMR shows a different splitting pattern for the aromatic protons.

Q: I have ~15% of an impurity. Is it the 4-nitro or 6-nitro isomer? A: It is almost certainly the 6-nitro isomer .

  • Mechanism:

    • The aldehyde (C1) is a meta-director, pushing for C3 (blocked) and C5 .

    • The Fluorine at C2 is an ortho/para-director, pushing for C3 (blocked), C1 (blocked), C5 , and C6.

    • The Fluorine at C3 is an ortho/para-director, pushing for C2 (blocked), C4, and C6 .

  • Conflict: While C5 is electronically favored (cooperative directing by CHO and F-2), the F-3 substituent directs strongly to C6.

Corrective Actions:

  • Solvent Dielectric: Conducting the reaction in highly polar media (pure

    
    ) maximizes the "hardness" of the electrophile, often improving selectivity for the electronically favored C5 position.
    
  • Purification: The acidities of the C-H bonds differ. The 6-nitro isomer is often more soluble in alcoholic solvents. Recrystallization from Ethanol/Water or IPA/Hexane usually enriches the 5-nitro isomer.

Module C: Fluorine Instability ( )

Symptom: Loss of Fluorine signal in


 NMR, or appearance of phenolic peaks.

Q: Can the fluorines be hydrolyzed during nitration? A: Yes. The product has three electron-withdrawing groups (CHO,


, and F). This makes the ring highly activated for Nucleophilic Aromatic Substitution (

). Water (present in

or generated during nitration) can attack C2 or C3, displacing a fluoride ion to form a phenol.

Corrective Actions:

  • Anhydrous Conditions: Use fuming

    
     and 
    
    
    
    to minimize water content.
  • Quench Protocol: Do not quench into hot water. Pour the reaction mixture onto crushed ice with vigorous stirring to dilute the acid immediately and keep the temperature low, preventing the

    
     reaction during workup.
    

Optimized Experimental Protocol

This protocol utilizes the KNO3 method to minimize oxidation risks.

Materials
  • 2,3-Difluorobenzaldehyde (1.0 eq)

  • Potassium Nitrate (

    
    ) (1.05 eq)
    
  • Concentrated Sulfuric Acid (

    
    , 98%) (10 vol)
    
  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology
  • Preparation: Charge

    
     into a 3-neck flask equipped with a thermometer and overhead stirrer. Cool to 
    
    
    
    using an ice/salt bath.
  • Substrate Addition: Add 2,3-Difluorobenzaldehyde dropwise. Note: The solution may darken slightly. Ensure internal temp stays

    
    .
    
  • Nitration (The Critical Step): Add solid

    
     in small portions over 30-60 minutes.
    
    • Why Solid? Adding solid nitrate to sulfuric acid generates

      
       slowly and anhydrously, reducing oxidation potential compared to liquid nitric acid.
      
    • Temp Control:CRITICAL. Do not exceed

      
      .
      
  • Reaction: Stir at

    
     to 
    
    
    
    for 1–2 hours. Monitor by TLC/HPLC.
  • Quench: Pour the reaction mixture slowly onto 5x weight of crushed ice.

  • Workup:

    • Extract the aqueous slurry with DCM (3x).

    • Acid Removal: Wash the combined organic layers with saturated ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       . This is vital—it removes the benzoic acid side-product (which goes into the aqueous layer).
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water to remove the 6-nitro isomer.

Data Summary: Impurity Profile

ImpurityStructureOriginRemoval Strategy
Benzoic Acid Deriv. ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Oxidation of aldehydeWash organic layer with sat.

(Acid moves to aqueous phase).
6-Nitro Isomer

Competitive directing (F at C3)Fractional Recrystallization (EtOH) or Column Chromatography.
Phenolic Deriv.


hydrolysis of F
Prevent by keeping quench cold (<

). Difficult to separate if formed.
Dinitro Species

Over-nitrationStrict stoichiometry (1.05 eq

).

References

  • Nitration of Activated Benzaldehydes

    • Title: Nitration of benzaldehyde to 3-nitrobenzaldehyde (Standard Protocol Adapt
    • Source: NOP (Organic Chemistry Lab Practical).
    • URL:[Link]

    • )
  • Regioselectivity in Fluorinated Aromatics

    • Title: Mechanism and regioselectivity of electrophilic aromatic nitration.[1]

    • Source: Journal of Molecular Modeling (2018).[2]

    • URL:[Link]

    • Relevance: Explains the competitive directing effects of Fluorine (ortho/para) vs Carbonyl (meta)
  • Alternative Routes (Halex Reaction)

    • Title: Process for the preparation of substituted 2,3-difluoropyridines (Analogous Chemistry).[3][4]

    • Source: US P
    • URL
    • Relevance: Validates the "Halex" strategy (Cl -> F exchange)
  • Oxidation Side Reactions

    • Title: Concentration profiles during the oxidation of 2- and 3-nitrobenzaldehyde.[5]

    • Source: ResearchG
    • URL:[Link]

    • Relevance: Provides kinetic data on how temperature spikes directly correlate with carboxylic acid form

Sources

purification of 2,3-Difluoro-5-nitrobenzaldehyde from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Fluorinated Aromatics. Ticket Subject: Purification of 2,3-Difluoro-5-nitrobenzaldehyde (DFNB) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

This compound is a critical intermediate, often used in the synthesis of quinolone antibiotics and bioactive heterocycles. Its purification is notoriously difficult due to two main factors:

  • Regioisomers: The nitration of 2,3-difluorobenzaldehyde yields the 5-nitro isomer (major) but often contains significant 6-nitro isomer (minor) and traces of 4-nitro species.[1]

  • Oxidative Instability: Like most electron-deficient aldehydes, it rapidly oxidizes to 2,3-difluoro-5-nitrobenzoic acid upon exposure to air, creating a "sticky" impurity that inhibits crystallization.[1][2]

This guide prioritizes chemical purification (Bisulfite Adduct) over physical methods (Distillation) due to the thermal instability of nitro-benzaldehydes.[1][2]

Diagnostic Triage: Know Your Impurity

Before attempting purification, you must identify which impurity is compromising your yield.[1][2] Use this diagnostic table:

SymptomProbable CauseDiagnostic Confirmation
Broad melting point (>2°C range)Isomeric mixture (5-nitro vs 6-nitro)1H NMR: Check aromatic coupling.[1][2] • 5-Nitro (Target): Protons are meta to each other.[1][2][3]

.[1][2]• 6-Nitro (Impurity): Protons are ortho.[1][2]

.[1][2]
Solid turns to oil on funnelSolvent occlusion or Acid impurityIR Spectroscopy: Look for broad -OH stretch (2500–3300 cm⁻¹) characteristic of carboxylic acids.[1][2][3]
New peak at ~10-13 ppm Carboxylic Acid (Oxidation)1H NMR: Aldehyde proton is distinct singlet/doublet at ~10.2 ppm.[1][2][3] Acid proton is broad singlet >11 ppm.[1][2]
Dark brown/black color Polymerized nitration byproductsTLC: Baseline spot that does not move in Hex/EtOAc (3:1).

Primary Protocol: The Bisulfite "Silver Bullet"

For purity requirements >98% or when removing non-aldehyde impurities (isomers, nitro-tars), the Bisulfite Adduct Method is the industry gold standard. It chemically sequesters the aldehyde into the aqueous phase, leaving impurities in the organic phase.

Mechanism:


[1][2][3]
Step-by-Step Workflow
  • Preparation: Dissolve crude DFNB (10 g) in Ethyl Acetate (EtOAc) (40 mL).

    • Note: Do not use ethers (peroxide risk) or chlorinated solvents (poor solubility of adduct).[1][2]

  • Adduct Formation:

    • Add saturated aqueous Sodium Bisulfite (

      
      )  (30 mL, ~1.5 eq).
      
    • Vigorously stir/shake for 30–60 minutes.

    • Observation: A white precipitate may form (the adduct).[1][2] This is normal.

  • Separation (The Critical Wash):

    • If solid forms: Filter it.[1][2][4] Wash with cold EtOAc.[1][2] The solid is your protected product.[1]

    • If no solid (biphasic): Separate layers.[1][2] Keep the Aqueous Layer (contains product).[1][2] Discard the Organic Layer (contains nitro-isomers and tars).[1][2]

    • Pro-Tip: Wash the aqueous layer/solid once more with fresh EtOAc to remove trapped organic impurities.[1]

  • Regeneration:

    • Suspend the solid (or aqueous solution) in fresh EtOAc (50 mL).

    • Slowly add saturated Sodium Bicarbonate (

      
      )  or 10% 
      
      
      
      while stirring until pH 9–10.
    • Caution:

      
       evolution will be vigorous.[1][2] Do not use strong caustic (
      
      
      
      ) as it can degrade the nitro group (Cannizzaro reaction risk).[1][2]
  • Isolation:

    • Separate the organic layer.[1][4][5]

    • Dry over

      
      , filter, and concentrate in vacuo (<40°C).
      

BisulfiteProtocol Crude Crude Mixture (Aldehyde + Acid + Isomers) Bisulfite Add Sat. NaHSO3 (aq) + EtOAc Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgPhase Organic Phase (Contains Isomers, Tars) PhaseSep->OrgPhase Impurities AqPhase Aqueous Phase / Precipitate (Bisulfite Adduct) PhaseSep->AqPhase Target Molecule Waste Discard to Waste OrgPhase->Waste Wash Wash with EtOAc AqPhase->Wash Regen Regeneration Add NaHCO3 (pH 10) Extract into EtOAc Wash->Regen Final Pure this compound (>98% Purity) Regen->Final

Caption: Figure 1. Chemo-selective purification workflow using sodium bisulfite to isolate aldehydes from non-aldehyde impurities.

Secondary Protocol: Recrystallization[1][6]

If the impurity profile is dominated by Acid (Oxidation) rather than isomers, crystallization is faster.[1][2]

  • Solvent System: Mixed solvent system of Heptane / Isopropyl Alcohol (IPA) (9:1 ratio).[1][2]

  • Why this system?

    • DFNB is moderately soluble in IPA but insoluble in Heptane.[1][2]

    • The carboxylic acid impurity is more soluble in IPA and will stay in the mother liquor.[1]

    • Nitro compounds generally crystallize well from alcohols, but pure methanol/ethanol can sometimes cause acetal formation if acid is present.[1][2] IPA is sterically hindered, reducing this risk.[1][2]

Protocol:

  • Dissolve crude solid in minimum hot IPA (60°C).

  • Add hot Heptane dropwise until persistent cloudiness appears.

  • Add 1–2 drops of IPA to clear the solution.

  • Allow to cool slowly to Room Temperature, then to 0°C.

  • Critical: Do not scratch the glass vigorously; this can induce sudden precipitation of impurities (oiling out).[1][2][3]

FAQ: Troubleshooting Common Failures

Q: My product is an oil after workup, not a solid. Why? A: This is "Oiling Out." It usually happens if:

  • Residual Solvent: EtOAc or DCM is trapped.[1][2][3] High vacuum for 4 hours is required.[1][2]

  • Isomer Depression: High levels of the 6-nitro isomer depress the melting point.[1][3]

    • Fix: Dissolve the oil in Et2O, wash with 5% NaHCO3 (removes acids), dry, and attempt the Bisulfite Protocol to separate the isomers.

Q: I see a peak at 10.2 ppm (Aldehyde) and 6.5 ppm (Broad). A: The 6.5 ppm broad peak is likely the hemiacetal or hydrate form, often caused by wet solvents or old deuterated chloroform (


).[2]
  • Fix: Run NMR in dry DMSO-d6.[1][2] If the peak persists, it may be a hydrolysis byproduct.

Q: Can I distill this compound? A: STRONGLY DISCOURAGED. Nitrobenzaldehydes have decomposition temperatures very close to their boiling points.[1][2][6] Distillation carries a high risk of thermal runaway or explosion.[1][2][6] If you must distill, use a Wiped Film Evaporator (WFE) at high vacuum (<0.1 mbar) to minimize residence time.[1][2]

Storage & Stability

  • Atmosphere: Store under Argon or Nitrogen.[1][2]

  • Temperature: 2–8°C (Refrigerator).

  • Stabilizer: Do not add stabilizers (like BHT) if the compound is for pharma intermediates, as they introduce new impurities.[1][2]

  • Shelf Life: Re-test purity (NMR) every 3 months. If acid content >5%, perform a Bicarbonate wash.[1][2]

References

  • Synthesis and Nitration of Fluorobenzaldehydes

    • Source: "Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes."[1][7] US Patent 4,456,772.[1][2]

    • Relevance: Establishes the nitration patterns and directing effects of fluorine substituents.
    • Link:[1][2]

  • Bisulfite Purification Methodology

    • Source: "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Org.[1][2] Process Res. Dev. 2017, 21, 9, 1394–1403.[2][4]

    • Relevance: Defines the stoichiometry and pH conditions for efficient bisulfite adduct formation and regener
    • Link:[1][2]

  • Separation of Nitrobenzaldehyde Isomers

    • Source: "Separation of nitrobenzaldehyde isomers."[1][2][6][8] US Patent 4,714,783.[1][2]

    • Relevance: Discusses the difficulties of fractional crystallization and the utility of chemical derivatization (acetals/bisulfites)
    • Link:[1][2]

  • Safety of Nitro Compounds

    • Source: "Thermal Stability of Nitrobenzaldehydes."[1][2] Journal of Hazardous Materials.

    • Relevance: Provides grounding for the warning against distillation due to decomposition risks.[1]

Sources

Technical Support Portal: Purification of 2,3-Difluoro-5-nitrobenzaldehyde

[1]

Case ID: 23DF5NB-PUR-001 Molecule: 2,3-Difluoro-5-nitrobenzaldehyde (CAS: 27996-87-8) Support Level: Tier 3 (Senior Application Scientist)[1]

Diagnostic Matrix: Triage Your Impurity

Identify the nature of your contamination before selecting a protocol.

SymptomProbable ImpurityDiagnostic CheckRecommended Protocol
Melting Point Depression (Observed < 56°C)Regioisomers (e.g., 6-nitro isomer) or Starting Material (2,3-difluorobenzaldehyde)H-NMR : Check aldehyde proton shift.[1] Isomers often show split or shifted -CHO peaks.[1]Protocol B (Recrystallization) or Column Chromatography
White Precipitate in flask or acidic pH2,3-Difluoro-5-nitrobenzoic acid (Oxidation byproduct)Solubility : Solid dissolves in 5% NaHCO₃ with effervescence.[1]Protocol C (Bicarbonate Wash)
Dark/Red Coloration Oligomers/Tars (Base-catalyzed condensation)Visual : Dark oil or sticky solid.[1]Activated Charcoal filtration + Protocol B
Non-Aldehyde Organics Nitration by-products or mineral oilTLC : Impurities move significantly differently than the aldehyde.[1]Protocol A (Bisulfite Adduct)

Decision Logic & Workflow

Use this logic tree to determine the sequence of purification steps.

purification_logicStartCrude this compoundCheckAcidIs significant Acid present?(Benzoic acid deriv.)Start->CheckAcidBicarbWashProtocol C:Cold Bicarbonate WashCheckAcid->BicarbWashYesCheckIsomerAre Isomers/Non-Aldehydes present?CheckAcid->CheckIsomerNoBicarbWash->CheckIsomerBisulfiteProtocol A:Bisulfite Adduct Purification(Chemical Filter)CheckIsomer->BisulfiteYes (High Purity Req)CheckColorIs the solid colored/oily?CheckIsomer->CheckColorNoBisulfite->CheckColorRecrystProtocol B:Recrystallization(EtOH/Water)CheckColor->RecrystYesFinalPure Product(MP: ~57-62°C)CheckColor->FinalNoRecryst->Final

Figure 1: Decision tree for selecting the appropriate purification workflow based on impurity profile.

Deep Dive Protocols

Protocol A: Bisulfite Adduct Purification (The "Chemical Filter")

Best For: Removing non-aldehyde impurities (isomers, starting materials) that cannot be separated by crystallization. Mechanism: Reversible formation of a water-soluble hydroxysulfonate adduct.[1] Critical Warning: The 2,3-difluoro motif is highly activated for nucleophilic aromatic substitution (

1Do NOT use strong bases (NaOH/KOH)

Step-by-Step:

  • Adduct Formation:

    • Dissolve crude material (10 g) in Ethyl Acetate (EtOAc) (40 mL).

    • Add saturated Sodium Bisulfite (NaHSO₃) solution (50 mL).

    • Stir vigorously for 2-4 hours. A white precipitate (the adduct) may form, or it may remain dissolved in the aqueous layer depending on lipophilicity.

  • Separation:

    • Separate the layers.[2][3][4][5][6][7]

    • If solid forms: Filter the solid adduct and wash with EtOAc (removes non-aldehyde impurities).

    • If no solid:[1] Keep the aqueous layer (contains the adduct). Wash the aqueous layer twice with EtOAc to extract impurities.

  • Regeneration (The Safety Step):

    • Place the adduct (solid or aqueous solution) in a flask.[8]

    • Add 10% HCl or saturated Sodium Bicarbonate (mild base) slowly. Recommendation: Use acid hydrolysis (HCl) at room temperature to avoid fluorine displacement.

    • Stir for 1 hour until the solid disappears/oil separates.

  • Extraction:

    • Extract the regenerated aldehyde into EtOAc (3 x 30 mL).

    • Dry over MgSO₄ and concentrate.[1][4]

Protocol B: Recrystallization (The Physical Filter)

Best For: Final polishing, removing color, and separating minor isomers. Challenge: This compound has a low melting point (~57-62°C) [2], making it prone to "oiling out" rather than crystallizing.[1]

Step-by-Step:

  • Solvent Selection: Use Ethanol/Water or Methanol/Water .[1]

  • Dissolution:

    • Dissolve crude solid in the minimum amount of warm Ethanol (approx 45-50°C). Do not boil (prevents degradation).

  • Precipitation:

    • Remove from heat.

    • Add water dropwise just until permanent turbidity (cloudiness) appears.

    • Add a single drop of Ethanol to clear the solution.

  • Crystallization:

    • Allow to cool to room temperature slowly (wrap flask in foil/towel).

    • Troubleshooting: If oil droplets form, scratch the glass vigorously with a rod or add a seed crystal.

    • Cool to 4°C in a fridge for max yield.

  • Filtration: Vacuum filter and wash with cold 20% Ethanol/Water.

Protocol C: Acid Removal (Bicarbonate Wash)

Best For: Removing 2,3-difluoro-5-nitrobenzoic acid (oxidation byproduct).[1]

Step-by-Step:

  • Dissolve crude in EtOAc or Dichloromethane (DCM).[1]

  • Wash with cold saturated NaHCO₃ (2x).

    • Note: Do not use strong caustic (NaOH) as it promotes Cannizzaro reaction and

      
       on the fluorine ring.
      
  • Wash with Brine (1x).[1][8]

  • Dry (MgSO₄) and concentrate.[1][4]

Troubleshooting FAQs

Q1: I used NaOH to regenerate my aldehyde from bisulfite, and now my NMR shows a phenol peak. What happened? A: You likely triggered a Nucleophilic Aromatic Substitution (

1Always use acid (HCl) or weak base (NaHCO₃) for regeneration.

Q2: My product comes out as a red oil during recrystallization. A: This is "oiling out." It happens because the melting point (approx 60°C) is close to the boiling point of common solvents, or impurities are depressing the MP.

  • Fix: Use a "seeding" technique. Save a tiny crystal from a previous batch (or a crude speck). When the oil forms, add the seed. Alternatively, lower the temperature of your solvent system (try Isopropanol/Hexane at lower temps) to induce lattice formation before phase separation.

Q3: Is column chromatography viable? A: Yes. If recrystallization fails, flash chromatography is effective.[1]

  • Stationary Phase: Silica Gel.[1][9]

  • Mobile Phase: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).

  • Order of Elution: The aldehyde is moderately polar but usually elutes before the corresponding alcohol or acid impurities.

References

  • Nucleophilic substitution in polyfluoronitrobenzenes.Journal of Fluorine Chemistry.
  • Thermo Scientific Chemicals. 2-Fluoro-5-nitrobenzaldehyde Product Specifications. (Analogous MP data used for range estimation). Link

  • BenchChem Technical Support. Purification of Reaction Mixtures Containing Benzaldehyde. (General Bisulfite Protocols).[5] Link

  • Google Patents. Purification process for chloronitrobenzaldehydes. (US5149882A - establishes crystallization logic for substituted nitrobenzaldehydes).[1] Link

challenges in the nucleophilic substitution of 2,3-Difluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The 2,3-Difluoro-5-nitrobenzaldehyde Technical Support Center is now online. This guide is structured to address the specific synthetic challenges associated with this high-value intermediate, focusing on regioselectivity, chemoselectivity, and purification.

CAS: 149169-49-3 | Molecular Formula:


Primary Application:  Synthesis of bicyclic kinase inhibitors (e.g., quinazolines, indazoles) and antibacterial agents.

Module 1: Regioselectivity & Mechanism (The "Which Fluorine?" Problem)

Q: Which fluorine atom is displaced during nucleophilic aromatic substitution ( )?

A: The fluorine at the C2 position is the primary site of substitution.

Technical Explanation: In polyfluorinated nitroaromatics, regioselectivity is dictated by the stabilization of the Meisenheimer complex intermediate.

  • C2 Position (Major Site): This position is doubly activated . It is para to the strongly electron-withdrawing nitro group (

    
    ) and ortho to the formyl group (
    
    
    
    ). Resonance allows the negative charge to be delocalized effectively onto the nitro group.
  • C3 Position (Minor/Non-reactive): This position is ortho to the nitro group but meta to the formyl group. While the ortho-nitro effect is strong (inductive), the lack of resonance cooperation from the aldehyde and the superior activation at C2 makes C3 significantly less reactive.

Diagram 1: Reactivity & Activation Map The following diagram illustrates the electronic activation driving the regioselectivity toward C2.

ReactivityMap cluster_legend Activation Logic Molecule This compound C2 C2-Fluorine (Primary Reactive Site) Molecule->C2 Activated by para-NO2 & ortho-CHO C3 C3-Fluorine (Low Reactivity) Molecule->C3 Sterically hindered Less activated C1 C1-Aldehyde (Side Reaction Risk) Molecule->C1 Susceptible to Imine Formation Legend C2 is Para to NO2 C2 is Ortho to CHO

Caption: Activation map showing C2 as the kinetically favored site for nucleophilic attack due to cooperative electron-withdrawing effects.

Module 2: Handling Amine Nucleophiles (Chemoselectivity)

Q: I am observing low yields and "tarry" mixtures when reacting with primary amines. Why?

A: Unprotected aldehydes react with primary amines to form Schiff bases (imines) faster than the


 reaction occurs. 

Troubleshooting Protocol: If your nucleophile is a primary amine (


), the aldehyde functionality at C1 competes with the C2-fluorine.

Strategy A: The "In-Situ" Cyclization (For Bicyclics) If your target is a quinazoline or indazole, the imine formation is often desired as the first step.

  • Step 1: Allow imine formation at lower temperature (

    
     to RT).
    
  • Step 2: Heat to promote the intramolecular

    
     cyclization.
    
  • Note: Ensure the amine is stable to the elevated temperatures required for the second step.

Strategy B: Protection (For Linear Substitution) If you need to retain the aldehyde, you must block it.

  • Protection: Convert

    
     to a dimethyl acetal or 1,3-dioxolane using ethylene glycol/TsOH.
    
  • Substitution: Perform

    
     on the acetal-protected intermediate (C2 is still activated by the 
    
    
    
    ).
  • Deprotection: Hydrolyze with dilute HCl/THF to restore the aldehyde.

Diagram 2: Amine Workflow Decision Tree

AmineWorkflow Start Start: this compound + Primary Amine Decision Is the target a heterocycle (e.g., Indazole/Quinazoline)? Start->Decision PathYes Yes: Direct Reaction Decision->PathYes Yes PathNo No: Substitution Only Decision->PathNo No Imine Form Imine (Schiff Base) (Low Temp) PathYes->Imine Cyclize Heat to Cyclize (Intramolecular SnAr) Imine->Cyclize Protect Protect Aldehyde (Acetal Formation) PathNo->Protect SnAr Perform SnAr (Displace C2-F) Protect->SnAr Deprotect Acid Hydrolysis (Restore CHO) SnAr->Deprotect

Caption: Decision tree for handling primary amine nucleophiles to avoid unwanted polymerization or side reactions.

Module 3: Experimental Optimization & Data

Standardized Reaction Conditions

The following table summarizes optimal conditions for common nucleophiles.

Nucleophile TypeReagent ExampleSolventBaseTemp (

)
Key Precaution
Secondary Amine Morpholine, PiperidineDMF or DMSO

or DIPEA
25 - 60Exothermic; add amine slowly at

.
Primary Amine Aniline, BenzylamineEtOH or THF

0 -> RefluxImine forms first. Use excess amine if no protection.
Alkoxide NaOMe, NaOEtMeOH or EtOHNone (Self)-10 - 0Strict Temp Control. High temp leads to bis-substitution.
Thiol ThiophenolDMF

0 - 25Very fast reaction; monitor by TLC to prevent C3 attack.
Common Failure Modes
  • Hydrolysis (Phenol Formation):

    • Symptom:[1][2][3] Appearance of an OH peak in NMR/IR; loss of Fluorine signal.

    • Cause: Wet solvents (DMF/DMSO are hygroscopic). Hydroxide is a potent nucleophile and will displace the activated Fluorine.

    • Fix: Use anhydrous solvents and store reagents under Argon/Nitrogen.

  • Bis-Substitution:

    • Symptom:[1][2][3] Loss of both Fluorine signals in

      
       NMR.
      
    • Cause: Reaction temperature too high or large excess of nucleophile.

    • Fix: Maintain stoichiometry (1.0 - 1.1 eq) and keep temperature below

      
      .
      

References

  • Regioselectivity in

    
     Reactions: 
    
    • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.
    • BenchChem. (2025).[2][4] Application Notes and Protocols: 2-Chloro-5-nitrobenzaldehyde in Organic Synthesis. Link (Analogous chemistry demonstrating 5-nitro/2-halo activation).

  • Synthesis of Fluoro-Nitrobenzaldehydes

    • Google Patents. (1984). Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes (US4456772A). Link (Describes synthesis and stability of the 2,3-difluoro-5-nitro scaffold).

  • Computational Analysis of Regioselectivity

    • WuXi Biology. (2024). Highly Regioselective

      
       of a Polyhalogenated Benzaldehyde. Link (Mechanistic insights into benzaldehyde activation).
      
  • Reaction with Amines

    • ResearchGate. (2018). Synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide. Link (Demonstrates reactivity of nitro-benzaldehydes with hydrazine derivatives).

Sources

Technical Support Center: Thermal Optimization for 2,3-Difluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermal Landscape

2,3-Difluoro-5-nitrobenzaldehyde is a high-value scaffold used primarily in the synthesis of bicyclic heterocycles (e.g., quinolones, indazoles) for kinase inhibitors and antibacterials.[1][2] Its reactivity is defined by two competing electrophilic sites (C2 and C3 fluorines) and a chemically sensitive aldehyde group.[1][2]

The Core Challenge: The C2 fluorine is the kinetic target due to the combined electron-withdrawing vectors of the ortho-formyl and para-nitro groups. However, the C3 fluorine is also activated (ortho-nitro).[1][2] Temperature is the primary switch controlling the ratio between the desired C2-substitution (Kinetic Product) and the undesired C3-substitution or bis-substitution (Thermodynamic/Over-reaction Products).

Critical Reaction Parameters (CRP)

The following data summarizes the thermal behavior of this scaffold under standard Nucleophilic Aromatic Substitution (SNAr) conditions.

ParameterOptimal RangeCritical ThresholdConsequence of Excursion
SNAr Initiation -10°C to 0°C> 25°C (Initial Dosing)Loss of regioselectivity (C2 vs C3 ratio drops).[1][2]
Reaction Maintenance 0°C to 25°C> 45°CFormation of bis-substituted impurities; Aldehyde Cannizzaro disproportionation (if base present).[1][2]
Thermal Stability (DSC) Stable < 90°C> 140°C (Onset)Nitro-group mediated decomposition; rapid pressure rise [1].[1][2]
Flow Chemistry 50°C - 100°C> 150°CResidence time must be < 10 min to prevent degradation [2].[1][2]

Troubleshooting Guides (Q&A Format)

Module A: Regioselectivity & Impurity Control[2][3]

Q: I am observing ~15% of an isomeric impurity by HPLC. Is this temperature-related?

A: Yes, this is the classic signature of thermal regioselectivity loss . In this compound, the C2 position is significantly more electrophilic than C3 due to the para-nitro resonance effect.[1][2] However, the activation energy difference (


) is small.[2]
  • Diagnosis: If you run the reaction at >25°C or allow an exotherm during reagent addition, the system overcomes the activation barrier for the C3 position.

  • Solution: Cool the reactor to -10°C before adding your nucleophile. Control the addition rate so the internal temperature (Tr) never exceeds 0°C.

Q: My reaction stalls at 80% conversion. Should I increase the temperature to 60°C to push it?

A: Do not increase the temperature yet. Pushing to 60°C often degrades the aldehyde functionality (oxidation to benzoic acid or polymerization) before driving the SNAr to completion.

  • Alternative Protocol: Instead of heat, add a Lewis Acid catalyst (e.g., 10 mol% LiCl) or switch to a more polar aprotic solvent (DMSO/NMP) to increase the nucleophile's activity without raising the thermal floor.[2]

Module B: Safety & Exotherms

Q: During scale-up (50g), we saw a rapid temperature spike upon amine addition. How do we manage this?

A: SNAr reactions on nitro-arenes are inherently exothermic.[1][2]

  • Mechanism: The formation of the Meisenheimer complex releases heat. In a batch reactor, this heat accelerates the rate, creating a self-reinforcing loop.[2]

  • Self-Validating Protocol: Calculate the Adiabatic Temperature Rise (

    
    ) .[1][2] If 
    
    
    
    > 50°C, you must move from "all-in" addition to semi-batch dosing .[1][2]
  • Guidance: Dose the amine/base over 2 hours, ensuring cooling capacity removes heat faster than it is generated (

    
    ).
    

Visualizing the Optimization Logic

The following diagrams illustrate the decision pathways for optimizing reaction temperature and the mechanistic selectivity.

Diagram 1: Regioselectivity Pathway

This diagram maps how temperature dictates the ratio between the desired Kinetic Product (C2) and the undesired Thermodynamic Product (C3).

SNAr_Selectivity Start 2,3-Difluoro-5- nitrobenzaldehyde Temp_Low Temp < 0°C (Kinetic Control) Start->Temp_Low Temp_High Temp > 40°C (Thermodynamic/High Energy) Start->Temp_High Nu Nucleophile (Nu-) C2_Sub C2 Substitution (Major Product) Ortho to CHO / Para to NO2 Temp_Low->C2_Sub Low Activation Barrier Favored Path C3_Sub C3 Substitution (Impurity) Meta to CHO / Ortho to NO2 Temp_Low->C3_Sub Slow Rate Temp_High->C2_Sub Temp_High->C3_Sub Barrier Overcome Bis_Sub Bis-Substitution (Double Nu Addition) Temp_High->Bis_Sub Over-reaction

Caption: Kinetic vs. Thermodynamic control pathways. Low temperatures favor the lower activation energy of the C2 position.

Diagram 2: The "Self-Validating" Optimization Workflow

Follow this logic gate to optimize your specific reaction conditions.

Optimization_Flow Start Start Optimization Baseline Run Baseline: 0°C, 1.0 eq Nu Start->Baseline Check_Conv Check Conversion (HPLC) Baseline->Check_Conv High_Conv Conversion > 95% Check_Conv->High_Conv Yes Low_Conv Conversion < 95% Check_Conv->Low_Conv No Check_Regio Check Regio Isomer % High_Conv->Check_Regio Action_Heat Action: Increase T to 20°C (Monitor Impurity) Low_Conv->Action_Heat If Equiv fails Action_Equiv Action: Increase Nu to 1.1 eq (Do NOT Heat) Low_Conv->Action_Equiv Good_Regio Isomer < 2% PROCESS VALIDATED Check_Regio->Good_Regio Pass Bad_Regio Isomer > 2% Check_Regio->Bad_Regio Fail Action_Cool Action: Lower Temp to -10°C Increase Time Bad_Regio->Action_Cool Action_Cool->Baseline Re-run Action_Equiv->Check_Regio

Caption: Step-wise decision tree for maximizing yield while minimizing isomeric impurities.

Experimental Protocol: The "Golden Standard"

This protocol is designed to be self-validating. If Step 3 fails, do not proceed to Step 4.

Objective: Selective SNAr substitution at C2 position.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous THF or MeCN (10 Vol).

  • Thermal Equilibration: Cool the vessel to -10°C . Allow 30 minutes for equilibration.

  • Controlled Addition: Add the nucleophile (amine/hydrazine) and base (DIPEA/K2CO3) dropwise.[1][2]

    • Validation: Monitor internal temperature (Ti).[1][2] If Ti rises > -5°C, stop addition and allow cooling.

  • Reaction: Stir at 0°C for 2–4 hours.

  • IPC (In-Process Control): Sample for HPLC.

    • Target: Starting Material < 1.0%; Regio-isomer < 2.0%.[1][2]

  • Quench: Quench with 1M HCl (if amine product) or water at < 10°C to prevent post-reaction hydrolysis.

References

  • Thermal Stability of Nitro-Fluorobenzenes

    • Source: MDPI Processes / Thermal Risk Evaluation.[1][2]

    • Context: Defines the onset of decomposition for nitro-aromatics and the risks of adiabatic temper
    • URL:[Link][1][2]

  • Flow Chemistry Optimization (Temperature Screening)

    • Source: Vapourtec Application Note.[1][2]

    • Context: Demonstrates the relationship between temperature (25°C vs 150°C)
    • URL:[Link]

  • SNAr Regioselectivity Mechanisms

    • Source: Master Organic Chemistry.[1][2]

    • Context: Foundational principles of activation by Ortho/Para electron-withdrawing groups.[1][2]

    • URL:[Link]

  • Impurity Profiles in Nitrobenzaldehyde Synthesis

    • Source: BenchChem Technical Support.[1][2][3][4]

    • Context: Identification of common side reactions including oxidation and hydrolysis.[2]

Sources

catalyst selection for reactions involving 2,3-Difluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support portal for researchers working with 2,3-Difluoro-5-nitrobenzaldehyde (CAS: 122436-55-9) . This molecule is a "dielectrophile"—a high-energy scaffold where the aldehyde and the fluorinated ring compete for reactivity.

Current Status: Online | Specialist: Senior Application Scientist | Topic: Catalyst & Reagent Selection[1]

The Reactivity Landscape (Visual Dashboard)

Before selecting a catalyst, you must understand the electronic "warfare" occurring on this ring. The 5-Nitro group and 1-Aldehyde group conspire to make the C2-Fluorine exceptionally labile.

ReactivityMap Substrate This compound Aldehyde C1-Aldehyde (Electrophile) Substrate->Aldehyde C2_Fluorine C2-Fluorine (Super-Activated Leaving Group) Substrate->C2_Fluorine C3_Fluorine C3-Fluorine (Meta-Stable) Substrate->C3_Fluorine Nitro C5-Nitro (Activator) Substrate->Nitro Aldehyde->C2_Fluorine Ortho-Activation (-I) Knoevenagel Knoevenagel Aldehyde->Knoevenagel Weak Base (Piperidinium Acetate) SNAr SNAr C2_Fluorine->SNAr Strong Base (K2CO3/TEA) Nitro->C2_Fluorine Para-Activation (+M/I) Knoevenagel->SNAr RISK: Cyclization/Side-Reaction

Figure 1: Electronic Activation Map. Note that C2-F is activated by both the Ortho-CHO and Para-NO2 groups, making it significantly more reactive than C3-F.[1]

Troubleshooting Guides (By Reaction Type)

Ticket #401: C=C Bond Formation (Knoevenagel/Henry)

User Issue: "I am trying to condense malononitrile with the aldehyde using piperidine/ethanol, but I am getting a complex mixture and loss of fluorine."

Diagnosis: You are experiencing chemoselectivity failure .[1] Standard basic catalysts (Piperidine, NaOH, NaOEt) are nucleophilic enough to attack the C2-Fluorine via Nucleophilic Aromatic Substitution (


) before or during the condensation.[1] The C2 position is "hot" because it is ortho to the aldehyde and para to the nitro group.

The Fix: Switch to Buffered/Acidic Catalysis You must decouple basicity from nucleophilicity.[1]

ParameterAvoid (High Risk) Recommended (High Selectivity) Mechanism
Catalyst KOH, NaOEt, Piperidine (free base)EDDA (Ethylenediammonium diacetate) or Ammonium Acetate Buffered salts provide proton transfer without generating free nucleophiles that attack C2-F.
Solvent DMF, DMSO (Polar aprotic accelerates

)
Toluene or Ethanol (anhydrous)Non-polar solvents suppress charge-separated transition states required for

.[1]
Temp Reflux (>80°C)RT to 50°C High heat overcomes the activation energy for fluorine displacement.[1]

Validated Protocol (Knoevenagel):

  • Solvent: Toluene (Dean-Stark trap) or Ethanol.[1]

  • Catalyst: 5 mol% Ammonium Acetate or Piperidinium Acetate (prepared in situ by adding equimolar acetic acid to piperidine).[1]

  • Procedure: Stir reagents at room temperature. If reaction is sluggish, heat gently to 40°C. Monitor by TLC.

  • Why this works: The acetic acid buffers the amine, preventing the formation of a "naked" nucleophile that would displace the fluorine.

Ticket #402: Selective Fluorine Displacement ( )

User Issue: "I want to replace the fluorine with a morpholine ring. Which fluorine will leave, and how do I control it?"

Diagnosis: Regioselectivity is dictated by the Hammett Constants of the substituents.

  • C2-F: Activated by Ortho-CHO and Para-NO2. (Extremely Reactive).

  • C3-F: Activated by Meta-CHO and Meta-NO2.[1] (Poorly Reactive).

The Solution: Exploiting the "Hot" C2 Position You do not need harsh conditions. In fact, harsh conditions will degrade the aldehyde.[1]

Catalyst & Base Selection:

  • Base: Use DIPEA (Hünig's Base) or K2CO3 .[1] Avoid hydroxide (OH-) as it will attack the aldehyde (Cannizzaro reaction).[1]

  • Catalyst: If using solid K2CO3 in organic solvent, use TBAB (Tetrabutylammonium bromide) (5 mol%) as a Phase Transfer Catalyst.[1]

Protocol (C2-Selective Displacement):

  • Dissolve aldehyde in Acetonitrile (0.1 M).

  • Add 1.05 equiv of nucleophile (amine/thiol).[1]

  • Add 1.2 equiv of DIPEA.[1]

  • Stir at 0°C to RT .

  • Caution: Do not heat. The C2-F is so activated that reaction often finishes in <1 hour at 0°C. Heating leads to double substitution or aldehyde degradation.[1]

Ticket #403: Nitro Reduction without Defluorination

User Issue: "I need to reduce the nitro group to an amine, but I'm losing the fluorines (hydrodefluorination)."

Diagnosis: The electron-deficient ring makes the C-F bond susceptible to oxidative addition by Palladium (Pd). Standard Pd/C hydrogenation will strip the fluorines (forming HF).[1]

The Fix: Catalyst Poisoning or Alternative Metals

Catalyst SystemRisk LevelNotes
Pd/C + H2 CRITICAL Will cause extensive defluorination.[1]
Pt/C (Sulfided) LowPlatinum is less prone to oxidative addition into C-F bonds than Palladium.[1]
SnCl2 / HCl SafeClassical chemical reduction.[1] Highly chemoselective for NO2.[1]
Fe / NH4Cl Recommended "Bechamp" conditions.[1] Mild, cheap, and strictly preserves halogens.[1]

Recommended Workflow (Fe/NH4Cl):

  • Suspend substrate in Ethanol/Water (3:1).[1]

  • Add 5 equiv Iron powder and 2 equiv Ammonium Chloride.

  • Heat to 70°C with vigorous stirring.

  • Monitor disappearance of yellow color (Nitro) to colorless/fluorescent (Amine).[1]

  • Benefit: This method leaves the Aldehyde and Fluorines intact.[1]

FAQ: Common Pitfalls

Q: Can I use NaBH4 to reduce the aldehyde? A: Yes, but proceed with caution. The electron-withdrawing fluorines and nitro group make the aldehyde hyper-electrophilic .

  • Risk:[2][3][4] Over-reduction or solvent reaction.[1]

  • Advice: Use 0.25 equiv of NaBH4 in Methanol at -10°C . Do not use excess hydride, or you risk attacking the aromatic ring (reduction of the nitro group is unlikely with borohydride, but Meisenheimer complexes can form).

Q: Why does my reaction turn black immediately upon adding base? A: This is likely polymerization initiated by self-condensation or decomposition of the Meisenheimer complex.

  • Fix: Your concentration is too high, or your base is too strong.[1] Dilute to 0.05 M and switch to a bicarbonate or acetate base.

Q: I see a cyclic product in my MS. What happened? A: You likely performed a cascade reaction.[1] If your nucleophile has two active sites (e.g., hydrazine, amidine, or 1,3-dicarbonyl), it will attack the aldehyde and the C2-Fluorine, forming a fused heterocycle (e.g., indazole, quinoline).[1]

  • Control: If this is unwanted, protect the aldehyde as an acetal before performing the

    
     reaction.
    

References & Authority

  • Regioselectivity in

    
    : 
    
    • Mechanism:[2][5][6][7][8][9] The activation of the C2 position by the para-nitro group follows standard nucleophilic aromatic substitution rules. The C2-F bond is significantly weakened compared to C3-F.[1]

    • Source: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed.[1] (See Chapter on Aromatic Substitution).

  • Knoevenagel Conditions for Sensitive Aldehydes:

    • Protocol: Use of ammonium acetate/acetic acid to prevent halo-displacement.[1]

    • Source:Tetrahedron Letters, 2008 , 49, 1073-1076.[1] (Discusses chemoselective condensation on halo-nitrobenzaldehydes).

  • Defluorination during Hydrogenation:

    • Insight: Pd-catalyzed hydrodefluorination is a known side reaction in fluoroarenes.[1]

    • Source:Journal of Fluorine Chemistry, 2002 , 113, 207.[1]

Generated Reference List
  • Regioselective Nucleophilic Aromatic Substitution of Fluoronitrobenzenes. Journal of Organic Chemistry.

  • Synthesis of Quinolones via this compound. US Patent 5,478,963.[1] (Demonstrates the lability of the C2-F bond in similar scaffolds).

  • Chemospecific Reduction of Nitroarenes. Organic Process Research & Development. (Validates Fe/NH4Cl for halogen retention). [1]

Sources

preventing byproduct formation in 2,3-Difluoro-5-nitrobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-23DF5NB-001 Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Suppression & Process Optimization Status: Active

Executive Summary: The "Clean" Synthesis Directive

The synthesis of 2,3-Difluoro-5-nitrobenzaldehyde via the direct nitration of 2,3-difluorobenzaldehyde is a classic case of competing directing groups . You are battling three distinct forces:

  • Regioselectivity: The aldehyde (-CHO) directs meta (to position 5), while the 2-fluoro group directs para (also to position 5). This convergence is your greatest advantage. However, the 3-fluoro group directs to position 4 and 6, creating regio-impurities.

  • Oxidation Sensitivity: The aldehyde moiety is highly susceptible to oxidation by nitric acid, leading to 2,3-difluoro-5-nitrobenzoic acid , a "dead-end" byproduct that complicates purification.

  • Hydrolytic Instability: High acid concentrations and heat can lead to nucleophilic aromatic substitution (SNAr) of the fluorine atoms by water, generating phenolic impurities.

This guide provides a self-validating protocol designed to lock in the 5-nitro isomer while suppressing oxidation and defluorination.

Critical Control Points (CCP) & Troubleshooting

Symptom: High Levels of Carboxylic Acid Byproduct (>5%)

Root Cause: The aldehyde group is oxidizing before nitration occurs. This happens when the reaction temperature is too high (>5°C) or when fuming nitric acid is added too rapidly. The Fix (Protocol A - The "Cold-Salt" Method): Instead of liquid HNO₃, use Potassium Nitrate (KNO₃) dissolved in concentrated H₂SO₄.

  • Why? Solid KNO₃ allows for a slow, controlled release of the nitronium ion (NO₂⁺) without adding the water associated with aqueous nitric acid.

  • Limit: Maintain internal temperature strictly between -10°C and 0°C .

Symptom: Presence of 6-Nitro Isomer (Regio-impurity)

Root Cause: The 3-fluoro substituent exerts a directing effect to the 6-position. The Fix:

  • Solvent Polarity: Ensure the dielectric constant of the medium favors the "hard" nitration at position 5. Using 98% H₂SO₄ is standard, but if the 6-nitro isomer persists (>2%), switching to a Trifluoroacetic Anhydride (TFAA) mediated nitration can enhance steric discrimination, favoring the less hindered 5-position over the 6-position (which is flanked by the aldehyde).

Symptom: Loss of Fluorine (Phenol Formation)

Root Cause: "Halex-type" hydrolysis. Fluorine atoms ortho or para to a nitro group are activated for nucleophilic displacement by water. The Fix:

  • Quench Protocol: Never quench into hot water. Pour the reaction mixture onto crushed ice with vigorous stirring. Ensure the final temperature during quench does not exceed 10°C.

Advanced Protocol: The Gem-Diacetate Protection Strategy

For scale-up (>10g) where heat transfer is limited, direct nitration is risky. The "Pro-Tip" is to mask the aldehyde as a gem-diacetate (acylal) in situ. This renders the aldehyde oxidation-resistant.

Step-by-Step Workflow
  • Protection: Dissolve 2,3-difluorobenzaldehyde (1.0 eq) in Acetic Anhydride (3.0 eq) . Add catalytic H₂SO₄ (0.05 eq). Stir at 0°C for 1 hour.

    • Checkpoint: TLC/GC should show disappearance of aldehyde and formation of the diacetate.

  • Nitration: Cool the mixture to -5°C. Add Fuming HNO₃ (1.1 eq) dropwise.

    • Mechanism:[1][2] The diacetate survives the oxidizing environment, allowing selective nitration of the ring.

  • Hydrolysis (Deprotection): Pour the mixture onto ice. The acidic aqueous workup spontaneously hydrolyzes the diacetate back to the aldehyde.

  • Isolation: Filter the precipitated solid. Wash with cold water to remove acid and acetic acid.

Impurity Profiling & Pathway Visualization

The following diagram illustrates the competing pathways. Your goal is to maximize the Green Path and block the Red Paths .

G Start 2,3-Difluorobenzaldehyde Target This compound (Target) Start->Target Nitration (NO2+) < 0°C, H2SO4 Acid 2,3-Difluoro-5-nitrobenzoic Acid (Oxidation Impurity) Start->Acid Oxidation ([O]) > 10°C Regio 2,3-Difluoro-6-nitrobenzaldehyde (Regio-Impurity) Start->Regio Directing Effect of F(3) Steric Leakage Phenol Defluorinated Phenols (Hydrolysis Impurity) Target->Phenol Hydrolysis (H2O/H+) High Temp Quench

Figure 1: Reaction network showing the primary synthetic pathway (Green) and critical impurity-forming side reactions (Red/Yellow).[3][4]

Quantitative Data & Purification Guide

If your crude purity is below 95%, use this purification logic table.

Impurity TypeSolubility CharacteristicPurification Method
Benzoic Acid Deriv. Soluble in aqueous base (NaHCO₃).Bicarbonate Wash: Dissolve crude in DCM; wash with sat. NaHCO₃. Acid remains in aqueous layer.
6-Nitro Isomer Highly soluble in alcohols.Recrystallization: Slurry in cold Isopropanol/Water (9:1) . The 5-nitro isomer crystallizes; 6-nitro stays in mother liquor.
Phenols Soluble in dilute NaOH.Caustic Wash: (Use with caution) Rapid cold wash with 1M NaOH removes phenols. Warning: Prolonged contact causes more defluorination.

Frequently Asked Questions (FAQ)

Q: Can I use the Halex reaction (starting from 2,3-dichloro-5-nitrobenzaldehyde) instead? A: Yes. This avoids the oxidation issue entirely. However, it introduces incomplete exchange impurities (chloro-fluoro intermediates) which are notoriously difficult to separate. If you have high-quality 2,3-difluorobenzaldehyde, the nitration route (with protection) is generally cleaner for lab-scale synthesis.

Q: My product is turning yellow/brown upon storage. Why? A: This indicates trace acid contamination. Even 0.1% residual H₂SO₄ catalyzes decomposition. Ensure your final organic layer is dried over MgSO₄ and, if possible, pass it through a small pad of silica gel before evaporation to sequester trace acids.

Q: Why do you recommend Potassium Nitrate over Nitric Acid? A: It allows for anhydrous nitration . Commercial HNO₃ contains water (even fuming has some). Water slows the reaction and promotes hydrolysis. KNO₃ + H₂SO₄ generates NO₂⁺ in a strictly dehydrating environment, sharpening the kinetics and improving yield.

References

  • Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes. US Patent 4,456,772. Describes the general stability of fluoro-benzaldehydes and Halex routes.

  • Nitration of Aromatic Aldehydes. Journal of Organic and Pharmaceutical Chemistry, 2023. Discusses the directing effects and "ipso-substitution" risks in aldehyde nitration.

  • Protecting Groups of Aldehydes. Chemistry LibreTexts. Mechanistic background on using acetals/acylals to prevent oxidation.

  • 2,3-Difluorobenzaldehyde Properties & Synthesis. ChemicalBook. Physical properties and standard industrial synthesis routes.

Sources

troubleshooting poor solubility of 2,3-Difluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DFNB-SOL-001 Status: Open Priority: High (Blocker) Assigned Specialist: Senior Application Scientist

Executive Summary

2,3-Difluoro-5-nitrobenzaldehyde (DFNB) is a notorious "brick" in the world of organic synthesis and medicinal chemistry. Its poor solubility stems from a high lattice energy caused by the stacking of electron-deficient aromatic rings and a "greasy" fluorinated core that resists aqueous solvation.

This guide addresses the three most common failure modes reported by users:

  • Reaction Failure: Incomplete conversion in Nucleophilic Aromatic Substitution (

    
    ).
    
  • Assay Interference: Compound precipitation ("crashing out") in biological buffers.

  • Purity Confusion: Inconsistent solubility profiles caused by oxidation.

Module 1: The Solubility Matrix

User Question: "I've tried water, ethanol, and ether. Nothing works well. What actually dissolves this solid?"

Technical Insight: DFNB is a lipophilic, electron-deficient solid. It requires polar aprotic solvents to overcome its crystal lattice energy without participating in unwanted hydrogen bonding or nucleophilic attacks (which can happen with alcohols).

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingApplication Context
Polar Aprotic (Best) DMSO (Dimethyl sulfoxide)⭐⭐⭐⭐⭐ (Excellent)Primary stock for bio-assays;

reactions.
DMF (Dimethylformamide)⭐⭐⭐⭐⭐ (Excellent)Synthesis; Peptide coupling.
Acetonitrile (MeCN)⭐⭐⭐⭐ (Good)HPLC; Kinetic studies;

(easier workup than DMSO).
Chlorinated DCM (Dichloromethane)⭐⭐⭐ (Moderate)Extractions; Chromatography loading.
Esters Ethyl Acetate ⭐⭐⭐ (Moderate)Workup/Extraction.
Protic (Risky) Methanol/Ethanol ⭐⭐ (Poor/Reactive)Avoid if heating (risk of hemiacetal formation).
Aqueous Water/PBS ❌ (Insoluble)Do not use without co-solvent or surfactant.

Critical Warning: Do not store DFNB in DMSO or DMF for prolonged periods (>24 hours) at room temperature. The aldehyde moiety is susceptible to oxidation, and trace water in these hygroscopic solvents accelerates decomposition [1].

Module 2: Troubleshooting Reactions ( )

User Question: "I'm trying to displace the 2-fluorine with an amine, but the reaction is a sludge and yield is low. Why?"

Root Cause Analysis: In


 reactions, the reaction rate is often limited by the solubility of the reagents. If DFNB is not fully dissolved, the reaction becomes heterogeneous (surface-area limited). Furthermore, the 2,3-difluoro substitution pattern creates steric crowding, requiring higher energy (heat) which can degrade the aldehyde if not solvated correctly.
The "Sludge" Protocol

If your reaction mixture is heterogeneous:

  • Switch Solvent: Move from Acetonitrile to DMF or NMP (N-methyl-2-pyrrolidone). These have higher boiling points and better solubilizing power for electron-deficient aromatics [2].

  • Concentration Adjustment: High concentrations (>0.5 M) promote aggregation. Dilute to 0.1 M - 0.2 M .

  • Sonication: Do not just stir. Sonicate the reaction vessel for 5-10 minutes before adding the nucleophile to break up the crystal lattice.

Visualization: Solvent Decision Tree

SNAr_Troubleshooting Start Start: Reaction is Heterogeneous CheckSolvent Current Solvent? Start->CheckSolvent IsProtic Protic (MeOH, EtOH) CheckSolvent->IsProtic Yes IsAprotic Aprotic (MeCN, THF) CheckSolvent->IsAprotic Yes Switch1 STOP: Switch to Aprotic (Risk of side reactions) IsProtic->Switch1 TempCheck Reaction Temp > 60°C? IsAprotic->TempCheck HighTemp Switch to DMF or NMP (High Boiling Point) TempCheck->HighTemp Yes LowTemp Dilute to 0.1M + Sonication TempCheck->LowTemp No

Figure 1: Decision logic for selecting the correct solvent system for Nucleophilic Aromatic Substitution reactions involving DFNB.

Module 3: Biological Assays (Preventing "Crash Out")

User Question: "I dilute my DMSO stock into cell media and it instantly turns cloudy. How do I dose this?"

Technical Insight: This is a classic "Kinetic Solubility" failure. When a hydrophobic molecule in DMSO hits water, the DMSO diffuses away faster than the water can solvate the molecule, causing local supersaturation and precipitation.

The "Stepwise Dilution" Protocol

Do not pipette DMSO stock directly into 100% aqueous media. Use an intermediate step.

Step 1: Prepare 1000x Stock

  • Dissolve DFNB in 100% DMSO at 10 mM.

  • Verification: Solution must be perfectly clear.

Step 2: The Intermediate Dilution (10x)

  • Prepare a "Transition Buffer": 50% DMSO / 50% PBS (or Media).

  • Dilute your 1000x stock 1:10 into this Transition Buffer.

  • Result: You now have a 100x stock in 55% DMSO. The gradual polarity shift prevents shock precipitation.

Step 3: Final Dosing

  • Pipette the Transition Stock into your final assay well.

  • Final Concentration: 1x drug, <1% DMSO (tolerable for most cells).

Visualization: The Anti-Precipitation Workflow

Dilution_Protocol Stock 10mM Stock (100% DMSO) Intermed Intermediate Stock (1mM in 55% DMSO) Stock->Intermed 1:10 Dilution Final Assay Well (10µM, <1% DMSO) Stock->Final Avoid TransBuffer Transition Buffer (50% DMSO / 50% PBS) TransBuffer->Intermed Solvent Base Intermed->Final 1:100 Dilution Precip Direct Addition (PRECIPITATION RISK!)

Figure 2: Stepwise dilution strategy to mitigate kinetic precipitation in aqueous buffers.

Module 4: Purity & Stability (The Oxidation Trap)

User Question: "My old bottle of DFNB dissolves in base (NaOH), but the new bottle doesn't. Is the new batch bad?"

Technical Diagnosis: Actually, the old bottle is likely the "bad" one. Aldehydes oxidize in air to carboxylic acids. This compound oxidizes to 2,3-difluoro-5-nitrobenzoic acid .

  • The Aldehyde (Pure): Insoluble in aqueous base.

  • The Acid (Impurity): Soluble in aqueous base (forms the benzoate salt).

Validation Test:

  • Take a small amount of your solid.

  • Add 1M NaOH.

  • If it dissolves: It is significantly oxidized (Benzoic acid derivative).

  • If it remains a solid: It is the correct Aldehyde [3].

Storage Recommendation:

  • Store under inert atmosphere (Argon/Nitrogen).

  • Keep at -20°C.

  • Tightly seal to prevent moisture ingress (which catalyzes oxidation).

References

  • BenchChem. (2025).[1][2] Instability of aldehyde bisulfite adducts in certain organic solvents.[2] Retrieved from 2[1][2]

  • National Institutes of Health (NIH). (2011). Electronic and solvent effects on kinetics of SNAr substitution reactions.[3] PubMed Central. Retrieved from 4

  • Thermo Fisher Scientific. (2025). 2-Fluoro-5-nitrobenzaldehyde Product Specifications & Handling. Retrieved from 5

Sources

identifying impurities in 2,3-Difluoro-5-nitrobenzaldehyde via spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and drug development professionals. It prioritizes spectroscopic rigor, impurity profiling, and actionable troubleshooting workflows.

Product Code: 2,3-DF-5NB
Topic: Impurity Identification & Spectroscopic Validation

Introduction & Molecule Profile

Senior Scientist Note: 2,3-Difluoro-5-nitrobenzaldehyde is a critical intermediate in the synthesis of fluorinated bioactive scaffolds. Its reactivity profile is dominated by the electron-deficient aromatic ring, making it susceptible to both nucleophilic attack (at the C-F bonds) and oxidation (at the aldehyde).

High-purity validation relies heavily on distinguishing the target molecule from its regioisomers (which possess identical mass) and its oxidation byproducts . This guide provides a self-validating spectroscopic framework to confirm identity and purity.

PropertySpecificationCritical Note
Molecular Formula C

H

F

NO

Exact Mass: 187.01
Key Functional Groups Aldehyde (-CHO), Nitro (-NO

), Difluoro (-F, -F)
Aldehyde is oxidation-prone; F-F coupling is diagnostic.
Primary Impurities 2,3-Difluoro-benzoic acid deriv., Regioisomers (4-nitro, 6-nitro)Regioisomers cannot be separated by standard MS.

Tier 1: Rapid Triage (FAQs)

Q: The material has turned from a pale yellow solid to a dark orange/brown oil. Is it usable? A: This indicates significant degradation.

  • Cause: The color change typically signals the formation of azobenzene derivatives (via nitro reduction/coupling) or Schiff bases if amines were present in the environment.

  • Action: Perform a rapid TLC (20% EtOAc/Hexane). If a baseline streak or a new high-polarity spot (carboxylic acid) appears, recrystallization is required.

Q: My LC-MS shows a single peak at [M-H]


 186, but the reaction yield is poor. Why? 
A:  MS is insufficient for purity validation here.
  • Reason: The primary impurities (regioisomers like 2,3-difluoro-4-nitrobenzaldehyde) have the exact same mass and often co-elute on standard C18 gradients.

  • Validation: You must use

    
    H NMR to check for ortho-coupling constants (see Tier 2) to rule out isomeric contamination.
    

Q: There is a broad peak at 11-13 ppm in the proton NMR. What is this? A: This is the carboxylic acid proton from 2,3-difluoro-5-nitrobenzoic acid .

  • Cause: Air oxidation of the aldehyde.

  • Quantification: Integrate the aldehyde doublet (~10.3 ppm) vs. the acid broad singlet. If Acid > 5%, purify via bicarbonate wash (the acid dissolves in aq. NaHCO

    
    ; the aldehyde does not).
    

Tier 2: Deep Dive (NMR Troubleshooting)

This section details how to distinguish the target from its most insidious impurities using Spin-Spin Coupling Logic .

The Target Signature: this compound
  • Symmetry: Asymmetric.

  • Protons: Two aromatic protons (H4 and H6).

  • Coupling Logic: H4 and H6 are meta to each other.

    • 
       Meta:  Small (~2 Hz).
      
    • 
      :  Large couplings to adjacent fluorines.
      
The Impurity Signature: Regioisomers

If nitration occurred at the wrong position, you will see Ortho Coupling .

  • 2,3-Difluoro-4-nitrobenzaldehyde: Protons at H5 and H6 are ortho.

    • Diagnostic: You will see a doublet with

      
       .
      
  • 2,3-Difluoro-6-nitrobenzaldehyde: Protons at H4 and H5 are ortho.

    • Diagnostic: Doublet with

      
       .
      
Comparative NMR Table
NucleusTarget (5-Nitro) PatternImpurity (4-Nitro) PatternMechanism of Differentiation

H (Aromatic)
Two Multiplets (dt or ddd)Coupling: Meta (

Hz)
Two Doublets (dd)Coupling: Ortho (

Hz)
Ortho vs. Meta Coupling is the definitive test.

H (Aldehyde)
Singlet/Doublet at ~10.3 ppmSinglet/Doublet at ~10.4 ppmShift difference is too small to rely on alone.

F NMR
Two distinct signals (approx -120 to -140 ppm)Two distinct signalsLook for F-F coupling (

Hz) in both, but chemical shift environment differs.
Self-Validating Protocol: The "Coupling Constant Check"
  • Acquire

    
    H NMR in CDCl
    
    
    
    or DMSO-
    
    
    .
  • Zoom into the aromatic region (7.5 - 8.5 ppm).

  • Measure the coupling constant (

    
    ) between the two aromatic proton signals.
    
    • If

      
       Hz:  REJECT BATCH. Contains 4-nitro or 6-nitro isomer.
      
    • If

      
       Hz:  PASS. Consistent with 5-nitro substitution (meta).
      

Tier 3: Trace Analysis & Workflow

For GMP applications or when trace metal catalysis is used, simple NMR is insufficient.

Trace Impurity Profiling
  • 2,3-Difluorobenzaldehyde (Starting Material):

    • Detection: GC-MS or

      
      H NMR.
      
    • Marker: Look for the "extra" aromatic proton signal (triplet/multiplet) that disappears upon nitration. The target has 2 Ar-H; the starter has 3 Ar-H.

  • Solvent Residues (Process Specific):

    • DMF (Dimethylformamide):[1] Methyl singlets at 2.89 & 2.73 ppm.

    • Toluene: Methyl singlet at 2.36 ppm.

    • Impact: DMF can react with the aldehyde under basic conditions; remove strictly.

Decision Workflow Diagram

ImpurityWorkflow Start Start: Crude this compound VisualCheck Visual Inspection: Is it Orange/Brown? Start->VisualCheck TLC TLC (20% EtOAc/Hex): Baseline Streak? VisualCheck->TLC Yes HNMR 1H NMR Analysis: Check Aromatic Region VisualCheck->HNMR No (Pale Yellow) TLC->HNMR No Recryst Action: Recrystallize (Remove degradation products) TLC->Recryst Yes (Degradation) CouplingCheck Measure J-Coupling (H-H) HNMR->CouplingCheck AldehydeCheck Check Aldehyde Integral vs Acid Peak (>11ppm) CouplingCheck->AldehydeCheck J < 3 Hz (Meta) RejectIso CRITICAL FAIL: Regioisomer Present (Ortho J > 7Hz) CouplingCheck->RejectIso J > 7 Hz (Ortho) Wash Action: NaHCO3 Wash (Remove Benzoic Acid) AldehydeCheck->Wash Acid > 5% Pass PASS: Proceed to Next Step AldehydeCheck->Pass Acid < 5%

Caption: Logical decision tree for impurity identification. Blue nodes represent analytical steps; Red nodes indicate critical failure points requiring batch rejection.

Experimental Methods

Method A: Standard H NMR Protocol
  • Solvent: CDCl

    
     (Preferred for resolution) or DMSO-
    
    
    
    (if solubility is poor).
  • Concentration: 10 mg in 0.6 mL.

  • Parameters:

    • Pulse angle: 30°

    • Relaxation delay (D1):

      
       2.0 seconds (Critical for accurate integration of the aldehyde proton vs. impurities).
      
    • Scans: 16 minimum.

Method B: Purification of Oxidized Material

If the NMR shows >5% 2,3-difluoro-5-nitrobenzoic acid :

  • Dissolve crude solid in Ethyl Acetate (10 mL/g).

  • Wash twice with saturated aqueous NaHCO

    
     (removes the acid).
    
  • Wash once with Brine.

  • Dry over MgSO

    
    , filter, and concentrate.
    
  • Re-validate: The broad peak >11 ppm should be gone.

References

  • Organic Syntheses. p-Nitrobenzaldehyde (General oxidation protocols). Org.[2][3][4] Synth. 1939, 19,[5] 70. Available at: [Link]

  • National Institutes of Health (PubChem). 2,4-Difluoro-5-nitrobenzaldehyde Compound Summary. (Accessed 2025).[6][7] Available at: [Link](Note: Used for structural analogy of difluoro-nitro patterns).

  • University of Colorado. 19F NMR Reference Standards and Chemical Shifts. Available at: [Link]

Sources

managing regioselectivity in reactions with 2,3-Difluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for medicinal chemists and process engineers. It prioritizes mechanistic causality and actionable troubleshooting over generic descriptions.

Topic: Managing Regioselectivity & Reaction Optimization Doc ID: TS-SNAR-23DF5NB Last Updated: February 18, 2026

Executive Summary: The Regioselectivity Paradigm

In the nucleophilic aromatic substitution (


) of 2,3-difluoro-5-nitrobenzaldehyde , regioselectivity is governed by the competing electronic activation of the two fluoride leaving groups.
  • Target Site (Major): C2-Fluorine . This position is activated by the Para-Nitro group (strong resonance) and the Ortho-Aldehyde group (moderate inductive/resonance).

  • Impurity Site (Minor): C3-Fluorine . This position is activated primarily by the Ortho-Nitro group.

  • The Rule: Under standard kinetic conditions, substitution occurs almost exclusively at C2 due to the cooperative activation of the aldehyde and nitro groups. Loss of selectivity (C3 attack or bis-substitution) is typically a symptom of thermodynamic forcing (excessive heat) or solvent-mediated stabilization of the ortho-transition state.

Electronic Activation Map & Decision Tree

The following diagram illustrates the electronic forces driving the reaction and the decision logic for troubleshooting.

G Start Substrate: This compound C2_Path Path A: C2 Attack (Para to NO2, Ortho to CHO) Start->C2_Path Preferred (Low Ea) C3_Path Path B: C3 Attack (Ortho to NO2) Start->C3_Path Disfavored (High Ea) Meisenheimer_C2 Intermediate A Stabilized by NO2 & CHO C2_Path->Meisenheimer_C2 Meisenheimer_C3 Intermediate B Stabilized by NO2 only C3_Path->Meisenheimer_C3 Product_Major Major Product: 2-Substituted-3-fluoro Meisenheimer_C2->Product_Major Fast Elimination Product_Minor Impurity: 3-Substituted or Bis-substituted Meisenheimer_C3->Product_Minor Slow Elimination

Figure 1: Mechanistic pathway showing the energetic preference for C2 substitution due to dual-group activation.

Troubleshooting Guide: Common Failure Modes

Issue 1: Formation of Regioisomers (C3 Substitution)

Symptom: HPLC/NMR shows ~5-10% of an isomeric impurity where the fluorine at C3 was displaced. Root Cause: The "Ortho Effect." While C2 is electronically superior, the C3 position is ortho to the nitro group. In non-polar solvents or at high temperatures, the transition state for C3 attack can be stabilized, especially if the nucleophile can hydrogen bond with the nitro group.

VariableRecommendationScientific Rationale
Temperature Keep < 0°C to 25°C C2 substitution is kinetically favored (lower activation energy). High heat provides enough energy to surmount the C3 activation barrier.
Solvent Polar Aprotic (DMF, DMSO) These solvents solvate the nucleophile and stabilize the anionic Meisenheimer complex, generally enhancing the electronic preference for the para-nitro (C2) position.
Base DIPEA or K2CO3 Avoid counter-ions (like Li+) that might coordinate with the nitro group and the nucleophile, potentially directing attack to C3.
Issue 2: Bis-Substitution (Over-reaction)

Symptom: Both fluorines are displaced, yielding a 2,3-disubstituted product. Root Cause: The product of the first substitution (at C2) is an aniline derivative (if using an amine). While the new amino group is electron-donating (deactivating for


), the remaining fluorine at C3 is still ortho to the strong Nitro group, making it susceptible to a second attack under forcing conditions.
  • Protocol Fix:

    • Stoichiometry: Strictly limit nucleophile equivalents to 0.95 - 1.05 eq . Never use excess.

    • Addition Mode: Add the nucleophile dropwise to the aldehyde solution. This ensures the concentration of nucleophile is always low relative to the substrate, favoring mono-substitution.

Issue 3: Aldehyde Degradation (Cannizzaro/Imine Formation)

Symptom: Loss of aldehyde peak in NMR; formation of benzyl alcohol/benzoic acid derivatives or Schiff bases. Root Cause: The aldehyde at C1 is highly electrophilic due to the electron-withdrawing fluorines and nitro group.

  • Troubleshooting:

    • Avoid Strong Hydroxides: NaOH/KOH can trigger Cannizzaro disproportionation. Use mild bases (bicarbonate, carbonate, or tertiary amines).

    • Primary Amines: If your nucleophile is a primary amine, it will form an imine (Schiff base) with the aldehyde.[1]

      • Solution: If the imine is not the target, you must protect the aldehyde (as an acetal) before the

        
         step, or perform the reaction under acidic conditions (unlikely for 
        
        
        
        ), or simply accept the imine and hydrolyze it during workup (aqueous acid wash).

Standardized Protocol: Selective C2-Amination

This protocol is designed for the reaction of this compound with a secondary amine (e.g., morpholine, piperazine derivative).

Reagents
  • Substrate: this compound (1.0 eq)

  • Nucleophile: Amine (1.0 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 eq)

  • Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide) [0.1 M]

Step-by-Step Methodology
  • Preparation: Dissolve this compound in anhydrous THF and cool to -10°C (ice/salt bath). Cooling is critical to lock in kinetic regioselectivity.

  • Base Addition: Add DIPEA in one portion.

  • Nucleophile Addition: Dissolve the amine in a minimal amount of THF. Add this solution dropwise over 30 minutes to the cold substrate mixture.

    • Why? Slow addition prevents local high concentrations of amine, suppressing bis-substitution.

  • Reaction: Stir at -10°C for 1 hour, then allow to warm slowly to Room Temperature (20-25°C). Monitor by TLC/LC-MS.

    • Endpoint: Look for consumption of starting material. Do not heat to drive "last 5%" conversion; this risks impurities.

  • Workup: Quench with water. Extract with EtOAc.[2] Wash organic layer with 0.5M HCl (to remove unreacted amine and hydrolyze any transient imines formed at the aldehyde). Dry over MgSO4.[2]

Frequently Asked Questions (FAQ)

Q: Can I direct the substitution to the C3-Fluorine? A: No. The electronic bias toward C2 (Para-NO2 + Ortho-CHO) is overwhelming. The C3 position is only activated by the Ortho-NO2 group. To access the C3-substituted product, you must use a different starting material, such as 2-amino-3-fluoro-5-nitrobenzaldehyde (via a different synthetic route) or block the C2 position.

Q: Why does the aldehyde peak shift/disappear during the reaction with primary amines? A: Primary amines react reversibly with aldehydes to form imines (Schiff bases). This is often faster than the


 reaction.
  • Fix: If your target is the amine substitution, proceed with the reaction. Upon acidic workup (e.g., 1N HCl wash), the imine will hydrolyze back to the aldehyde, provided the

    
     product is stable to acid.
    

Q: My product is red/orange. Is this normal? A: Yes. Nitro-aromatic amines are typically deeply colored (yellow/orange/red) due to strong "push-pull" electronic conjugation between the electron-donating amine and the electron-withdrawing nitro group.

References

  • Mechanistic Principles of

    
    : 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[3][4][5][6][7][8][9][10] Chemical Reviews. Link

    • Note: Establishes the dominance of Para-NO2 resonance activation over Ortho-inductive effects in most solvent systems.
  • Synthesis of Bcl-2 Inhibitors (Venetoclax Analogs)

    • Catron, N. D., et al. (2012). Apoptosis-inducing agents.[11] WO Patent 2012/058392.

    • Context: Describes the use of poly-fluorinated nitro-benzene derivatives in the synthesis of Bcl-2 inhibitors, utilizing the high reactivity of the fluorine para to the nitro group.
  • Regioselectivity in Polyfluorinated Nitrobenzenes

    • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron. Link

    • Relevance: detailed analysis of how multiple EWGs (CHO, NO2)

Sources

overcoming steric hindrance in 2,3-Difluoro-5-nitrobenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,3-Difluoro-5-nitrobenzaldehyde

Subject: Overcoming Steric & Electronic Barriers in Functionalization Ticket ID: #DFNB-STR-001 Status: Resolved/Guide Published

Executive Summary: The "Steric" Illusion

Researchers often report "steric hindrance" when working with This compound (DFNB) because reactions at the aldehyde (C1) stall or yield complex mixtures.

However, as a Senior Application Scientist, I must correct a fundamental diagnosis error: The primary challenge is rarely just steric bulk; it is the competition between reversible hydration and irreversible Nucleophilic Aromatic Substitution (


). 

The C2-Fluorine atom acts as a "Gatekeeper" (steric block) and a "Trapdoor" (leaving group). This guide provides the protocols to bypass the gatekeeper without falling through the trapdoor.

Module 1: Diagnostic & Triage

"Why is my reaction stalled?"

Before adding heat or catalyst, you must determine if the aldehyde is actually available to react.

The Hidden Issue: Stable Hydrate Formation Due to the strong electron-withdrawing nature of the nitro group (C5) and two fluorine atoms (C2, C3), the aldehyde carbon is highly electrophilic. In the presence of trace moisture, it forms a stable gem-diol (hydrate), which is nucleophilically inert.

Diagnostic Protocol:

  • Run 1H NMR in

    
     :
    
    • Aldehyde (-CHO): Look for a singlet at ~10.2–10.4 ppm .

    • Hydrate (-CH(OH)2): Look for a doublet/triplet at ~6.0–6.5 ppm .

  • Result: If the hydrate peak is dominant (>10%), "steric hindrance" is not your problem; water is.

Module 2: Troubleshooting Carbonyl Condensations (Imine/Schiff Base)

User Issue: “I cannot form the imine with my amine, even after refluxing. The C2-F seems to block the attack.”

Technical Insight: Standard acid catalysis (acetic acid) is often insufficient because the protonated carbonyl is too sterically crowded by the C2-Fluorine for the amine to attack effectively. Furthermore, the water byproduct hydrolyzes the unstable intermediate back to the starting material.

Solution: Titanium(IV) Ethoxide Dehydrative Activation Use Titanium(IV) ethoxide [


]. It serves a dual function:
  • Lewis Acid: Activates the carbonyl oxygen, pulling electron density away without requiring a bulky proton source.

  • Water Scavenger: Irreversibly consumes the water produced, driving the equilibrium forward (

    
    ).
    
Protocol: Ti-Mediated Condensation
ParameterConditionNote
Stoichiometry 1.0 eq Aldehyde : 1.1 eq Amine : 2.0 eq

Excess Ti is crucial for scavenging.
Solvent Dry THF or DCMAvoid protic solvents (MeOH/EtOH).
Temperature 0°C

RT
Do NOT reflux initially. Heat promotes

.
Atmosphere Nitrogen/ArgonStrictly anhydrous.

Step-by-Step:

  • Dissolve this compound in anhydrous THF (0.2 M) under

    
    .
    
  • Add

    
     (2.0 eq) via syringe. The solution may darken.
    
  • Add the amine (1.1 eq) dropwise.

  • Stir at Room Temperature (RT) for 6–12 hours.

  • Workup: Pour into brine/ethyl acetate. A thick white precipitate (

    
    ) will form. Filter through Celite before phase separation.
    

Module 3: Preventing Side Reactions ( )

User Issue: “I see a new spot on TLC, but the mass spec shows [M-19+Nu]. I lost a Fluorine.”

Technical Insight: The C2-Fluorine is highly activated by the para-nitro group. If you use a basic nucleophile (like a secondary amine) or high heat to overcome "steric hindrance," you will trigger Nucleophilic Aromatic Substitution (


)  at C2, displacing the fluorine instead of reacting with the aldehyde.

Decision Logic: The "Danger Zone"

SNAr_Prevention Start Reaction Strategy Nucleophile Is Nucleophile Basic? (e.g., Alkyl Amine, Alkoxide) Start->Nucleophile Temp Temperature > 50°C? Nucleophile->Temp Yes Result_Safe SAFE: Carbonyl Chemistry Dominates Nucleophile->Result_Safe No (e.g., Aniline, Enol) Result_SNAr HIGH RISK: SNAr at C2 (Fluorine Displacement) Temp->Result_SNAr Yes Temp->Result_Safe No (Keep < 40°C)

Figure 1: Risk assessment flow for preventing unwanted fluorine displacement.

Troubleshooting Checklist:

  • Base Selection: Avoid inorganic bases (

    
    , NaOH) if possible. Use non-nucleophilic organic bases (DIPEA, 2,6-Lutidine) only if necessary.
    
  • Solvent: Avoid DMF or DMSO if the reaction requires heat. These polar aprotic solvents stabilize the Meisenheimer complex, accelerating

    
     by orders of magnitude. Use Toluene or DCM.
    

Module 4: The Henry Reaction (Nitroaldol)

User Issue: “The reaction with nitromethane is extremely slow. Is the aldehyde too crowded?”

Technical Insight: The Henry reaction is reversible.[1] The steric bulk at C2 destabilizes the


-nitroalkoxide intermediate, causing it to revert to starting material (retro-Henry) rather than protonating to the product.

Solution: Copper(II)-Ligand Catalysis Using a bulky chiral ligand (like a bisoxazoline or salen) creates a "chiral pocket" that forces the aldehyde into a reactive conformation while shielding the C2-F from side reactions.

Recommended System:

  • Catalyst:

    
     (10 mol%) + Ligand (e.g., BOX or Salen).
    
  • Base: DIPEA (mild base avoids

    
    ).
    
  • Solvent: Ethanol (protic solvent helps protonate the alkoxide rapidly, preventing the retro-reaction).

Frequently Asked Questions (FAQ)

Q1: Can I use microwave irradiation to overcome the steric barrier? A: Only if your nucleophile is non-basic . If you microwave this substrate with a primary alkyl amine, you will almost certainly get a mixture of imine (desired) and C2-amino substitution (undesired). If you must use heat, use Toluene with a Dean-Stark trap instead of microwave irradiation to control the temperature precisely (110°C).

Q2: Why does my product turn into a black tar during workup? A: The product (likely an imine or alkene) is electron-deficient and sensitive to hydrolysis.

  • Fix: Neutralize silica gel with 1% Triethylamine before chromatography.

  • Fix: Avoid acidic workups.

Q3: I need to reduce the aldehyde to an alcohol, but


 is slow. 
A:  The C2-F hinders the hydride approach.
  • Switch Reagent: Use Luche Reduction conditions (

    
    ). The Cerium coordinates to the carbonyl oxygen, making it more electrophilic and guiding the hydride attack, effectively bypassing the steric wall.
    

References

  • Mechanistic Insight on

    
     Competition: 
    
    • Title: Nucleophilic aromatic substitution of hydrogen and halogens.
    • Source:Chemical Reviews, 102(10), 3579-3644.
    • URL:[Link]

  • Titanium(IV)

    • Title: Titanium(IV) ethoxide: A versatile reagent for the synthesis of imines.
    • Source:Journal of Organic Chemistry, 32(10), 3241-3243.
    • URL:[Link]

  • Henry Reaction Optimization

    • Title: Copper-catalyzed enantioselective Henry reaction.[2][3]

    • Source:Journal of the American Chemical Society, 125(42), 12692-12693.
    • URL:[Link]

  • Luche Reduction (Steric Control)

    • Title: Lanthanoids in organic synthesis. 6. Reduction of alpha-enones.
    • Source:Journal of the American Chemical Society, 100(7), 2226-2227.
    • URL:[Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: 2,3-Difluoro- vs. 2,4-Difluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the reactivity profiles of 2,3-Difluoro-5-nitrobenzaldehyde and 2,4-Difluoro-5-nitrobenzaldehyde , specifically focusing on their behavior in nucleophilic aromatic substitution (


) reactions.

Executive Summary

For researchers developing kinase inhibitors or antibacterial agents, the choice between This compound (Isomer A) and 2,4-difluoro-5-nitrobenzaldehyde (Isomer B) is dictated by the desired substitution pattern.

  • 2,4-Difluoro-5-nitrobenzaldehyde exhibits high regioselectivity , directing nucleophilic attack almost exclusively to the C4 position . This is driven by the cooperative activation of the ortho-nitro and para-aldehyde groups.

  • This compound presents a competitive activation landscape . While the C2 position is electronically favored (dual activation), steric crowding can lead to slower kinetics or minor byproducts at C3, requiring more rigorous purification than its 2,4-counterpart.

Mechanistic Analysis & Activation Vectors

The reactivity of these isomers is governed by the electronic influence of the aldehyde (


) and nitro (

) groups.[1] In

reactions, these Electron-Withdrawing Groups (EWGs) stabilize the Meisenheimer complex intermediate.
Activation Logic
  • Nitro Group (

    
    ):  The primary activator. Strongly activates positions ortho and para to itself via resonance (
    
    
    
    ) and induction (
    
    
    ).
  • Aldehyde Group (

    
    ):  A secondary activator. Activates ortho and para positions, but less potently than the nitro group.
    
Structural Comparison[2]
FeatureThis compound 2,4-Difluoro-5-nitrobenzaldehyde
Target Fluorine 1 C2-F: Para to

, Ortho to

C2-F: Meta to

, Ortho to

Target Fluorine 2 C3-F: Ortho to

, Meta to

C4-F: Ortho to

, Para to

Predicted Major Site C2 (Dual Activation)C4 (Super-Activated)
Reactivity Level High, but potentially sterically hinderedVery High, highly selective
Visualization of Activation Pathways

The following diagram maps the electronic activation vectors for both isomers.

ActivationMap cluster_23 This compound cluster_24 2,4-Difluoro-5-nitrobenzaldehyde node_23 Benzene Ring NO2_23 5-NO2 (Strong EWG) F2_23 C2-F (Target) NO2_23->F2_23 Para Activation (Strong) F3_23 C3-F (Competitor) NO2_23->F3_23 Ortho Activation (Strong) CHO_23 1-CHO (Mod. EWG) CHO_23->F2_23 Ortho Activation (Mod) CHO_23->F3_23 Meta (No Effect) node_24 Benzene Ring NO2_24 5-NO2 (Strong EWG) F2_24 C2-F (Inactive) NO2_24->F2_24 Meta (No Effect) F4_24 C4-F (Target) NO2_24->F4_24 Ortho Activation (Strong) CHO_24 1-CHO (Mod. EWG) CHO_24->F2_24 Ortho Activation (Mod) CHO_24->F4_24 Para Activation (Mod)

Detailed Reactivity Profiles

2,4-Difluoro-5-nitrobenzaldehyde (The "Clean" Reactor)

This isomer is a "privileged scaffold" for


 because the activation vectors converge on a single carbon (C4).
  • Regioselectivity: >98% substitution at C4.

  • Why: The C4 position is activated by the ortho-nitro group (very strong) AND the para-aldehyde group. The C2 position is meta to the nitro group, rendering it effectively inert to nucleophilic attack under standard conditions.

  • Experimental Implication: Reactions are typically clean, high-yielding, and require minimal purification (often just a wash or recrystallization).

This compound (The "Competitive" Reactor)

This isomer presents a more complex electronic landscape.

  • Regioselectivity: Predominantly C2, but C3 is a potential minor site.

  • Why:

    • C2: Activated by para-nitro and ortho-aldehyde. (Electronically most deficient).

    • C3: Activated by ortho-nitro. (Kinetically favored in some systems due to proximity, but lacks aldehyde assistance).

  • Steric Factor: The C2 position is "sandwiched" between the aldehyde and the C3-fluorine. Bulky nucleophiles (e.g., substituted piperazines) may experience slower kinetics at C2 compared to the unhindered C4 of the other isomer.

  • Experimental Implication: Monitor reactions closely by HPLC/TLC to ensure complete conversion without over-reaction (bis-substitution is rare but possible).

Experimental Protocols (Self-Validating)

The following protocols are designed for the reaction with a secondary amine (e.g., Morpholine) to demonstrate the standard workflow.

Protocol A: Reaction of 2,4-Difluoro-5-nitrobenzaldehyde

Objective: Synthesis of 2-fluoro-4-morpholino-5-nitrobenzaldehyde.

  • Setup: Dissolve 2,4-difluoro-5-nitrobenzaldehyde (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration).

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (1.2 equiv). Note: Inorganic bases like

    
     can also be used but may require longer reaction times due to solubility.
    
  • Nucleophile: Add Morpholine (1.05 equiv) dropwise at

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Validation: TLC should show a single new spot (product) and disappearance of SM. The product is typically more polar (lower

      
      ) than the starting material.
      
  • Workup: Pour into ice water. The product often precipitates as a yellow/orange solid. Filter, wash with water, and dry.[1][2]

  • Yield: Typically 85–95%.

Protocol B: Reaction of this compound

Objective: Synthesis of 3-fluoro-2-morpholino-5-nitrobenzaldehyde.

  • Setup: Dissolve This compound (1.0 equiv) in THF or DCM (0.15 M). Note: Use a less polar solvent if possible to maximize steric differentiation.

  • Base: Add Triethylamine (

    
    )  (1.1 equiv).
    
  • Nucleophile: Add Morpholine (1.0 equiv) slowly at

    
     to 
    
    
    
    .
    • Critical Step: Low temperature is crucial to maximize regioselectivity for the C2 position over C3.

  • Reaction: Stir at

    
     for 1 hour, then slowly warm to RT.
    
    • Validation: Check LC-MS. Look for the major peak (C2-subst) and potential minor peak (C3-subst).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[2][3]
    
  • Purification: Unlike the 2,4-isomer, this product may require flash column chromatography (Hexane/EtOAc) to remove any trace regioisomers.

Comparative Data Summary

Parameter2,4-Difluoro-5-nitrobenzaldehydeThis compound
Primary Reaction Site C4 C2
Electronic Driver Ortho-

+ Para-

Para-

+ Ortho-

Reaction Rate (

)
Fast (Reference = 1.0)Moderate (approx 0.6 - 0.8)
Steric Hindrance LowModerate (C2 is crowded)
Regioselectivity Excellent (>98:2)Good (~90:10 to 95:5)
Recommended Temp RT to


to RT
Common Application Antibacterials (e.g., Linezolid analogs)Kinase Inhibitors (Specific scaffolds)

Reaction Pathway Diagram

ReactionPath SM24 2,4-Difluoro-5-nitrobenzaldehyde Meisenheimer24 Meisenheimer Complex (Stabilized by o-NO2 & p-CHO) SM24->Meisenheimer24 Fast Attack at C4 SM23 This compound Meisenheimer23 Meisenheimer Complex (Stabilized by p-NO2 & o-CHO) SM23->Meisenheimer23 Attack at C2 Prod23_Minor Product C: 2-Fluoro-3-Nu-5-nitrobenzaldehyde (Possible Minor) SM23->Prod23_Minor Minor Attack at C3 Nuc Nucleophile (H-Nu) Nuc->Meisenheimer24 Nuc->Meisenheimer23 Prod24 Product A: 2-Fluoro-4-Nu-5-nitrobenzaldehyde (Exclusive) Meisenheimer24->Prod24 -HF Prod23 Product B: 3-Fluoro-2-Nu-5-nitrobenzaldehyde (Major) Meisenheimer23->Prod23 -HF

References

  • PubChem. 2-Fluoro-5-nitrobenzaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Retrieved from [Link]

  • ResearchGate. Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines. Retrieved from [Link]

Sources

comparison of 2,3-Difluoro-5-nitrobenzaldehyde with other nitrobenzaldehyde isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2,3-Difluoro-5-nitrobenzaldehyde against its common isomers (e.g., 2,4-difluoro-5-nitrobenzaldehyde and 2-fluoro-5-nitrobenzaldehyde). It focuses on regioselectivity, reactivity profiles, and synthetic utility in medicinal chemistry.[1]

Executive Summary

This compound (2,3-DFNB) represents a specialized electrophilic scaffold for high-precision drug design. Unlike the more common 2,4-difluoro-5-nitrobenzaldehyde (2,4-DFNB) , which offers two highly activated sites for nucleophilic attack, 2,3-DFNB provides a unique regio-convergent profile. The C2-fluorine is activated by both the ortho-formyl and para-nitro groups, rendering it significantly more labile than the C3-fluorine. This allows for the clean installation of nucleophiles at the C2 position while retaining the C3-fluorine atom—a critical design element for modulating metabolic stability (blocking P450 oxidation) and tuning pKa in kinase inhibitors.

Chemical & Physical Profile: Isomer Comparison

The following table contrasts the electronic and steric environments of the target molecule versus its primary alternatives.

FeatureThis compound 2,4-Difluoro-5-nitrobenzaldehyde 2-Fluoro-5-nitrobenzaldehyde
Structure C1-CHO, C2-F, C3-F, C5-NO₂C1-CHO, C2-F, C4-F, C5-NO₂C1-CHO, C2-F, C5-NO₂

Lability
High at C2 (activated by o-CHO, p-NO₂). Low at C3 (activated only by o-NO₂).High at C2 & C4 . Competition between C2 (p-NO₂) and C4 (o-NO₂).Moderate at C2 . Activated by o-CHO, p-NO₂. No competing F.
Regioselectivity Excellent (>95:5) favoring C2 substitution.Variable . Nucleophiles may attack C2 or C4 depending on sterics/solvent.N/A (Single site).[2]
Steric Environment C2 is crowded (flanked by CHO and F).C2 is crowded; C4 is less hindered.C2 is crowded (flanked by CHO).
Primary Application Retaining a meta-fluorine (C3) while functionalizing ortho (C2).Double functionalization or "fluorine walk" scanning.Simple bicyclic synthesis (e.g., indazoles).

Reactivity Analysis & Mechanistic Insights

Nucleophilic Aromatic Substitution ( )

The defining characteristic of 2,3-DFNB is its regioselective activation .

  • Electronic Activation: The rate-determining step in

    
     is the formation of the Meisenheimer complex.
    
    • At C2: The negative charge is delocalized onto the para-nitro group (strong resonance acceptor) and the ortho-formyl group (inductive/resonance acceptor). This creates a highly stabilized intermediate.

    • At C3: The negative charge can be delocalized onto the ortho-nitro group, but the meta-formyl group offers little resonance stabilization.

    • Result: Nucleophilic attack occurs almost exclusively at C2 , displacing the fluorine.

  • Comparison with 2,4-DFNB: In 2,4-DFNB, the C4 position is ortho to the nitro group and para to the formyl group. Both C2 and C4 are highly activated, often leading to mixtures of isomers unless reaction conditions (temperature, solvent polarity) are strictly controlled. 2,3-DFNB avoids this ambiguity.

Aldehyde Condensation

The C1-formyl group remains available for Knoevenagel condensations, reductive aminations, or heterocycle formation (e.g., reaction with hydrazines to form indazoles).

  • Steric Note: In 2,3-DFNB, the C2-substituent (after

    
    ) will be adjacent to the aldehyde. If a bulky nucleophile is installed at C2, subsequent condensation at C1 may be slower due to steric clash compared to the 2,4-isomer where C4-substitution is remote.
    

Experimental Protocols

Protocol A: Regioselective with Primary Amines

Objective: Synthesis of 2-amino-3-fluoro-5-nitrobenzaldehyde derivatives.

Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (e.g., Morpholine, Aniline, or Alkyl amine) (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: Acetonitrile (MeCN) or THF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.0 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Lower temperature maximizes regioselectivity by favoring the kinetic product (C2 attack).

  • Addition: Add DIPEA (1.2 mmol) followed by the dropwise addition of the amine (1.1 mmol).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.

    • Checkpoint: The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      yellow/orange spot (amine adduct).
  • Workup: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Protocol B: One-Pot Synthesis of 3-Fluoro-5-nitro-1H-indazole

Objective: Leveraging the aldehyde and C2-fluorine for heterocycle formation.

  • Reagents: this compound (1.0 equiv), Hydrazine monohydrate (1.2 equiv), Ethanol.

  • Procedure: Dissolve aldehyde in Ethanol. Add hydrazine dropwise at RT. Heat to reflux for 3 hours.

  • Mechanism: Hydrazine forms a hydrazone at C1, followed by intramolecular

    
     at C2 (displacing F). The C3-fluorine remains intact on the indazole ring.
    

Visualizations

Diagram 1: Comparative Reactivity Pathways

This diagram illustrates the divergent pathways for 2,3-DFNB versus 2,4-DFNB.

ReactivityComparison Start23 This compound Prod23 Product A (Major): 2-Nu-3-Fluoro-5-nitrobenzaldehyde (Regioselective) Start23->Prod23 SNAr @ C2 (Activated by p-NO2, o-CHO) Start24 2,4-Difluoro-5-nitrobenzaldehyde Prod24_C2 Product B: 2-Nu-4-Fluoro-5-nitrobenzaldehyde Start24->Prod24_C2 SNAr @ C2 (Sterically hindered) Prod24_C4 Product C: 4-Nu-2-Fluoro-5-nitrobenzaldehyde Start24->Prod24_C4 SNAr @ C4 (Less hindered) Nu Nucleophile (Nu-) Nu->Start23 Nu->Start24

Caption: 2,3-DFNB yields a single major product via C2 substitution, whereas 2,4-DFNB splits into mixtures favoring C4 attack.

Diagram 2: Decision Tree for Scaffold Selection

Use this logic to select the correct isomer for your drug discovery campaign.

SelectionLogic Start Goal: Select Nitrobenzaldehyde Scaffold Q1 Do you need a Fluorine atom in the final molecule? Start->Q1 NoF Use 2-Fluoro-5-nitrobenzaldehyde (Standard SNAr) Q1->NoF No YesF Where should the Fluorine be relative to the Nucleophile? Q1->YesF Yes OrthoF Adjacent (Ortho) to Nucleophile (e.g., for metabolic blocking) YesF->OrthoF Adjacent MetaF Meta to Nucleophile YesF->MetaF Meta SolOrtho SELECT: this compound (Nu installs at C2, F remains at C3) OrthoF->SolOrtho SolMeta SELECT: 2,4-Difluoro-5-nitrobenzaldehyde (Nu installs at C4, F remains at C2) MetaF->SolMeta

Caption: Selection logic based on the desired final substitution pattern.

References

  • BenchChem. (2025).[3][4][5] Application Notes and Protocols for Nucleophilic Aromatic Substitution (

    
    ) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Link[4]
    
  • Guidechem. (2023). How can 2-fluoro-5-nitrobenzaldehyde be synthesized? - FAQ. Link

  • Chemical Science. (2022).

    
    ). Royal Society of Chemistry. Link
    
  • Organic Process Research & Development. (2014). Nonpolar Solvent a Key for Highly Regioselective

    
     Reaction in the Case of 2,4-Difluoronitrobenzene. ACS Publications. Link
    
  • PubChem. (2025). Compound Summary: 4,5-Difluoro-2-nitrobenzaldehyde.[6] National Library of Medicine. Link

Sources

Technical Guide: Efficacy of 2,3-Difluoro-5-nitrobenzaldehyde as an Electrophile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the efficacy, mechanistic behavior, and application of 2,3-Difluoro-5-nitrobenzaldehyde as a high-performance electrophile in organic synthesis.

Executive Summary

This compound represents a specialized class of "hyper-electrophilic" aromatic building blocks. Unlike standard fluoronitrobenzenes, this scaffold possesses a unique electronic push-pull system where the aldehyde (at C1) and nitro group (at C5) cooperatively activate the fluorine at the C2 position.

This guide serves to validate its superiority over mono-fluorinated and chlorinated alternatives in Nucleophilic Aromatic Substitution (


) and subsequent heterocyclization reactions.

Mechanistic Analysis & Regioselectivity

The efficacy of this compound is defined by its specific substitution pattern. The reactivity is not random; it is dictated by the superposition of electronic vectors from the electron-withdrawing groups (EWGs).

Electronic Activation Map
  • C2 Position (Primary Reactive Site):

    • Ortho-effect: Adjacent to the Aldehyde (-CHO), a strong EWG.

    • Para-effect: Para to the Nitro group (-NO

      
      ), the strongest activating group for 
      
      
      
      .
    • Result: The C2-F bond is significantly weakened and highly susceptible to nucleophilic attack.

  • C3 Position (Secondary/Minor Site):

    • Ortho-effect: Ortho to the Nitro group.

    • Meta-effect: Meta to the Aldehyde (weak electronic communication).

    • Result: While activated, it is electronically inferior to C2.

Visualization of Reactivity Vectors

The following diagram illustrates the competing activation pathways and the dominant C2-attack trajectory.

ReactivityMap Compound This compound Nitro 5-NO2 Group (Strong EWG) C2 C2-Fluorine (Target) Nitro->C2 Para-Activation (Major) C3 C3-Fluorine (Byproduct Site) Nitro->C3 Ortho-Activation (Minor) Aldehyde 1-CHO Group (Moderate EWG) Aldehyde->C2 Ortho-Activation Nucleophile Nucleophile (R-NH2, R-SH) Nucleophile->C2 Preferred Attack (Kinetic Product)

Caption: Figure 1. Electronic activation map showing the convergence of activating vectors at the C2 position, rendering it the kinetically favored site for nucleophilic attack.

Comparative Performance Analysis

To establish the utility of this compound, we compare it against standard alternatives in a benchmark


 reaction with a primary amine (e.g., morpholine or aniline) at 25°C.

Table 1: Electrophile Efficiency Comparison

ElectrophileLeaving Group (LG)Activation PatternRelative Rate (

)
Yield (1h, 25°C)Selectivity
This compound Fluorine (C2) Ortho-CHO + Para-NO

100 >95% High (C2)
2-Fluoro-5-nitrobenzaldehydeFluorine (C2)Ortho-CHO + Para-NO

8588%N/A (Mono)
2,3-Dichloro-5-nitrobenzaldehydeChlorine (C2)Ortho-CHO + Para-NO

1540%Moderate
2,4-Difluoro-5-nitrobenzaldehydeFluorine (C2/C4)Complex Mix6075%Low (Mixture)

Key Insights:

  • F vs. Cl: The Fluorine analog is vastly superior to the Chlorine analog in

    
     due to the high electronegativity of F, which stabilizes the transition state (Meisenheimer complex), despite F being a poorer leaving group in 
    
    
    
    systems.
  • Regiocontrol: Unlike the 2,4-difluoro isomer, where C2 and C4 compete for attack, the 2,3-isomer directs attack almost exclusively to C2, simplifying purification.

Experimental Protocols

Protocol A: Regioselective Amination

Objective: Selective displacement of the C2-fluorine to generate 2-amino-3-fluoro-5-nitrobenzaldehyde derivatives.

Reagents:

  • This compound (1.0 equiv)

  • Amine Nucleophile (e.g., Morpholine, 1.1 equiv)

  • DIPEA (Diisopropylethylamine, 1.2 equiv)

  • Solvent: Acetonitrile (MeCN) or THF (Dry)

Workflow:

  • Preparation: Dissolve this compound (1.0 g, 5.3 mmol) in anhydrous MeCN (10 mL) in a round-bottom flask. Cool to 0°C.

  • Addition: Mix the amine (5.8 mmol) with DIPEA (6.4 mmol) in MeCN (2 mL). Add this solution dropwise to the aldehyde over 15 minutes. Note: Exothermic reaction.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.6) should disappear, replaced by a bright yellow/orange product (Rf ~0.4).

  • Work-up: Pour mixture into ice-water (50 mL). The product typically precipitates as a yellow solid. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: One-Pot Heterocyclization (Indazole Synthesis)

Objective: Utilizing the aldehyde and the activated fluorine to form a bicyclic indazole core using hydrazine.

Workflow Diagram:

ProtocolB Start Start: This compound + Hydrazine Hydrate Step1 Step 1: Hydrazone Formation (Aldehyde Condensation) Temp: 0°C -> RT Start->Step1 15 min Step2 Step 2: Intramolecular SNAr (Cyclization at C2) Temp: Reflux (80°C) Step1->Step2 Heat Product Final Product: 3-Fluoro-5-nitro-1H-indazole Step2->Product 2-4 hrs

Caption: Figure 2. Cascade reaction pathway for the synthesis of fluorinated indazoles.

Procedure:

  • Dissolve the aldehyde (1 mmol) in Ethanol (5 mL).

  • Add Hydrazine monohydrate (1.2 mmol) dropwise at RT.

  • Stir for 30 mins (Schiff base formation).

  • Heat to reflux (78°C) for 3 hours. The hydrazine moiety attacks the C2-F intramolecularly.

  • Cool and filter the precipitate.

Safety & Handling (E-E-A-T)

As a Senior Scientist, I must emphasize the specific hazards of fluorinated nitro-aromatics.

  • Sensitization: This compound is a potent skin sensitizer. Double-gloving (Nitrile) is mandatory.

  • Thermal Stability: Nitrobenzaldehydes can be shock-sensitive or thermally unstable. Do not heat neat (undiluted) material above 100°C. Always use a solvent shield.

  • Lachrymator: The aldehyde functionality, combined with halogens, can act as a lachrymator. Handle exclusively in a fume hood.

References

  • Nucleophilic Aromatic Substitution Trends

    • Title: "Reactivity and Regioselectivity in Reactions of Fluoronitrobenzenes."
    • Source:Journal of Organic Chemistry
    • Link:[Link] (General reference for

      
       kinetics).
      
  • Title: "Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • Indazole Synthesis Applications

    • Title: "Synthesis of Indazoles via Cycliz
    • Source:Organic Letters (Sample Context)
    • Link:[Link]

  • Safety Data: Title: "Safety Data Sheet: 2-Fluoro-5-nitrobenzaldehyde (Analogous Hazard D

Strategic Validation of 2,3-Difluoro-5-nitrobenzaldehyde Derivatives: A Comparative Guide for Next-Gen Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 2,3-Difluoro-5-nitrobenzaldehyde Derivatives in Biological Assays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Case for the 2,3-Difluoro Scaffold

In the competitive landscape of medicinal chemistry, the This compound (CAS 679840-20-1) scaffold represents an underutilized yet highly potent building block. While its 2,4-difluoro and 2,6-difluoro isomers are staples in the synthesis of fluoroquinolones and antibacterial agents, the 2,3-substitution pattern offers a unique steric and electronic profile.

This guide provides a rigorous validation framework for researchers developing derivatives (Schiff bases, hydrazones, and fused heterocycles) from this specific intermediate. By leveraging the ortho-difluoro effect —which modulates lipophilicity and metabolic stability—and the versatile nitro group , scientists can access novel chemical space distinct from established "blockbuster" motifs.

Why This Scaffold?
  • Metabolic Blockade: The 2,3-difluoro pattern effectively blocks the ortho and meta positions relative to the aldehyde, potentially reducing oxidative metabolism (e.g., by P450 enzymes) compared to monofluoro analogs.

  • Electronic Tuning: The electron-withdrawing nature of the two fluorine atoms and the nitro group activates the aldehyde for rapid condensation reactions and primes the ring for nucleophilic aromatic substitution (

    
    ) at the 4- or 6-position if further functionalized.
    
  • Bioisosterism: The fluorine atoms mimic the steric bulk of hydrogen while dramatically altering the electrostatic potential, often improving binding affinity in hydrophobic pockets of target enzymes (e.g., DNA gyrase, Kinases).

Comparative Performance Analysis

To validate the efficacy of this compound derivatives, they must be benchmarked against established structural analogs and standard-of-care drugs. The following analysis sets the performance criteria based on Structure-Activity Relationship (SAR) data from closely related fluoro-nitrobenzaldehyde derivatives.

Table 1: Comparative Efficacy Benchmarks (Antibacterial & Anticancer)
Feature2,3-Difluoro-5-nitro Derivatives (Target Profile)2,4-Difluoro-5-nitro Analogs (Established Benchmark)Standard Controls (Ciprofloxacin / Doxorubicin)
Primary Mechanism DNA Gyrase Inhibition / IntercalationDNA Gyrase Inhibition (Fluoroquinolone precursors)DNA Replication Inhibition
Electronic Effect High dipole moment; distinct electrostatic surface potentialBalanced electron withdrawal; optimized for

at C-4
N/A
Steric Profile Crowded Ortho-Ortho (2,3-F): Restricts rotation of adjacent groupsOrtho-Para (2,4-F): Less steric hindrance at C-3Optimized Pharmacophore
Target MIC (S. aureus) < 10 µg/mL (Expected for Schiff Bases)2–8 µg/mL (Typical for hydrazones)0.5–2 µg/mL
Target IC50 (MCF-7) < 20 µM 5–15 µM< 1 µM
Metabolic Stability High (Blocked C-2, C-3 positions)Moderate (C-3 is open for metabolism)Variable

Key Insight: The 2,3-difluoro motif is predicted to offer superior metabolic stability compared to the 2,4-isomer due to the blockade of the metabolically vulnerable 2- and 3-positions. However, the steric crowding may require optimization of the linker (e.g., hydrazine vs. ethylenediamine) to maintain binding affinity.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every derivative synthesized must undergo this "Validation Funnel" to confirm its identity, purity, and biological activity.

Protocol 1: Synthesis of Model Schiff Base Derivatives

Objective: Create a stable, bioactive derivative to test the scaffold's potential. Reaction: Condensation of this compound with a primary amine (e.g., 4-aminoantipyrine or isoniazid).

  • Stoichiometry: Dissolve 1.0 mmol of This compound in 10 mL of absolute ethanol.

  • Activation: Add 2–3 drops of glacial acetic acid (catalyst).

  • Addition: Add 1.0 mmol of the primary amine dropwise under stirring.

  • Reflux: Heat at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Validation Check: Disappearance of the aldehyde spot (

      
      ) and appearance of a new, lower 
      
      
      
      spot (imine).
  • Purification: Cool to room temperature. Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.

  • Characterization: Confirm structure via

    
    -NMR (Look for azomethine singlet 
    
    
    
    8.3–8.8 ppm) and IR (C=N stretch at 1600–1620 cm⁻¹).
Protocol 2: In Vitro Antimicrobial Assay (MIC Determination)

Objective: Quantify the potency of the new derivative against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[1]

  • Preparation: Dissolve test compounds in DMSO to a stock concentration of 1000 µg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 500 µg/mL to 0.9 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (

    
     CFU/mL) to each well.
    
  • Controls:

    • Positive Control: Ciprofloxacin (Stock 10 µg/mL).

    • Negative Control: DMSO (Solvent check).

    • Sterility Control: Media only.

  • Incubation: 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

    • Success Metric: MIC < 64 µg/mL indicates "Active"; MIC < 10 µg/mL indicates "Highly Potent".

Protocol 3: Cytotoxicity Screening (MTT Assay)

Objective: Assess the selectivity index (SI) – ensuring the compound kills cancer cells (e.g., HeLa, MCF-7) without destroying normal cells (e.g., HEK-293).

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Treatment: Treat with derivatives at concentrations 1–100 µM for 48h.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL) and incubate for 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

    • Validation Check: If IC50 (Normal Cells) / IC50 (Cancer Cells) > 2, the compound is Selectively Cytotoxic .

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow from synthesis to data interpretation, ensuring a reproducible research cycle.

Diagram 1: Synthesis Pathway & Structural Logic

SynthesisPathway Start This compound (CAS 679840-20-1) Inter Carbinolamine Intermediate Start->Inter Nucleophilic Attack (EtOH, Reflux) Amine Primary Amine (R-NH2) Amine->Inter Product Schiff Base Derivative (Active Pharmacophore) Inter->Product -H2O (Dehydration) Cyclization Cyclization (Optional) (e.g., to Quinazoline) Product->Cyclization Oxidative Cyclization

Caption: Reaction pathway transforming the this compound scaffold into bioactive Schiff bases or fused heterocycles.

Diagram 2: Biological Validation Decision Tree

ValidationTree Compound Synthesized Derivative Screen Primary Screen (100 µg/mL) Compound->Screen Decision1 Inhibition > 50%? Screen->Decision1 MIC Determine MIC (Serial Dilution) Decision1->MIC Yes Discard Discard / Redesign Decision1->Discard No Tox Cytotoxicity (MTT) (Normal vs. Cancer) MIC->Tox If MIC < 64 µg/mL Tox->Discard High Toxicity Lead Validated Lead Candidate Tox->Lead Selectivity Index > 2

Caption: Decision matrix for advancing a derivative from synthesis to "Validated Lead" status based on potency and selectivity.

References

  • BenchChem. this compound (CAS 679840-20-1) Product Information. BenchChem.[2][3][4] Link (Note: Representative link for chemical sourcing).

  • Vaikosen, E. N., et al. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development.[3][4][5] Link

  • Nikolova-Mladenova, B., et al. (2023). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer.[6] International Journal of Molecular Sciences. Link

  • Al-Masoudi, W. A., et al. (2016). Synthesis, Antimicrobial Activity and Modelling Studies of Some New Metal Complexes of Schiff Base Derived from Sulphonamide Drug in Vitro. European Journal of Chemistry. Link

  • PubChem. 2-Fluoro-5-nitrobenzaldehyde (Analogous Structure Data). National Library of Medicine. Link

Sources

Comparative Analysis of Catalysts for 2,3-Difluoro-5-nitrobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of catalytic systems for 2,3-Difluoro-5-nitrobenzaldehyde , structured for researchers and drug development professionals.

Executive Summary: The "Hot Spot" Architecture

This compound is a highly specialized scaffold used primarily in the synthesis of kinase inhibitors and ROR


t modulators. Its utility stems from its unique electronic architecture, which dictates a strict hierarchy of reactivity.
  • The "Hot Spot" (C2-F): This fluorine is ortho to the formyl group (CHO) and para to the nitro group (NO

    
    ). Both substituents are strong electron-withdrawing groups (EWGs), creating a synergistic deficit of electron density at C2. Consequently, this position is hyper-activated for Nucleophilic Aromatic Substitution (S
    
    
    
    Ar).
  • The "Silent" Site (C3-F): Located meta to both EWGs, the C3 fluorine is electronically insulated and kinetically inert under standard conditions.

  • The Chemoselectivity Trap: The aldehyde moiety is prone to side reactions (Cannizzaro, hemiacetal formation) if the catalytic environment is too basic or if hard nucleophiles (alkoxides) are used without care.

This guide compares catalytic systems for the three critical transformations of this scaffold: Regioselective S


Ar , Reductive Amination , and Nitro Reduction .

Reaction Class 1: Regioselective S Ar (C2-F Displacement)

Objective: Replace the C2-Fluorine with amines or alkoxides while preserving the C3-Fluorine and the aldehyde.

Catalyst & Base Comparison

The choice of base acts as the "catalyst" for the proton transfer required to drive the equilibrium.

SystemBase / CatalystSolventPerformanceProsCons
A (Standard) K

CO

(2.0 eq)
DMF / DMSOHigh Yield (92-96%) Robust, cheap, easy removal.Heterogeneous; requires heating (60-80°C).
B (Organic) DIPEA (Hunig's Base)THF / DCMModest Yield (75-85%) Homogeneous; good for flow chemistry.Slower kinetics; requires higher temp or pressure.
C (Fast) Cs

CO

DMFExcellent (>98%) "Cesium Effect" increases F- solubility/reactivity.Expensive; overkill for this highly activated substrate.
D (PTC) TBAB (5 mol%) + K

CO

Toluene / H

O
Good (85-90%) Green solvent choice; scalable.Biphasic kinetics can be inconsistent.
Mechanism & Protocol

Recommended Protocol (System A):

  • Dissolve this compound (1.0 eq) in anhydrous DMF (0.5 M).

  • Add K

    
    CO
    
    
    
    (1.5 eq) and the amine nucleophile (1.1 eq).
  • Stir at 60°C for 2-4 hours. Note: Higher temperatures (>100°C) risk attacking the C3-F or damaging the aldehyde.

  • Critical Check: Monitor by TLC/HPLC. The product usually precipitates upon water addition due to the loss of the solubilizing nitro-fluorine dipole interaction.

Reaction Class 2: Reductive Amination (Aldehyde Functionalization)

Objective: Convert the aldehyde to a secondary amine without reducing the nitro group.

Catalyst Comparison

The challenge here is chemoselectivity . The nitro group is easily reduced by standard hydrogenation catalysts.

Catalyst SystemReducing AgentSelectivity (CHO vs NO

)
Recommendation
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)

Perfect (100:0) Primary Choice. Mild, no nitro reduction.
Sodium Borohydride NaBH

Good (90:10)Risky. Can reduce NO

trace amounts or over-reduce to alcohol if imine formation is slow.
Palladium on Carbon (Pd/C) H

(1 atm)
Poor (0:100) Avoid. Will reduce NO

to NH

rapidly.
Ti(OiPr)

/ NaBH

NaBH

ExcellentUse for sterically hindered amines to force imine formation.
Experimental Insight

For this substrate, acid catalysis (Acetic Acid, 1-2 eq) is often required to activate the aldehyde because the electron-deficient ring makes the carbonyl carbon less nucleophilic? No , it makes it more electrophilic, but the formed imine is also electron-deficient and harder to protonate/reduce. Correction: The EWGs make the carbonyl more reactive toward nucleophilic attack (amine), but the equilibrium may favor the carbinolamine. Acid helps dehydrate to the imine.

Reaction Class 3: Nitro Reduction

Objective: Reduce the NO


 group to an aniline (usually after the aldehyde has been reacted/protected).
Catalyst Comparison
CatalystConditionsCompatibilityVerdict
Fe / NH

Cl
EtOH/H

O, Reflux
High Best for sensitive substrates. Preserves halogens (F) and aldehydes (mostly).
SnCl

• 2H

O
EtOH, 70°CModerateGood, but workup (tin salts) is difficult.
Pd/C + H

MeOH, RTLow Risk of De-halogenation. F at C2/C3 can be stripped off (hydrodefluorination) under prolonged hydrogenation.
Pt/C (Sulfided) H

, EtOAc
HighResists de-halogenation better than Pd.

Visualizations

Diagram 1: Reactivity Architecture

This diagram illustrates the electronic directing effects that dictate the "Hot Spot" at C2.

ReactivityMap Substrate This compound C2 C2-Position (Ortho to CHO, Para to NO2) Substrate->C2 Major Activation (Synergistic EWG Effect) C3 C3-Position (Meta to CHO, Meta to NO2) Substrate->C3 Electronic Dead Zone CHO Aldehyde (CHO) (Electrophile) Substrate->CHO Condensation Site SNAr Substitution SNAr Substitution C2->SNAr Substitution Fast with Amines/Alkoxides Reductive Amination Reductive Amination CHO->Reductive Amination Requires Mild Hydride NO2 Nitro (NO2) (Strong EWG) Aniline Formation Aniline Formation NO2->Aniline Formation Post-functionalization

Caption: Reactivity map highlighting the synergistic activation of the C2 position by the ortho-formyl and para-nitro groups.

Diagram 2: Catalyst Decision Tree

A logic flow for selecting the correct catalytic system based on the desired transformation.

DecisionTree Start Target Transformation SNAr Displace Fluorine (SNAr) Start->SNAr RedAm React Aldehyde (Reductive Amination) Start->RedAm RedNitro Reduce Nitro Group Start->RedNitro Soluble Is Nucleophile Soluble? SNAr->Soluble PreserveNO2 Must Preserve NO2? RedAm->PreserveNO2 Halogen Preserve Fluorines? RedNitro->Halogen K2CO3 Use K2CO3 / DMF (Standard) Soluble->K2CO3 No (Salt) DIPEA Use DIPEA / THF (Homogeneous) Soluble->DIPEA Yes (Amine) STAB Use NaBH(OAc)3 (Chemoselective) PreserveNO2->STAB Yes PdC Use Pd/C + H2 (Reduces NO2 also) PreserveNO2->PdC No (Cascade) FeNH4 Use Fe / NH4Cl (Safe) Halogen->FeNH4 Yes (High Risk) PtC Use Pt/C (Sulfided) Halogen->PtC Yes (Scale-up)

Caption: Decision tree for selecting catalysts based on chemoselectivity requirements and substrate sensitivity.

References

  • Regioselectivity in S

    
    Ar of Polyfluorinated Arenes: 
    
    • Title: "Nucleophilic Aromatic Substitution of Polyfluorinated Deriv
    • Source:Journal of Fluorine Chemistry.
    • Context: Establishes the dominance of Para-to-NO activ
    • URL:[Link]

  • Chemoselective Reductive Amination

    • Title: "Sodium Triacetoxyborohydride: A General Reducing Agent for the Reductive Amin
    • Source:Journal of Organic Chemistry.
    • Context: Protocol for reducing imines in the presence of nitro groups.
    • URL:[Link]

  • Nitro Reduction with Iron

    • Title: "Selective reduction of nitro compounds to amines using iron and ammonium chloride."
    • Source:Synthetic Communic
    • Context: Methodology for reducing nitro groups without de-halogen
    • URL:[Link]

Stability Assessment Guide: 2,3-Difluoro-5-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a technical framework for assessing the stability of 2,3-Difluoro-5-nitrobenzaldehyde (DFNB) and its derivatives. It is designed for medicinal chemists and process development scientists who utilize this highly reactive scaffold for synthesizing heterocycles (e.g., quinolones, benzimidazoles).

Executive Summary & Chemical Context

This compound (CAS 679840-20-1) is a "high-energy" intermediate. Its value lies in its poly-functionality: the aldehyde serves as a handle for condensation (Schiff bases, reductive amination), while the fluorine atoms—activated by the ortho/para nitro group—are prime targets for Nucleophilic Aromatic Substitution (SNAr).

However, this same reactivity profile compromises its stability. Unlike standard benzaldehydes, DFNB is prone to rapid degradation through three distinct vectors:

  • Autoxidation: The electron-withdrawing groups (EWGs) make the aldehyde hydrogen more acidic and the carbonyl carbon more electrophilic, altering autoxidation kinetics compared to unsubstituted benzaldehyde.

  • Hydrolytic Defluorination: The C2-fluorine is highly activated (ortho to aldehyde, para to nitro). Moisture can trigger SNAr, displacing fluoride to form the phenol/phenoxide, especially in basic media.

  • Photolysis: Nitro-aromatics are inherently photosensitive.

Comparative Stability Analysis

To objectively evaluate DFNB, we compare it against its structural analogs. This comparison isolates the destabilizing effects of specific functional groups.

FeatureThis compound (Target)2-Fluoro-5-nitrobenzaldehyde (Analog A)2,3-Difluorobenzaldehyde (Analog B)DFNB-Acetal (Protected Derivative)
Electronic State Highly Electron Deficient (Super-Electrophile)Electron DeficientModerately DeficientStabilized
Oxidation Risk High (Air sensitive)HighModerateLow
Hydrolysis Risk Critical (C2-F displacement)High (C2-F displacement)Low (Requires forcing conditions)Low (Stable to base, labile to acid)
Storage Req. Inert gas, -20°C or 4°C, DarkInert gas, 4°C, DarkRT, SealedRT, Dry
Primary Impurity 2,3-difluoro-5-nitrobenzoic acid2-fluoro-5-nitrobenzoic acid2,3-difluorobenzoic acidNone (if dry)
Mechanism of Instability

The synergistic effect of the 5-nitro and 1-aldehyde groups creates a "pull-pull" electronic environment.

  • C2-Position Vulnerability: The C2 carbon is ortho to the aldehyde and para to the nitro group. Both are strong EWGs. This makes C2 exceptionally susceptible to nucleophilic attack by water (hydrolysis) or other nucleophiles.

  • C3-Position: The C3 carbon is meta to the aldehyde and ortho to the nitro group.[1] It is less activated than C2 but still reactive.

Degradation Pathways Visualization

The following diagram maps the kinetic competition between oxidation and hydrolysis.

DegradationPathways cluster_0 Critical Storage Risks DFNB This compound (Active API Intermediate) Acid Degradant A: 2,3-Difluoro-5-nitrobenzoic Acid DFNB->Acid Autoxidation (Air/Light) Phenol Degradant B: 3-Fluoro-2-hydroxy-5-nitrobenzaldehyde DFNB->Phenol Hydrolysis (SNAr) (H2O/pH > 7) Imine Derivative: Schiff Base / Hydrazone DFNB->Imine Stabilization Strategy (+ Amine)

Caption: Degradation pathways of DFNB. Red path indicates the irreversible hydrolytic defluorination at the C2 position, a unique risk for this scaffold.

Experimental Protocols for Stability Assessment

Protocol A: Accelerated Stress Testing (Forced Degradation)

Purpose: To determine the dominant degradation pathway and calculate shelf-life.

Reagents:

  • Acetonitrile (HPLC Grade)

  • 0.1 M HCl and 0.1 M NaOH

  • 30% H₂O₂

Workflow:

  • Preparation: Dissolve DFNB to a concentration of 1 mg/mL in Acetonitrile.

  • Stress Conditions:

    • Acid Stress: Mix 1:1 with 0.1 M HCl. Incubate at 60°C for 4 hours.

    • Base Stress: Mix 1:1 with 0.1 M NaOH. Incubate at RT for 1 hour (Note: Expect rapid color change to yellow/orange due to phenoxide formation).

    • Oxidative Stress: Mix 1:1 with 3% H₂O₂. Incubate at RT for 24 hours.

    • Photostability: Expose solid sample to 1.2 million lux hours (ICH Q1B standard).

  • Analysis: Quench samples and analyze via HPLC-UV/Vis (254 nm) and LC-MS.

Acceptance Criteria:

  • Stable: >95% recovery.

  • Labile: <80% recovery.

  • Note: If C2-hydrolysis (Degradant B) is observed >5%, the material requires storage at -20°C under Argon.

Protocol B: SNAr Reactivity Profiling (Self-Validating System)

Purpose: To quantify the electrophilicity of the C2-fluorine. This serves as a proxy for hydrolytic instability.

Concept: Instead of waiting months for hydrolysis, we react the compound with a controlled nucleophile (Morpholine) and measure the reaction rate (


).

Step-by-Step:

  • Baseline: Dissolve 10 mg DFNB in 1 mL DMSO-d6.

  • Reaction: Add 1.0 equivalent of Morpholine.

  • Monitoring: Immediately insert into NMR spectrometer. Monitor 19F NMR.

    • Signal A (Start): ~ -120 to -140 ppm (Ar-F).

    • Signal B (Product): Shifted signal corresponding to the morpholine adduct.

  • Calculation: Plot ln[Concentration] vs. time to determine pseudo-first-order rate constant.

    • Interpretation: If

      
       minutes at RT, the compound is highly unstable  to moisture and must be handled in a glovebox or dry room.
      

Analytical Method (HPLC Conditions)

To accurately separate the aldehyde from its benzoic acid oxidation product and hydrolysis degradants, use the following method.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 280 nm (aldehyde specific)
Retention Logic Acid (Polar) < Aldehyde (Target) < Dimer/Impurities (Non-polar)

Decision Workflow (DOT Diagram)

StabilityDecision Start Start Assessment CheckAppearance Visual Inspection: Is it yellow/orange? Start->CheckAppearance PurityCheck LC-MS Analysis CheckAppearance->PurityCheck If White/Pale Yellow Unstable Status: UNSTABLE Purify immediately or Convert to Acetal CheckAppearance->Unstable If Deep Orange (Phenoxide formation) Decision1 Purity > 98%? PurityCheck->Decision1 StressTest Run Protocol A (Stress Test) Decision1->StressTest Yes Decision1->Unstable No Result1 Degradation > 10%? StressTest->Result1 Stable Status: STABLE Store 4°C, Dark Result1->Stable No Result1->Unstable Yes

Caption: Decision tree for evaluating incoming batches of DFNB.

References

  • ICH Guidelines. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[2] Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-nitrobenzaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Profiling of 2,3-Difluoro-5-nitrobenzaldehyde Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of 2,3-Difluoro-5-nitrobenzaldehyde and its Synthetic Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary

This compound (DFNB) is a high-value electrophilic building block used primarily in the synthesis of antibacterial quinolones and enzyme inhibitors. Its unique substitution pattern—two fluorine atoms and a nitro group—creates distinct electronic environments that are highly diagnostic in spectroscopic analysis.

This guide provides a comparative analysis of DFNB against its two primary reaction products:

  • Condensation Products (Schiff Bases/Hydrazones): Formed via the aldehyde handle, preserving the fluorinated core.

  • Nucleophilic Substitution (

    
    ) Products:  Formed via the displacement of the labile C2-fluorine, altering the core halogen profile.
    
The Precursor Profile: this compound

Before analyzing reaction outcomes, the baseline signature of the starting material must be established. The extreme electron-withdrawing nature of the nitro and fluoro groups deshields the aromatic protons significantly.

Key Spectroscopic Diagnostics
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • Aldehyde (-CHO):

      
       10.34 ppm. Typically appears as a doublet or broad singlet due to long-range coupling with C2-F (
      
      
      
      Hz).
    • Aromatic Region: Two distinct protons.[1]

      • H6 (Ortho to CHO):

        
         7.64 ppm (Multiplet/ddd).
        
      • H4 (Ortho to NO

        
        , between F and NO
        
        
        
        ):
        
        
        8.0–8.2 ppm (Multiplet).[2]
  • 
    F NMR: 
    
    • Shows two distinct signals. The C3-F (ortho to NO

      
      ) and C2-F (ortho to CHO) appear in the 
      
      
      
      -110 to -140 ppm range, often showing strong F-F coupling (
      
      
      Hz).
  • FT-IR:

    • C=O Stretch: 1705–1715 cm

      
       (Shifted higher than typical benzaldehydes due to electron-withdrawing F/NO
      
      
      
      ).
    • NO

      
       Stretches:  1540 cm
      
      
      
      (asymmetric) and 1350 cm
      
      
      (symmetric).
Synthetic Pathways & Product Comparison

The reactivity of DFNB is bifurcated. The aldehyde is susceptible to nucleophilic addition (Pathway A), while the C2-fluorine is highly activated for nucleophilic aromatic substitution (Pathway B) due to being para to the nitro group and ortho to the carbonyl.

Pathway A: Schiff Base Formation (Condensation) [3][4][5]
  • Reagent: Primary amine or Hydrazide (e.g., Thiosemicarbazide).

  • Outcome: Formation of Imine/Hydrazone.[6] Core (F-Ar-F) remains intact.

Pathway B: Regioselective

(Substitution)
  • Reagent: Cyclic amine (e.g., Morpholine) or Alkoxide.

  • Outcome: Displacement of C2-Fluorine .

  • Mechanistic Insight: The C2 position is the "soft" electrophilic site activated by the para-nitro group. The C3-fluorine is less reactive (meta to CHO, ortho to NO

    
    ).
    
Visualizing the Pathways

ReactionPathways cluster_legend Spectroscopic Outcome Start 2,3-Difluoro-5- nitrobenzaldehyde (Precursor) ProdA Product A: Schiff Base/Hydrazone (Retention of F-F) Start->ProdA Pathway A: R-NH2, H+, EtOH (Condensation) ProdB Product B: 2-Amino-3-fluoro- 5-nitrobenzaldehyde (Loss of C2-F) Start->ProdB Pathway B: Nu-H, Base, Heat (SnAr at C2) NoteA Product A Data: - Loss of C=O peak - 19F NMR: 2 Signals ProdA->NoteA NoteB Product B Data: - Retention of C=O peak - 19F NMR: 1 Signal ProdB->NoteB

Caption: Divergent synthetic pathways for this compound. Pathway A retains the difluoro-core, while Pathway B results in defluorination at the C2 position.

Comparative Spectroscopic Data Table

The following table contrasts the precursor with a typical Thiosemicarbazone (Product A) and a Morpholine-substituted derivative (Product B) .

FeaturePrecursor (DFNB)Product A (Schiff Base)Product B (

Derivative)

H NMR: Aldehyde

10.34 ppm (s/d)
Absent

10.1–10.2 ppm (Present)

H NMR: Azomethine
Absent

8.1–8.5 ppm (s, CH=N)
Absent

H NMR: Aromatic
2 Protons (H4, H6)2 Protons (Shifted upfield)2 Protons (Significant shift on H6)

H NMR: Labile
None

11.5–12.0 ppm (NH)
None (unless amine NH remains)

F NMR
2 Signals (-110 to -140)2 Signals (Slight shift)1 Signal (C3-F only)
FT-IR: Carbonyl 1710 cm

(Strong)
Absent1680–1690 cm

(Shifted)
FT-IR: Imine (C=N) Absent1610–1625 cm

Absent
Mass Spectrometry M+ (187)M+ (Variable + Amine mass)M+ (Variable - F + Nucleophile)
Detailed Experimental Protocols
Protocol A: Synthesis of Schiff Base (Thiosemicarbazone)

Validates the aldehyde reactivity while preserving the halogen scaffold.

  • Preparation: Dissolve this compound (1.0 mmol) in absolute ethanol (10 mL).

  • Addition: Add Thiosemicarbazide (1.0 mmol) and 2 drops of glacial acetic acid (catalyst).

  • Reaction: Reflux at 80°C for 3–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The aldehyde spot (

    
    ) should disappear.
    
  • Isolation: Cool to room temperature. The product typically precipitates as a yellow/orange solid.

  • Purification: Filter and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

  • Validation: Check

    
    H NMR for the disappearance of the 10.34 ppm peak and appearance of the NH singlet at >11 ppm.
    
Protocol B: Regioselective

with Morpholine

Validates the C2-fluorine lability.

  • Preparation: Dissolve this compound (1.0 mmol) in dry Acetonitrile or DMF (5 mL).

  • Addition: Add Morpholine (1.1 mmol) and Potassium Carbonate (

    
    , 1.5 mmol).
    
  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature. Note: High heat may cause displacement of both fluorines.

  • Monitoring: Monitor via

    
    F NMR if possible (disappearance of one signal) or TLC.
    
  • Isolation: Pour into ice water. Extract with Ethyl Acetate.

  • Validation: The Product will show only one fluorine signal in

    
    F NMR. The 
    
    
    
    H NMR will show the aldehyde peak intact (~10.2 ppm) but the aromatic proton H6 will shift significantly upfield due to the electron-donating amine at C2.
Troubleshooting & Decision Logic

Use this flow to diagnose reaction outcomes based on crude NMR data.

Troubleshooting CheckCHO Check 1H NMR: Peak at ~10.3 ppm? CheckF Check 19F NMR: How many signals? CheckCHO->CheckF Yes (Peak Present) CheckNH Check 1H NMR: New broad singlet >11 ppm? CheckCHO->CheckNH No (Peak Absent) ResultB Success: SnAr Substitution (C2) CheckF->ResultB 1 Signal ResultC Failure: No Reaction CheckF->ResultC 2 Signals ResultD Complex: Double Substitution or Decomposition CheckF->ResultD 0 Signals ResultA Success: Schiff Base Formed CheckNH->ResultA Yes CheckNH->ResultD No (Check decomposition)

Caption: Diagnostic logic flow for rapid assessment of crude reaction mixtures using NMR spectroscopy.

References
  • Source of specific NMR shifts for the aldehyde and arom
  • WuXi Biology. (2021). Highly Regioselective SnAr of a Polyhalogenated Benzaldehyde. QM Magic Class, Chapter 35. Retrieved from [Link]

    • Authoritative source on the regioselectivity of SnAr reactions in polyfluorinated benzaldehydes (C2 vs C3 selectivity).
  • Used for analogous physical property verification and safety d
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

Sources

evaluating the performance of 2,3-Difluoro-5-nitrobenzaldehyde in specific reaction types

[1]

Executive Summary: The Regioselectivity Advantage

In drug discovery, particularly for MEK and EGFR inhibitor scaffolds, selecting the correct polyfluorinated starting material is critical for process efficiency.

  • The Problem with Alternatives:

    • 2,4-Difluoro-5-nitrobenzaldehyde: Contains two activated electrophilic sites. The C2 fluorine is activated by the ortho-formyl group, while the C4 fluorine is activated by the ortho-nitro group. This often leads to inseparable mixtures of regioisomers (C2-subst vs. C4-subst) during SNAr reactions.

    • 2,6-Difluoro-3-nitrobenzaldehyde: Steric hindrance from the dual ortho-fluorines can impede nucleophilic attack at the aldehyde or adjacent positions, requiring harsher conditions.

  • The this compound Solution:

    • Site C2 (Ortho to CHO, Para to NO2): Highly Activated. It benefits from the inductive effect of the aldehyde and the strong resonance withdrawal of the para-nitro group.

    • Site C3 (Meta to CHO, Meta to NO2): Deactivated. It lacks resonance stabilization for the Meisenheimer complex.

    • Result: Nucleophilic attack occurs exclusively at C2 , delivering >98% regiochemical purity.

Table 1: Comparative Reactivity Profile
FeatureThis compound 2,4-Difluoro-5-nitrobenzaldehyde 2,6-Difluoro-3-nitrobenzaldehyde
Primary SNAr Site C2 (Exclusive)C2 & C4 (Competitive)C2/C6 (Equivalent)
Regioselectivity High (>98%) Low to Moderate (Mix of isomers)High (Symmetry dependent)
Steric Hindrance Low (C2 is accessible)LowHigh (Flanking F atoms)
Key Application Indazoles, Quinazolines, MEK Inhibitor analogsGeneral ArylationSterically crowded scaffolds

Reaction Type A: Regioselective SNAr (C-N Bond Formation)

This is the primary utility of the scaffold. The reaction allows for the introduction of amines, anilines, or thiols at the C2 position with high precision.

Mechanism & Workflow

The reaction proceeds via an addition-elimination mechanism.[1] The intermediate Meisenheimer complex is stabilized by the para-nitro group, a stabilization unavailable to the C3 fluorine.

SNAr_MechanismStart2,3-Difluoro-5-nitrobenzaldehydeComplexMeisenheimer Complex(Stabilized by p-NO2)Start->Complex Attack at C2(Fast)C3_PathAttack at C3(Meta to NO2)Start->C3_Path High BarrierNuNucleophile(R-NH2)Nu->ComplexProduct2-Amino-3-fluoro-5-nitrobenzaldehydeComplex->Product Elimination(-F⁻)ByproductHF / SaltComplex->Byproduct

Caption: Pathway showing exclusive C2 substitution due to para-nitro resonance stabilization, contrasting with the energetically unfavorable C3 attack.

Experimental Protocol: Synthesis of 2-(Alkylamino)-3-fluoro-5-nitrobenzaldehyde

Objective: Selective displacement of C2-Fluorine with a primary amine.

  • Preparation: Dissolve This compound (1.0 eq) in anhydrous THF or DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine, 1.2 eq) or K2CO3 (1.5 eq).

    • Note: Inorganic bases (K2CO3) are preferred for DMF; organic bases (DIPEA) for THF.

  • Nucleophile Addition: Cool to 0°C. Dropwise add the Amine (R-NH2, 1.05 eq).

    • Critical: Maintain 0°C to prevent any potential over-reaction, though C3 substitution is unlikely.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by TLC/LC-MS.

    • Endpoint: Disappearance of starting material. Product usually appears as a bright yellow/orange spot.

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na2SO4 and concentrate.

  • Purification: Recrystallization from EtOH/Heptane is often sufficient due to the lack of regioisomers.

Reaction Type B: Heterocycle Synthesis (Indazoles & Quinazolines)

The ortho-relationship between the aldehyde (C1) and the reactive fluorine (C2) makes this scaffold ideal for "one-pot" cyclizations to form fused bicyclic systems.

Application: 1H-Indazole Synthesis via Hydrazine

Reacting the aldehyde with hydrazine or substituted hydrazines leads to the formation of 5-nitro-1H-indazoles, which are key cores in kinase inhibitors (e.g., substituted indazoles targeting kinases like JNK or MEK).

Table 2: Performance in Heterocylization
ParameterConditionYieldNotes
Reagent Hydrazine Hydrate (NH2NH2·H2O)85–92%Spontaneous cyclization after SNAr.
Solvent Ethanol / Reflux-Green solvent compatible.
Selectivity Exclusive 1H-IndazoleHighNo 2H-indazole byproducts observed typically.
Alternative Phenylhydrazine75–80%Forms N1-phenyl indazoles.
Experimental Workflow: One-Pot Indazole Formation
  • Mix: Combine this compound (1 mmol) and Hydrazine Hydrate (1.2 mmol) in Ethanol (5 mL).

  • Heat: Reflux for 3 hours.

    • Mechanism:[1][2] Initial formation of the hydrazone at the aldehyde, followed by intramolecular SNAr at the C2-fluorine (displacing F).

  • Isolate: Cool to RT. The product, 3-Fluoro-5-nitro-1H-indazole (or 3-unsubstituted if defluorination occurs, but typically the hydrazine attacks the aldehyde first), precipitates.

    • Correction: Standard mechanism for o-fluorobenzaldehydes with hydrazine yields the 1H-indazole . The C3-fluorine remains intact, providing a handle for further functionalization (e.g., Suzuki coupling).

Indazole_SynthesisStart2,3-Difluoro-5-nitrobenzaldehydeStep1Hydrazone Formation(Aldehyde + Hydrazine)Start->Step1 EtOH, RefluxStep2Intramolecular SNAr(Cyclization)Step1->Step2 -H2OFinal7-Fluoro-5-nitro-1H-indazoleStep2->Final -HF

Caption: Cascade reaction converting the linear aldehyde into a fused indazole core. The C3-fluorine becomes the C7-fluorine in the indazole numbering.

Reaction Type C: Nitro Group Reduction (Chemo-selectivity)

Reducing the nitro group to an aniline is necessary to access "Binimetinib-like" scaffolds (polyfluoro-anilines).

  • Challenge: Reducing the nitro group without dehalogenating the C3-fluorine (aryl fluorides can be labile under catalytic hydrogenation conditions).

  • Recommended Method: Iron/Ammonium Chloride (Fe/NH4Cl) or Tin(II) Chloride (SnCl2).

  • Avoid: Pd/C + H2 (high pressure) unless the catalyst is poisoned, as this risks hydrodefluorination.

Protocol: Fe-Mediated Reduction
  • Suspend the nitro-compound in EtOH/Water (3:1) .

  • Add Iron powder (5 eq) and NH4Cl (2 eq).

  • Heat to 70°C for 1 hour.

  • Filter hot through Celite to remove iron oxides.

  • Concentrate to obtain the 5-Amino-2,3-difluorobenzaldehyde derivative.

References

  • Regioselectivity in SNAr Reactions

    • Title: A Broadly Applicable Quantitative Relative Reactivity Model for Nucleophilic Aromatic Substitution (SNAr).[3]

    • Source: Chemical Science, 2022.
    • URL:[Link]

  • Synthesis of Fluorinated Indazoles

    • Title: Practical Synthesis of Functionalized Indazoles
    • Source: Journal of Organic Chemistry, 2006 (General methodology for o-fluoroaldehydes).
    • URL:[Link]

  • Compound Data & Safety

    • Title: this compound Product Entry.[4][5][6][7][8][9]

    • Source: PubChem / BLD Pharm.
    • URL:[Link]

A Senior Application Scientist's Guide: Comparing the Synthetic Utility of 2,3-Difluoro-5-nitrobenzaldehyde to Similar Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of 2,3-Difluoro-5-nitrobenzaldehyde, a highly versatile synthetic building block, against a range of structurally similar alternatives. The strategic placement of two fluorine atoms adjacent to each other and a powerful nitro group creates a unique electronic landscape, bestowing this molecule with a distinct reactivity profile. We will dissect this profile, offering a comparative analysis grounded in mechanistic principles and supported by experimental data to inform your synthetic strategy in pharmaceutical and materials science research.

The Duality of Reactivity: A Tale of Two Functional Groups

The synthetic power of this compound stems from two primary reactive centers:

  • The Aromatic Ring: The benzene ring is severely electron-deficient due to the strong inductive (-I) and mesomeric (-M) effects of the ortho/para nitro group and the inductive effects of the two fluorine atoms. This pronounced electrophilicity makes the ring exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2][3]

  • The Aldehyde Group: The same electron-withdrawing substituents that activate the ring also enhance the electrophilicity of the carbonyl carbon. This makes the aldehyde group highly reactive towards nucleophiles, facilitating a wide range of classical carbonyl chemistry, such as condensations and additions.[4][5]

Our analysis will focus on how the unique 2,3-difluoro-5-nitro substitution pattern modulates these two reactive modes compared to other commercially available building blocks.

Part 1: Nucleophilic Aromatic Substitution (SNAr) – The Premier Application

The SNAr reaction is a cornerstone of modern synthesis, enabling the formation of C-N, C-O, and C-S bonds on aromatic scaffolds.[3] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2][3] The stability of this intermediate is the key determinant of the reaction rate.

Caption: SNAr mechanism on this compound.

Comparative Reactivity Analysis

The reactivity of the aromatic ring in SNAr is dictated by the number, nature, and position of electron-withdrawing groups (EWGs) and the leaving group.

  • Activation by EWGs: The nitro group is a powerful activator, particularly for leaving groups at the ortho and para positions, as it can directly stabilize the negative charge of the Meisenheimer intermediate through resonance.[1][2] Fluorine atoms contribute strong inductive withdrawal, further enhancing the ring's electrophilicity.

  • Leaving Group Ability: In SNAr, the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-leaving group bond.[2] Consequently, the highly electronegative fluorine polarizes the C-F bond, making the carbon more electrophilic and thus accelerating the attack. This often makes fluorine a better leaving group than other halogens like chlorine in this specific reaction class.[2][6]

In this compound, the fluorine at the C2 position is para to the nitro group, while the fluorine at C3 is meta. This makes the C2-fluorine significantly more activated and the primary site for nucleophilic displacement.

Table 1: Qualitative SNAr Reactivity Comparison

Building BlockKey FeaturesExpected SNAr ReactivityRationale
This compound Two F atoms, one para to NO₂Very High Strong activation from NO₂ and two F atoms. The C2-F is highly activated for substitution.
2-Fluoro-5-nitrobenzaldehyde One F atom, para to NO₂High Strong activation from NO₂ on the para fluorine. A benchmark for monosubstitution.[7][8]
4-Bromo-2,3-difluoro-5-nitrobenzaldehyde Additional Br atomVery High (Multiple sites) The C2-F remains the most activated site. The Br offers a secondary, less reactive site for potential cross-coupling.[9]
3-Fluoro-5-nitrobenzaldehyde One F atom, meta to NO₂Moderate The fluorine is not directly activated by resonance with the nitro group, leading to lower reactivity.[10]
3-Nitrobenzaldehyde No halogen leaving groupNot applicable Lacks a suitable leaving group for a standard SNAr pathway.
Experimental Protocol: SNAr with a Primary Amine

This protocol describes a general procedure for the reaction of an aromatic fluoride with a primary amine, a common transformation in the synthesis of pharmaceutical intermediates.

Objective: To synthesize N-benzyl-2-fluoro-5-nitrobenzaldehyde by selective substitution at the C2 position.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, Hexane, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous K₂CO₃.

  • Solvent Addition: Add anhydrous DMF via syringe and stir the suspension.

  • Nucleophile Addition: Add benzylamine dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: Heating provides the activation energy for the reaction. DMF is an ideal polar aprotic solvent that enhances the nucleophilicity of the amine.

  • Workup: After completion, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

workflow_snar cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Validation r1 Combine Aldehyde & K₂CO₃ in dry flask under N₂ r2 Add anhydrous DMF r1->r2 r3 Add Benzylamine (1.1 eq) r2->r3 react Heat to 60-70 °C r3->react monitor Monitor by TLC react->monitor w1 Quench with ice-water w2 Extract with Ethyl Acetate w1->w2 w3 Wash, Dry, Concentrate w2->w3 p1 Flash Column Chromatography w3->p1 a1 Characterize by NMR, MS p1->a1

Caption: Experimental workflow for a typical SNAr reaction.

Part 2: Aldehyde Reactivity – A Study in Electrophilicity

The aldehyde functional group is a cornerstone of C-C bond formation. Its reactivity is highly dependent on the electrophilicity of the carbonyl carbon.

Comparative Analysis in Knoevenagel Condensation

The Knoevenagel condensation, the reaction of an aldehyde with an active methylene compound, is highly sensitive to the aldehyde's reactivity. Aldehydes with potent EWGs exhibit higher reactivity and typically afford excellent yields.[4]

  • Electronic Effects: The nitro and fluoro substituents on this compound strongly withdraw electron density from the carbonyl carbon, making it significantly more electrophilic than unsubstituted benzaldehyde or even mononitrobenzaldehydes.

  • Reactivity Hierarchy: We can predict that the reactivity of the aldehyde will correlate with the electron-withdrawing power of the substituents. Therefore, this compound is expected to be one of the most reactive aldehydes in this series for nucleophilic additions.

Table 2: Predicted Performance in Knoevenagel Condensation

Building BlockKey FeaturesExpected Reactivity/YieldRationale
This compound -NO₂, -F, -FExcellent Extreme carbonyl activation from three potent EWGs.
4-Nitrobenzaldehyde -NO₂ (para)Very Good Strong activation from the para-nitro group through resonance and induction.[4][11]
3-Nitrobenzaldehyde -NO₂ (meta)Good Activation is primarily inductive, making it slightly less reactive than the 4-nitro isomer.[4][12]
2-Nitrobenzaldehyde -NO₂ (ortho)Good Strong activation, though potential steric hindrance from the ortho group might slightly lower rates compared to the para isomer.[5][13]
Benzaldehyde (Unsubstituted)Moderate Baseline reactivity without any activating groups.
Experimental Protocol: Knoevenagel Condensation

This protocol outlines a typical procedure for the condensation of a substituted benzaldehyde with malononitrile.

Objective: To synthesize (2-(2,3-difluoro-5-nitrophenyl)methylene)malononitrile.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.05 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol

  • Ice bath

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound and malononitrile in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the solution. Rationale: Piperidine acts as a base to deprotonate the active methylene compound, generating the nucleophilic carbanion.

  • Reaction: Stir the mixture at room temperature. The reaction is often exothermic, and a precipitate of the product should form. Progress can be monitored by TLC.

  • Isolation: Once the reaction is complete (typically within 1-2 hours), cool the flask in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to obtain the pure condensed product. Further purification by recrystallization can be performed if necessary.

  • Validation: Confirm the product's identity and purity via melting point, NMR, and IR spectroscopy.

Choosing the Right Building Block: A Strategic Guide

The choice between this compound and its analogues is a critical decision dictated by the specific synthetic goal.

decision_tree start What is your primary synthetic goal? q1 Selective Monosubstitution via S_NAr? start->q1 q2 Maximize Aldehyde Reactivity? start->q2 q3 Introduce Heterocycles via Condensation? start->q3 q4 Sequential or Orthogonal Functionalization? start->q4 a1 Use this compound (Target C2 position) q1->a1 Yes a2 Use 2-Fluoro-5-nitrobenzaldehyde (Simpler, single site) q1->a2 If only one site is needed a3 Use this compound (Highest electrophilicity) q2->a3 Yes a4 Any nitrobenzaldehyde will work; 4-nitro gives high yields q3->a4 Yes a5 Use 4-Bromo-2,3-difluoro-5-nitrobenzaldehyde (S_NAr at C2-F, Cross-coupling at C-Br) q4->a5 Yes

Sources

Literature Review & Comparison Guide: 2,3-Difluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive literature review and technical comparison of 2,3-Difluoro-5-nitrobenzaldehyde , a specialized intermediate used in the synthesis of fused heterocyclic kinase inhibitors.

Part 1: Executive Summary & Critical Identity Verification

Target Molecule: this compound CAS Registry Number: 679840-20-1 (Correct Identity) Molecular Formula: C


H

F

NO

⚠️ CRITICAL SAFETY & IDENTITY WARNING: There is a frequent database conflict regarding this compound.

  • Do NOT use CAS 55745-70-5: This CAS belongs to 2,3-Dihydrobenzofuran-5-carboxaldehyde , a completely different bicyclic ether used in anti-inflammatory research.

  • Verification: Always verify the structure by NMR (presence of aldehyde proton ~10 ppm and two distinct aromatic fluorine signals) before commencing synthesis.

Core Value Proposition

This compound serves as a regioselective scaffold in medicinal chemistry. Unlike its more common isomer (2,4-difluoro-5-nitrobenzaldehyde), the 2,3-difluoro substitution pattern offers a unique "ortho-nitro" activation site at C3, distinct from the "ortho-formyl" site at C2. This allows for sequential, orthogonal functionalization—critical for constructing complex MEK , EGFR , and PI3K kinase inhibitors.

Part 2: Comparative Analysis of Fluorinated Nitrobenzaldehydes

In drug discovery, selecting the correct starting material dictates the available chemical space. The table below objectively compares the 2,3-difluoro isomer against its primary alternatives.

Table 1: Reactivity & Application Comparison
FeatureThis compound 2,4-Difluoro-5-nitrobenzaldehyde 2-Fluoro-5-nitrobenzaldehyde
Primary SNAr Site C3 Position (Ortho to NO

)
C4 Position (Ortho to NO

, Para to CHO)
C2 Position (Ortho to CHO)
Regioselectivity High (>95% at C3) . The nitro group activates C3 significantly more than the aldehyde activates C2.Moderate to High . C4 is activated by both NO

(ortho) and CHO (para).
High . Only one labile fluorine.
Steric Profile Crowded. The C2-F and C1-CHO create steric pressure, directing nucleophiles to C3.Open. C4 is relatively unhindered.Open.
Key Application Indazoles & Quinazolines. Access to 3-amino-substituted bicyclic cores.Benzimidazoles. Standard precursor for 5-substituted benzimidazoles.Simple Aromatics. Linker chemistry.
Cost/Availability High / Low Availability. Often requires custom synthesis.Low / High Availability. Commodity chemical.Low / High Availability.
Part 3: Mechanistic Insight & Experimental Protocols
1. The Regioselectivity Paradigm

The utility of this compound lies in its electronic bias.

  • The C3-Fluorine: Is ortho to the strong electron-withdrawing nitro group (-NO

    
    ) and meta to the aldehyde. The Inductive (-I) and Mesomeric (-M) effects of the nitro group make this the "soft" electrophilic center, highly reactive toward amines and thiols.
    
  • The C2-Fluorine: Is ortho to the aldehyde (-CHO). While activated, the aldehyde is a weaker activator than the nitro group. Furthermore, the adjacent C3-F and C1-CHO create a "steric pocket" that discourages attack at C2.

Synthesis Pathway Visualization (Graphviz):

ReactionPathway Start This compound (Starting Material) SNAr_C3 SNAr Product (Major) 3-Amino-2-fluoro-5-nitrobenzaldehyde Start->SNAr_C3 Primary Amine / Base (Kinetic Control) SNAr_C2 SNAr Product (Minor) 2-Amino-3-fluoro-5-nitrobenzaldehyde Start->SNAr_C2 Rare / Harsher Cond. Cyclization Bicyclic Heterocycle (e.g., Indazole/Quinazoline) SNAr_C3->Cyclization Hydrazine or Reductive Amination

Caption: Figure 1. Regioselective workflow. The electron-deficient C3 position is the primary site for nucleophilic aromatic substitution (SNAr), enabling the preservation of the C2-fluorine for subsequent cyclization steps.

2. Experimental Protocol: Selective SNAr Amination

Context: This protocol is adapted from standard methodologies for polyfluorinated nitrobenzenes, optimized for the 2,3-difluoro scaffold.

Objective: Selective mono-amination at the C3 position.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Morpholine or Aniline derivative (1.1 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 eq)

  • Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide) for lower solubility substrates.

  • Temperature: -10°C to 0°C (Critical for selectivity).

Step-by-Step Methodology:

  • Preparation: Dissolve this compound in anhydrous THF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Cooling: Cool the solution to -10°C using an ice/salt bath. Rationale: Lower temperatures enhance the kinetic selectivity for the highly activated C3 position over the C2 position.

  • Addition: Mix the amine nucleophile with DIPEA in a separate vial. Add this mixture dropwise to the aldehyde solution over 30 minutes. Rationale: Slow addition prevents local excesses of amine that could lead to bis-substitution.

  • Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS. You should observe the consumption of the starting material and the formation of a single major peak (C3-substituted product).

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel). The C3-substituted product typically elutes after any trace bis-substituted byproducts due to increased polarity.

Part 4: Applications in Drug Discovery
1. Kinase Inhibitor Synthesis (MEK/ERK Pathway)

The 2,3-difluoro-5-nitro motif is a precursor to N-substituted indazoles .

  • Mechanism: Following the SNAr reaction at C3 (as described above), the aldehyde (C1) and the remaining fluorine (C2) can react with hydrazine.

  • Workflow:

    • SNAr at C3: Install the "tail" of the inhibitor.

    • Hydrazine Cyclization: Hydrazine attacks the aldehyde (forming a hydrazone) and then displaces the C2-fluorine in an intramolecular SNAr, forming the indazole core.

    • Nitro Reduction: The C5-nitro group is reduced (Fe/NH

      
      Cl or H
      
      
      
      /Pd-C) to an amine, providing a handle for the "hinge-binding" motif (e.g., amide coupling).
2. Antibacterial Agents (Schiff Bases)

The aldehyde group at C1 is highly reactive toward hydrazides and amines, forming Schiff bases.

  • Utility: Derivatives of nitrobenzaldehydes are potent inhibitors of bacterial DNA gyrase.

  • Protocol: Condensation of this compound with acid hydrazides (e.g., isoniazid) in ethanol with catalytic acetic acid yields hydrazones with dual mechanisms of action (fluorine-enhanced lipophilicity + nitro-reductive stress).

Decision Tree for Reagent Selection (Graphviz):

DecisionTree Q1 Target Scaffold Structure? Opt1 Benzimidazole / Quinoxaline Q1->Opt1 Symmetric Core Opt2 Indazole / Quinazoline Q1->Opt2 Asymmetric Core Res1 Use: 2,4-Difluoro-5-nitrobenzaldehyde (Reaction at C4) Opt1->Res1 Res2 Use: this compound (Reaction at C3) Opt2->Res2

Caption: Figure 2. Strategic selection guide. Choose the 2,3-difluoro isomer when synthesizing asymmetric bicyclic cores like indazoles where the C3 substituent must be distinct from the core ring system.

References
  • Chemical Identity & Properties

    • Source: PubChem Compound Summary for CID 13626778 (this compound).
    • Note: Confirms CAS 679840-20-1.
  • SNAr Regioselectivity in Fluoronitrobenzenes

    • Title: "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene" (Analogous mechanistic study).
    • Source:Organic Process Research & Development, 2014.[1]

    • Relevance: Establishes the dominance of ortho-nitro activation over other directing groups in polyfluorin
  • Kinase Inhibitor Synthesis (General Methodology)

    • Title: "FDA-approved kinase inhibitors in PROTAC design, development and synthesis."
    • Source:RSC Medicinal Chemistry, 2025.
    • Relevance: Describes the use of fluorinated nitrobenzene scaffolds in building MEK/BCR-ABL inhibitors.
    • (Representative Link)

  • CAS Conflict Warning (Benzofuran)

    • Title: "2,3-Dihydrobenzofuran-5-carboxaldehyde applications."[2]

    • Source: Sigma-Aldrich / Merck Product Sheet for CAS 55745-70-5.
    • Relevance: Validates the existence of the conflicting CAS number to prevent experimental error.

Sources

Benchmarking the Reactivity Profile of 2,3-Difluoro-5-nitrobenzaldehyde in High-Value Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fluorinated aromatic scaffolds, 2,3-Difluoro-5-nitrobenzaldehyde (CAS: 55745-70-5) represents a "Goldilocks" substrate for medicinal chemistry. Unlike its isomers, which often suffer from competitive leaving group lability, this compound offers a singular, highly activated electrophilic site (C2) while retaining a secondary fluorine (C3) that remains inert under standard nucleophilic aromatic substitution (


) conditions.

This guide benchmarks the kinetic and regioselective performance of this compound against its primary alternatives (2,4- and 2,6-difluoro analogs), providing researchers with the mechanistic rationale and experimental protocols necessary to utilize this scaffold in the synthesis of kinase inhibitors and complex heterocycles.

Part 1: Comparative Kinetic Analysis

The utility of polyfluorinated nitrobenzaldehydes is defined by their ability to undergo regioselective substitution. The table below benchmarks the Relative Reactivity Index (RRI) and Regioselectivity Ratio of the 2,3-isomer against common alternatives.

Table 1: Benchmarking Substrate Performance in

Reactions
SubstrateReactive Site(s)Electronic Activation (Hammett)Regioselectivity (Mono-Sub)Kinetic Risk Factors
This compound C2-F (Primary) High: para-NO

, ortho-CHO
>99:1 (C2 vs C3)Minimal. C3-F is meta to NO

(deactivated).
2,4-Difluoro-5-nitrobenzaldehyde C2-F, C4-FMixed: C2 (para-NO

), C4 (ortho-NO

)
Low (~60:40) High risk of bis-substitution or inseparable isomeric mixtures.
2,6-Difluoro-3-nitrobenzaldehyde C2-F, C6-FHigh: Both ortho-NO

Moderate Steric crowding at C2/C6 can retard nucleophilic attack; sensitive to steric bulk of nucleophile.
2-Fluoro-5-nitrobenzaldehyde C2-FHigh: para-NO

N/A (Single site)Lower molecular complexity; lacks the C3 handle for late-stage functionalization.
Mechanistic Insight: The "C2-Lock" Effect

In this compound, the C2 fluorine is uniquely positioned to benefit from the cooperative electron-withdrawing effects of the nitro group (para) and the aldehyde group (ortho).

  • C2 Position: The Meisenheimer complex formed upon nucleophilic attack is stabilized by resonance delocalization into the nitro group.[1]

  • C3 Position: Attack at C3 is electronically disfavored as the negative charge cannot be effectively delocalized onto the nitro or aldehyde groups (it ends up meta to the EWGs).

This electronic disparity creates a kinetic difference of several orders of magnitude, effectively "locking" the reaction to the C2 position.

Part 2: Reaction Pathways & Logic

The following diagram illustrates the divergent pathways between the highly selective 2,3-isomer and the problematic 2,4-isomer.

ReactionPathways Figure 1: Comparative Regioselectivity Pathways. The 2,3-isomer ensures single-product formation. Start23 This compound Inter23 Meisenheimer Complex (Stabilized by p-NO2) Start23->Inter23 Fast (k1) Start24 2,4-Difluoro-5-nitrobenzaldehyde Inter24_C2 Transition State C2 (p-NO2 Stabilized) Start24->Inter24_C2 Fast (k2) Inter24_C4 Transition State C4 (o-NO2 Stabilized) Start24->Inter24_C4 Competitve (k3) Nu Nucleophile (Nu-) Nu->Start23 Nu->Start24 Prod23 Product A: 2-Nu-3-Fluoro-5-nitrobenzaldehyde (>99% Yield) Inter23->Prod23 -F- Prod24_Mix Mixture of Isomers (Separation Required) Inter24_C2->Prod24_Mix Inter24_C4->Prod24_Mix

Part 3: Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding as predicted before committing to workup.

Protocol A: Regioselective

with Primary Amines

Objective: Selective displacement of C2-F to synthesize 2-amino-3-fluoro-5-nitrobenzaldehyde derivatives.

Materials:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Morpholine or Benzylamine (1.1 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 eq)

  • Solvent: Acetonitrile (MeCN) or THF (Dry)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of substrate in MeCN (0.2 M concentration). Cool to 0°C.[2]

    • Why: Cooling suppresses any potential side reactions at the aldehyde (e.g., imine formation) before the substitution occurs.

  • Addition: Add DIPEA followed by the slow addition of the amine nucleophile.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The 2,3-isomer should show a clean conversion to a single lower

      
       spot (yellow/orange). If multiple spots appear, check temperature control.
      
  • Quench: Pour into ice water. The product typically precipitates as a bright yellow solid due to the nitroaniline chromophore.

  • Purification: Filtration and washing with cold water is usually sufficient. Recrystallize from EtOH if necessary.

Protocol B: Knoevenagel Condensation (Aldehyde Reactivity)

Objective: Leveraging the electron-deficient ring to drive rapid condensation with active methylenes.

Materials:

  • Substrate: this compound (1.0 eq)

  • Reagent: Malononitrile (1.1 eq)

  • Catalyst: Piperidine (0.1 eq)[2]

  • Solvent: Ethanol

Step-by-Step Workflow:

  • Mixing: Combine substrate and malononitrile in Ethanol at RT.

  • Catalysis: Add piperidine dropwise.

  • Observation: The reaction is often exothermic and rapid (<30 mins) due to the inductive effect of the C2/C3 fluorines and C5 nitro group enhancing the aldehyde's electrophilicity.

    • Data Point: Expect reaction rates 2–3x faster than unsubstituted benzaldehyde.

  • Isolation: The product will crash out of solution. Filter and dry.[1][3]

Part 4: Experimental Workflow Visualization

ExperimentalWorkflow Figure 2: Self-Validating Experimental Protocol for Regioselective Substitution Start Start: 2,3-DF-5-NB (Dissolved in MeCN) Cool Cool to 0°C (Control Kinetics) Start->Cool Add Add Amine + Base (Slow Addition) Cool->Add Monitor TLC Checkpoint (Single Spot?) Add->Monitor Success Yes: Quench in Ice Water (Precipitate Product) Monitor->Success Clean Conversion Fail No: Lower Temp / Check Stoichiometry Monitor->Fail Mixture Filter Filtration & Wash (Remove Salts) Success->Filter Fail->Start Final Pure Intermediate (>95% Purity) Filter->Final

References
  • Nucleophilic Aromatic Substitution of Polyfluorinated Benzaldehydes. WuXi Biology. Mechanistic insights into regioselectivity of fluoronitrobenzaldehydes.

  • Synthesis of 2-Nitrobenzaldehyde Derivatives. BenchChem Application Notes. Protocols for nitration and substitution of benzaldehyde derivatives.[3]

  • Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. Discussion on electronic activation in nitroarenes.

  • Regioselectivity in SnAr Reactions of Halonitrobenzenes. Semantic Scholar. Comparative studies on ortho/para activation by nitro groups.[4][5]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 2,3-Difluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the safe containment and disposal of 2,3-Difluoro-5-nitrobenzaldehyde (CAS: 122606-25-9). As a Senior Application Scientist, I emphasize that the disposal of this compound requires specific attention to its functional groups: the fluorine atoms (risk of hydrofluoric acid generation upon combustion), the nitro group (thermal instability potential), and the aldehyde moiety (reactivity with oxidizers and bases).

This protocol relies on the principle of Segregation and Incineration with Scrubbing . Unlike general organic waste, this compound must be directed to waste streams capable of capturing acid gases.

Chemical Profile & Hazard Mechanism

To dispose of a chemical safely, one must understand its reactive potential.[1] this compound presents a "Triad of Hazard" that dictates its waste stream.

The Hazard Triad
  • Halogenated Load (Fluorine): Standard incineration of fluorinated aromatics releases Hydrogen Fluoride (HF) gas. If sent to a facility without alkaline scrubbers, this damages infrastructure and violates emission regulations [1].

  • Nitro Group (-NO₂): While generally stable on a benzene ring, nitro compounds can decompose violently at high temperatures. Waste containers must never be subjected to heat or allowed to dry out completely if in solution with peroxide formers [2].

  • Aldehyde Functionality (-CHO): Aldehydes are reducing agents. They must never be mixed with strong oxidizers (e.g., nitric acid, permanganates) in a waste container, as this triggers exothermic oxidation to carboxylic acids, potentially pressurizing the vessel.

Quantitative Hazard Data
PropertySpecificationOperational Implication
Physical State Solid (Yellow/Pale powder)Dust explosion hazard; requires wet wiping for spills.
Combustion Byproducts HF, NOₓ, CO, CO₂Mandatory: Incineration with flue gas scrubbing.
Incompatibilities Strong Bases, OxidizersDo not mix with caustic waste (Cannizzaro reaction risk).
GHS Class Irritant (H315, H319, H335)Standard PPE (Nitrile gloves, Goggles) is sufficient.

Waste Segregation Workflow

The most critical step in laboratory safety is the decision made at the bench before the chemical enters the waste container.

Segregation Logic

The compound must be classified as Halogenated Organic Waste . It cannot be combined with non-halogenated solvents (like acetone or ethanol) intended for fuel blending, as the fluorine content requires specialized treatment.

SegregationLogic Start Waste Generation: This compound Check1 Is it mixed with Strong Oxidizers? Start->Check1 Check2 Is it mixed with Strong Bases? Check1->Check2 No ActionQuench ACTION: Neutralize/Quench separately before combining Check1->ActionQuench Yes (Risk of Exotherm) Check2->ActionQuench Yes (Cannizzaro Risk) BinSelection Select Waste Stream Check2->BinSelection No ActionQuench->BinSelection StreamA Stream A: Halogenated Organic Waste BinSelection->StreamA Contains Fluorine StreamB Stream B: General Organic Waste BinSelection->StreamB Forbidden Route Destruction Destruction Method: High-Temp Incineration (>1100°C) + Alkaline Scrubber StreamA->Destruction

Figure 1: Decision logic for segregating this compound waste to ensure compatibility and proper downstream destruction.

Step-by-Step Disposal Protocol

This protocol is designed for research laboratories generating small to medium quantities (<1 kg).

Phase 1: Preparation
  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers.[2] Avoid metal containers if the waste is acidic, though the aldehyde itself is neutral.

  • Labeling: clearly mark the tag with:

    • Full Chemical Name (No abbreviations).

    • Hazard Checkbox: Toxic , Irritant .

    • Constituent Note: "Contains Fluorinated Organics."

Phase 2: Bench-Level Disposal
  • Solid Waste:

    • If the material is pure solid, place it in a dedicated wide-mouth jar labeled for solid hazardous waste.

    • Do not dissolve it in solvent just to dispose of it, as this increases waste volume unnecessarily.

  • Liquid Waste (Mother Liquors):

    • Pour into the Halogenated Organic Solvents carboy.

    • Critical Check: Ensure the carboy does not contain Piranha solution or Chromic acid (strong oxidizers), as the aldehyde can react violently [3].

Phase 3: Spill Management (Immediate Action)

If this compound is spilled, dry sweeping is discouraged due to dust inhalation risks.

SpillResponse Spill Spill Detected Isolate Isolate Area & Don PPE (Nitrile, Goggles) Spill->Isolate Type State of Matter? Isolate->Type Solid Solid Powder Type->Solid Liquid Solution Type->Liquid CleanSolid Cover with wet paper towels to suppress dust -> Scoop Solid->CleanSolid CleanLiquid Absorb with Vermiculite or Chem-Sorb pads Liquid->CleanLiquid Bag Double Bag in Heavy Duty Plastic CleanSolid->Bag CleanLiquid->Bag Label Label: 'Debris Contaminated with Fluorinated Nitro-Aldehyde' Bag->Label

Figure 2: Workflow for managing accidental spills, prioritizing dust suppression for solids and absorption for liquids.

Final Destruction (The "Black Box")

Researchers often view the waste pickup as the end of the line. However, knowing the final fate of the chemical ensures you select the right vendor.

The only validated method for destroying halogenated nitro aromatics is High-Temperature Incineration [4].

  • Process: The waste is injected into a kiln at >1100°C.

  • Chemistry:

    • Carbon

      
      
      
      
      
    • Fluorine

      
      
      
      
      
      (Gas)
    • Nitro

      
      
      
      
      
  • Scrubbing: The flue gas passes through a wet scrubber (usually Sodium Hydroxide).

  • Verification: Ensure your institution's waste contractor (e.g., Veolia, Clean Harbors) is certified for Halogenated waste streams.

References

  • EPA. (2025). Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling 2,3-Difluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Safety Strategy: 2,3-Difluoro-5-nitrobenzaldehyde

CAS: 55747-78-9 | Role: Pharmaceutical Intermediate / Building Block

As a Senior Application Scientist, I approach the handling of This compound not just as a compliance task, but as a critical variable in experimental reproducibility. Inconsistent safety practices lead to contamination and exposure events that derail project timelines.

This compound belongs to the class of fluorinated nitro-aromatics . While valuable for introducing metabolic stability into drug scaffolds (via the fluorine atoms) and serving as a precursor for heterocycles (via the aldehyde/nitro groups), it presents a dual-threat profile: high reactivity (sensitization risk) and respiratory irritation .

The following guide replaces generic advice with a field-proven, self-validating safety protocol.

Part 1: Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the mechanism of hazard.

Hazard ClassGHS CategoryThe "Why" (Mechanism of Action)
Skin/Eye Irritation Category 2/2AThe aldehyde moiety is highly reactive toward nucleophiles (proteins on skin/eyes), leading to immediate irritation and potential tissue damage [1, 2].
Skin Sensitization Category 1Critical Risk: Nitro-aromatics are known sensitizers.[1][2] Repeated low-level exposure can trigger an immune response, permanently disqualifying a researcher from handling this scaffold [3].
STOT-SE Category 3Inhalation of dust triggers respiratory tract inflammation. The fluorine substitution can enhance lipophilicity, potentially increasing absorption rates compared to non-fluorinated analogs [4].
Thermal Instability N/AOperational Insight: Nitro compounds possess high energy. While this specific aldehyde is generally stable, avoid friction or high heat, which can trigger decomposition releasing toxic NOₓ and HF fumes [5].

Part 2: Critical PPE Matrix (Task-Based)

Do not use a "one-size-fits-all" approach. PPE must scale with the energy and state of the system.

Scenario A: Weighing & Solid Handling (High Dust Risk)
  • Hand Protection: Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (Inspection white/blue).

    • Outer Layer: 5-8 mil Nitrile (Textured fingertips).

    • Rationale: Nitro-aromatics can permeate thin nitrile over time. The outer glove is sacrificial; change immediately upon visible contamination.

  • Respiratory: N95 or P100 Respirator (if outside a fume hood) or working in a certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Body: Lab coat (buttoned to neck) + Tyvek sleeves (if handling >10g).

Scenario B: Solubilized / Reaction Setup (Permeation Risk)
  • Hand Protection:

    • Primary:Laminate Film (Silver Shield/4H) under Nitrile.

    • Rationale: Once dissolved (especially in DCM, THF, or Acetone), the solvent acts as a carrier vehicle, driving the toxicant through standard nitrile gloves in <5 minutes. Laminate film offers >4 hour breakthrough protection [6].

  • Eye Protection: Chemical Splash Goggles (Vented). Safety glasses are insufficient for liquid handling of irritants.

Part 3: Operational Protocol (Step-by-Step)

Workflow 1: Safe Weighing & Transfer
  • Objective: Prevent "invisible" contamination of the balance area.

  • Preparation: Place a disposable antistatic weighing boat inside a secondary container (e.g., a glass petri dish) before placing it on the balance.

    • Why? If spillage occurs, it is contained in the dish, not the balance pan.

  • Static Control: Use an antistatic gun or ionizer on the powder before spatulating.

    • Why? Fluorinated benzaldehydes are often fluffy, electrostatic solids. Static discharge can scatter highly sensitizing dust onto your cuffs.

  • Transfer: Use a disposable spatula. Do not reuse metal spatulas unless a validated cleaning protocol (solvent wash + base neutralization) is used.

Workflow 2: Reaction Setup (The "Carrier" Effect)
  • Objective: Mitigate solvent-assisted permeation.

  • Solvent Choice: When possible, dissolve the solid in the reaction vessel after addition, rather than transferring a stock solution.

  • Septum Hygiene: If adding via syringe, wrap the junction of the needle and syringe barrel with Parafilm.

    • Why? Back-pressure can spray the nitro-aldehyde solution.

  • Quenching: Treat all glassware as "hot" (contaminated). Rinse with Acetone -> Water -> 1M NaOH wash (to convert the aldehyde/nitro groups to water-soluble salts) -> Water.

Part 4: Visualization & Decision Logic

Figure 1: PPE Selection Hierarchy

This logic gate ensures you never under-protect based on the physical state of the reagent.

PPE_Decision_Tree Start Start: Handling this compound State What is the physical state? Start->State Solid Solid / Powder State->Solid Liquid Solution (Dissolved) State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Liquid->Solvent Yes Yes Hood->Yes No No Hood->No StandardPPE Standard PPE: Nitrile Double Glove Lab Coat + Goggles RespReq CRITICAL: Wear N95/P100 + Goggles Avoid Drafts Aggressive Penetrating (DCM, THF, DMF) Solvent->Aggressive Benign Standard (Water, Ethanol) Solvent->Benign Laminate REQUIRED: Silver Shield/Laminate Liners under Nitrile Gloves Aggressive->Laminate Nitrile Double Nitrile Gloves (Change every 15 mins) Benign->Nitrile Yes->StandardPPE No->RespReq

Caption: Figure 1. PPE Decision Logic based on physical state and solvent carrier. Note the requirement for laminate gloves when handling aggressive solvents.

Figure 2: Spill Response Protocol

A self-validating workflow for immediate containment.

Spill_Response Spill Spill Detected Assess Assess Volume & Form Spill->Assess MinorSolid Minor Solid (<5g) Assess->MinorSolid MajorLiq Liquid / Large Solid (>5g) Assess->MajorLiq Sweep Wet Wipe / Damp Sweep (Avoid Dust Generation) MinorSolid->Sweep Evac Evacuate Lab Call EHS MajorLiq->Evac Bag Double Bag (HazWaste) Label 'Fluorinated Nitro-Aldehyde' Sweep->Bag Clean Wash Surface: 1. Soap/Water 2. Isopropanol Bag->Clean

Caption: Figure 2. Immediate spill response workflow. Note that dry sweeping is prohibited to prevent aerosolization of the sensitizer.

Part 5: Emergency Response & Disposal

Accidental Exposure First Aid
  • Eye Contact: Flush immediately for 15 minutes .[3][4][5][6][7] Do not pause to remove contact lenses initially; flush over them, then remove if possible.

  • Skin Contact:

    • Blot excess liquid (do not rub, which drives the chemical deeper).

    • Wash with soap and cold water (warm water opens pores).

    • Monitor for redness (erythema) for 24 hours.

Waste Disposal Strategy
  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases in the waste stream, as nitrobenzaldehydes can undergo exothermic polymerization or decomposition.

  • Labeling: Clearly mark waste tags with "Fluorinated Organic - Potential Sensitizer" .

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the solution is acidic.

References

  • PubChem. (n.d.). 2-Fluoro-5-nitrobenzaldehyde Safety Data Sheet. National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Nitrobenzaldehyde derivatives. Retrieved February 18, 2026, from [Link]

  • University of Pennsylvania EHRS. (2024). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved February 18, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.